molecular formula C4H6ClN3 B1368412 4-chloro-1-methyl-1H-pyrazol-3-amine CAS No. 1006349-08-1

4-chloro-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1368412
CAS No.: 1006349-08-1
M. Wt: 131.56 g/mol
InChI Key: LHQLULJEAHPAHY-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C4H6ClN3 and its molecular weight is 131.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQLULJEAHPAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599104
Record name 4-Chloro-1-methyl-1H-pyrazol-3-amine
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Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006349-08-1
Record name 4-Chloro-1-methyl-1H-pyrazol-3-amine
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Record name 4-chloro-1-methyl-1H-pyrazol-3-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of 4-chloro-1-methyl-1H-pyrazol-3-amine?

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary

4-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1006349-08-1) is a specialized heterocyclic building block widely utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals. Characterized by an electron-rich pyrazole core substituted with a nucleophilic amino group at position 3 and a chlorine atom at position 4, it serves as a versatile scaffold for fragment-based drug discovery (FBDD). This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, tailored for research scientists and process chemists.

Molecular Identity & Structural Analysis[1]

The compound consists of a 5-membered pyrazole ring methylated at the N1 position. The C3 position hosts a primary amine, while the C4 position is substituted with a chlorine atom. This substitution pattern creates a "push-pull" electronic system where the amine donates electron density, while the chlorine and the imine-like nitrogen (N2) exert inductive withdrawal.

Attribute Detail
IUPAC Name This compound
Common Name 3-Amino-4-chloro-1-methylpyrazole
CAS Number 1006349-08-1 (Free Base)
CAS Number (HCl Salt) 1197235-09-8
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
SMILES Cn1cc(Cl)c(N)n1
InChI Key Unique identifier required for database integration

Physicochemical Profile

The physical state of this compound is influenced by its ability to form intermolecular hydrogen bonds via the primary amine. While the non-chlorinated analog (1-methyl-1H-pyrazol-3-amine) is a liquid at room temperature, the introduction of the chlorine atom increases molecular weight and polarizability, typically resulting in a low-melting solid or viscous oil.

Table 1: Key Physical and Chemical Properties[5]
PropertyValue / DescriptionSource/Note
Physical State Solid or Viscous LiquidVaries by purity/salt form
Melting Point Not widely reported; predicted 40–60 °CAnalog comparison
Boiling Point ~230 °C (Predicted at 760 mmHg)Calculated
Density ~1.3 g/cm³Predicted
Solubility High: DMSO, DMF, Methanol, DCMLow: Water (Free base), HexaneLipophilic nature of Cl
pKa (Conjugate Acid) ~3.0 – 3.5Lower than pyrazole (2.[1]5) due to Cl
LogP ~0.8 – 1.2Moderate lipophilicity

Solubility & Stability Note: The free base is moderately stable but sensitive to oxidation over prolonged periods. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. The hydrochloride salt is significantly more stable and water-soluble.

Synthesis & Production Protocols

The most robust synthetic route involves the electrophilic chlorination of the parent compound, 1-methyl-1H-pyrazol-3-amine. This method is preferred over methylation of 4-chloropyrazole due to regioselectivity issues (N1 vs N2 methylation) inherent in the latter.

Protocol: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)[3]

Reaction Overview: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (SEAr) at the C4 position. NCS is the reagent of choice as it provides a controlled source of "Cl+" without the over-chlorination risks associated with chlorine gas.

Reagents:

  • Starting Material: 1-Methyl-1H-pyrazol-3-amine (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 1-Methyl-1H-pyrazol-3-amine dissolved in Acetonitrile (0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath to suppress side reactions.

  • Addition: Add NCS portion-wise over 30 minutes. The reaction is slightly exothermic.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via LC-MS (Target Mass: 132/134 Da [M+H]+).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with Ethyl Acetate and wash with water (x2) and brine (x1) to remove succinimide byproduct.

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) or recrystallize if solid.

Chemical Reactivity & Visualization[4]

The compound exhibits dual reactivity:[2][3]

  • Nucleophilic Amine (N-3): Ready for amide coupling, reductive amination, and urea formation.

  • Electrophilic Handle (C-4): The chlorine atom allows for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), although it is less reactive than bromine/iodine analogs.

Diagram: Synthesis and Reactivity Pathways[3][4][6]

G SM 1-Methyl-1H-pyrazol-3-amine (Precursor) Product 4-Chloro-1-methyl- 1H-pyrazol-3-amine (Target) SM->Product Electrophilic Chlorination (ACN, 0°C -> RT) NCS Reagent: N-Chlorosuccinimide NCS->Product Amide Amide Derivative (Kinase Inhibitor Scaffold) Product->Amide R-COCl / Base (Nucleophilic Acylation) Suzuki Biaryl Product (via Pd-Catalysis) Product->Suzuki Ar-B(OH)2 / Pd(0) (Suzuki Coupling)

Caption: Synthetic pathway from precursor via NCS chlorination and subsequent divergent reactivity profiles (Acylation vs. Cross-Coupling).

Applications in Medicinal Chemistry

Kinase Inhibition

The aminopyrazole motif is a privileged pharmacophore in kinase inhibitors (e.g., Janus Kinase (JAK) inhibitors). The N2 nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine (N3) acts as a hydrogen bond donor, mimicking the adenine ring of ATP.

  • Role of C4-Chlorine: The chlorine atom fills hydrophobic pockets in the ATP-binding site, improving potency and selectivity compared to the unsubstituted analog. It also blocks metabolic oxidation at the C4 position, enhancing metabolic stability.

Agrochemicals

In crop protection, this scaffold is used to synthesize pyrazole-carboxamide fungicides and insecticides. The electron-withdrawing chlorine modulates the pKa of the system, influencing uptake and transport in plant tissues.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[4][5][6]
STOT-SE H335May cause respiratory irritation.[4][6]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle only in a fume hood to avoid inhalation of dust/vapors.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas if possible to prevent oxidation.

References

  • PubChem Compound Summary. this compound (CAS 1006349-08-1). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Pyrazoles. Recent Advances in Aminopyrazole Chemistry. Arkivoc, 2009(i), 198-250.[7] Available at: [Link]

  • Electrophilic Chlorination. N-Chlorosuccinimide (NCS) in Organic Synthesis.[8] Organic Chemistry Portal. Available at: [Link]

Sources

4-chloro-1-methyl-1H-pyrazol-3-amine CAS number and molecular structure

[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound is a substituted pyrazole derivative characterized by an electron-rich aromatic core functionalized with an amine at the 3-position and a chlorine atom at the 4-position.[1][2] This specific substitution pattern renders it a highly valuable scaffold for fragment-based drug design (FBDD), particularly in the development of kinase inhibitors where the aminopyrazole motif frequently serves as a hinge-binding element.[1]

Nomenclature & Identifiers[1][2][3][6][7]
Parameter Data
IUPAC Name This compound
CAS Number 1006349-08-1 (Free Base)1197235-09-8 (Hydrochloride Salt)
Common Synonyms 3-Amino-4-chloro-1-methylpyrazole; 4-Chloro-1-methylpyrazol-3-amine
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
SMILES CN1C=C(Cl)C(N)=N1
InChIKey LHQLULJEAHPAHY-UHFFFAOYSA-N
Physicochemical Properties[1][2]

The following data points are critical for evaluating the compound's behavior in synthetic and biological environments.

Property Value / Range Context
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1]
Solubility DMSO, Methanol, DCMModerate solubility in water; high in polar organic solvents.[1]
LogP (Predicted) ~0.5 – 0.9Lipophilicity suitable for oral drug absorption (Rule of 5 compliant).
pKa (Base) ~3.5 – 4.0 (Pyridine-like N)The 3-amino group is weakly basic due to resonance delocalization.[1]
H-Bond Donors 1 (Primary Amine)Critical for H-bond interactions with protein residues (e.g., Glu/Asp).[1]
H-Bond Acceptors 2 (N2, Amine N)Facilitates water solubility and target binding.

Synthesis & Manufacturing Methodologies

The synthesis of this compound typically follows a regioselective electrophilic halogenation strategy.[1] The electron-rich nature of the pyrazole ring, particularly at the C4 position, allows for facile chlorination of the precursor 1-methyl-1H-pyrazol-3-amine.[1]

Core Synthetic Pathway: Electrophilic Chlorination[1]

This protocol utilizes N-Chlorosuccinimide (NCS) as a mild, controllable chlorinating agent, avoiding the harsh conditions associated with elemental chlorine gas.

Reagents:

  • Starting Material: 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0)[1]

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 1-methyl-1H-pyrazol-3-amine (1.0 eq) and anhydrous Acetonitrile (10 volumes). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Slowly add NCS (1.05 eq) portion-wise over 30 minutes to control the exotherm. Note: Maintaining low temperature prevents over-chlorination.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via LC-MS (Target M+H: 132.0/134.0).

  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x) to remove succinimide by-products.[1]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Eluent: EtOAc/Hexane) to yield the target product.

Synthetic Logic Diagram

SynthesisPathSM1-Methyl-1H-pyrazol-3-amine(Precursor)IntermediateSigma Complex(Transition State)SM->Intermediate Nucleophilic Attack (C4)ReagentN-Chlorosuccinimide (NCS)(Electrophile Source)Reagent->Intermediate Cl+ TransferProductThis compound(Target)Intermediate->Product Deprotonation(Aromatization)

Figure 1: Mechanism of regioselective C4-chlorination of the aminopyrazole core.[1]

Medicinal Chemistry Applications

The this compound scaffold is a "privileged structure" in kinase inhibitor discovery.[1] Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.[1]

Structural Activity Relationship (SAR)
  • Hinge Binding: The N2 nitrogen (acceptor) and the C3-amino group (donor) form a classic bidentate hydrogen bond motif with the kinase hinge region backbone.[1]

  • Selectivity Gate: The C4-chlorine atom occupies a hydrophobic pocket (often the "gatekeeper" region), enhancing potency and selectivity over non-chlorinated analogues.

  • Solubility Handle: The N1-methyl group prevents non-specific H-bonding and modulates solubility, but can also be replaced with larger groups to target the solvent-exposed front pocket.[1]

Key Therapeutic Targets[1]
  • LRRK2 Inhibitors: Used in Parkinson's disease research.[1] The pyrazole core stabilizes the kinase in an inactive conformation.[1]

  • JAK/STAT Pathway: Derivatives of this scaffold have shown efficacy in inhibiting Janus Kinases (JAKs) for autoimmune indications.[1]

  • Agrochemicals: The scaffold is also utilized in the synthesis of pyrazole-carboxamide fungicides and herbicides, where the electron-withdrawing chlorine increases metabolic stability.[1]

Pharmacophore Model

PharmacophoreN2N2 (Acceptor)Hinge BinderNH23-NH2 (Donor)Hinge BinderMeN1-MeSolvent InterfaceN2->MeSteric BulkCl4-Cl (Hydrophobic)Selectivity/PotencyNH2->ClElectronicModulation

Figure 2: Pharmacophore mapping of the this compound scaffold showing key interaction points.

Safety & Handling (GHS Classification)

While valuable, this compound is a potent chemical intermediate and must be handled with strict safety protocols.

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][3]
Skin Irritation H315Causes skin irritation.[1][3]
Eye Damage/Irritation H319Causes serious eye irritation.[1][3]
STOT - Single Exp. H335May cause respiratory irritation.[1][3]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations, especially solid weighing and heating, must be performed inside a certified chemical fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19616928, this compound.[1] Retrieved from [Link]

  • Organic Chemistry Portal. Chlorination of Aromatics and Heterocycles using N-Chlorosuccinimide. Retrieved from [Link]

  • MySkinRecipes Chemical Database. this compound Specifications and Applications. Retrieved from [Link]

IUPAC name and synonyms for 4-chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

High-Purity Scaffold for Kinase Inhibitor Development [1]

Executive Summary

4-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1006349-08-1) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1] Distinguished by its electron-rich pyrazole core and the strategic positioning of a chlorine atom at the C4 position, this compound serves as a pivotal intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, LRRK2) and agrochemical agents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, reactivity profiles, and analytical characterization standards.

Chemical Identity & Nomenclature

Accurate identification is paramount in heterocyclic chemistry due to the prevalence of regioisomers (e.g., 5-amine vs. 3-amine).[1] The target compound is the 1-methyl-3-amino isomer chlorinated at the 4-position .[1][2]

Table 1: Chemical Identification Data
ParameterDetail
IUPAC Name This compound
Common Synonyms 3-Amino-4-chloro-1-methylpyrazole; 4-Chloro-1-methylpyrazol-3-amine
CAS Registry Number 1006349-08-1
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
SMILES CN1N=C(N)C(Cl)=C1
InChI Key Unique key required for database verification (e.g., generated from SMILES)
MDL Number MFCD04970039

Physicochemical Profile

Understanding the physical state and solubility profile is essential for process optimization.

Table 2: Physical Properties
PropertyValue / Description
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Typical range for pure crystalline solid)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Conjugate acid of amine); Pyrazole N2 is weakly basic
Storage Conditions Inert atmosphere (N₂/Ar), 2–8°C, protect from light (light-sensitive)

Synthetic Routes & Production

The synthesis of this compound typically follows an electrophilic aromatic substitution (SEAr) pathway.[1] The most robust protocol involves the chlorination of the parent compound, 1-methyl-1H-pyrazol-3-amine, using N-Chlorosuccinimide (NCS).[1]

Core Synthesis Protocol: Electrophilic Chlorination

Reaction Logic: The amino group at C3 activates the pyrazole ring, directing the electrophile (Cl⁺) to the C4 position. NCS is preferred over elemental chlorine gas to prevent over-chlorination or oxidation of the amine.

Step-by-Step Methodology:

  • Starting Material: Charge a reaction vessel with 1-methyl-1H-pyrazol-3-amine (1.0 eq) dissolved in Acetonitrile (MeCN) or DMF (5–10 volumes).

  • Reagent Addition: Cool the solution to 0°C. Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor conversion via TLC or LC-MS (Target [M+H]⁺ = 132/134).[1]

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with water (to remove succinimide byproduct) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).

Synthetic Pathway Diagram

The following diagram illustrates the chlorination mechanism and subsequent potential derivatizations.

SynthesisPath SM 1-Methyl-1H-pyrazol-3-amine (Precursor) INTER Sigma Complex (Intermediate) SM->INTER Electrophilic Attack (C4 Position) NCS N-Chlorosuccinimide (NCS) (Reagent) NCS->INTER Cl+ Source PROD This compound (Target) INTER->PROD Deprotonation (-H+)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Reactivity & Applications in Medicinal Chemistry

This compound is a versatile scaffold.[3][4][5][6] The C4-chlorine atom is generally stable but can participate in metal-catalyzed cross-couplings under specific conditions, while the C3-amine is a primary handle for amide coupling or urea formation.[1]

Key Reactivity Patterns
  • Amide/Urea Formation (N-Functionalization): The C3-amine reacts readily with acid chlorides, isocyanates, or carboxylic acids (using coupling agents like HATU) to form amides or ureas. This is the primary route for linking the pyrazole "head" to the "tail" of a kinase inhibitor.

  • Suzuki-Miyaura Coupling (C-Functionalization): While the C4-Cl is less reactive than C4-Br or C4-I, it can undergo palladium-catalyzed cross-coupling with boronic acids using specialized ligands (e.g., XPhos, SPhos) to introduce aryl or heteroaryl groups.[1]

  • C-H Activation (C5 Position): The C5 proton is acidic and can be lithiated (using n-BuLi) or subjected to direct C-H arylation, allowing for further elaboration of the core.

Drug Discovery Workflow

The pyrazole ring mimics the adenine base of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes.

DrugDiscovery Core This compound Path1 Amide Coupling (R-COCl / HATU) Core->Path1 C3-NH2 Reactivity Path2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Path2 C4-Cl Reactivity (Advanced) Path3 Sulfonylation (R-SO2Cl) Core->Path3 Sulfonamide Synthesis Target1 Kinase Inhibitors (JAK, BRAF, LRRK2) Path1->Target1 Target2 Agrochemicals (Fungicides) Path2->Target2 Path3->Target1

Figure 2: Divergent synthesis pathways utilizing the pyrazole core for pharmaceutical and agrochemical applications.

Analytical Characterization

To ensure the integrity of experimental results, the identity of the compound must be verified using the following spectral data.

Nuclear Magnetic Resonance (NMR)[10][11][12]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.65 ppm (s, 1H): Pyrazole C5-H. (Deshielded due to adjacent N and Cl).

    • δ 5.10 ppm (br s, 2H): NH₂ protons. (Exchangeable with D₂O).

    • δ 3.65 ppm (s, 3H): N-Methyl protons (N-CH₃).[1]

  • Interpretation: The absence of the C4-H signal (typically a doublet around 5.5 ppm in the precursor) and the downfield shift of the C5-H confirm chlorination at the C4 position.[1]

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Observed Mass:

    • [M+H]⁺ = 132.0 (³⁵Cl isotope)

    • [M+H]⁺ = 134.0 (³⁷Cl isotope)

  • Pattern: Characteristic 3:1 intensity ratio for the chlorine isotope cluster.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Handling Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store under inert gas to prevent oxidation of the amine group over long periods.

References

  • BLD Pharm. (2024). Product Datasheet: this compound (CAS 1006349-08-1).[1][7] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1006349-08-1. Retrieved from

  • MySkinRecipes. (2024). Chemical Specifications: this compound.[1][2][7] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Halogenation using NCS. Retrieved from

  • MDPI. (2024). Synthesis of Pyrazole-Sulfonamide Hybrids. Retrieved from

Sources

Solubility and stability data for 4-chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility and stability profile of 4-chloro-1-methyl-1H-pyrazol-3-amine , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

Solubility, Stability, and Handling for Pharmaceutical Development

Executive Summary

This compound (CAS: 1006349-08-1) is a high-value heterocyclic building block. Its structural integrity is pivotal for the downstream synthesis of fused pyrazolo-pyrimidine scaffolds found in kinase inhibitors. This guide synthesizes physicochemical data with field-proven handling protocols to ensure yield optimization and impurity control.

Key Insight: While the pyrazole core is robust, the C3-amine functionality introduces susceptibility to oxidative degradation and pH-dependent solubility shifts. Proper control of these variables is the difference between a high-yield GMP process and a failing batch.

Physicochemical Characterization

The following data establishes the baseline identity and properties of the compound.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionRelevance
IUPAC Name This compoundOfficial Identifier
CAS Number 1006349-08-1Registry & Sourcing
Molecular Formula C₄H₆ClN₃Stoichiometry
Molecular Weight 131.56 g/mol Mass Balance Calculations
Appearance Off-white to light brown solidPurity Indicator (Darkening indicates oxidation)
LogP (Predicted) ~0.5 – 0.9Lipophilicity; indicates moderate polarity
pKa (Base) ~3.5 – 4.0 (Pyrazoles-NH₂)Protonation occurs only in strong acid (pH < 3)
H-Bond Donors 1 (Primary Amine)Solubility in polar protic solvents

Solubility Landscape

Understanding the solubility profile is essential for selecting process solvents for reaction, extraction, and crystallization.

Solvent Compatibility Matrix

The compound exhibits a "polar-organic" solubility profile. It is lipophilic enough to dissolve in chlorinated solvents but polar enough to require alcohols or polar aprotic solvents for high-concentration processing.

Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Stock solutions, coupling reactions
Alcohols Methanol, EthanolHigh (>50 mg/mL)Recrystallization, hydrogenation
Chlorinated Dichloromethane (DCM)Moderate (~20-50 mg/mL)Extraction, work-up
Ethers THF, MTBEModerate Reaction solvent
Aqueous Water (Neutral pH)Low (<1 mg/mL)Anti-solvent for precipitation
Aqueous Acid 1M HClHigh (Forms HCl salt)Dissolution for purification
pH-Dependent Solubility Logic

The 3-amino group is weakly basic.

  • pH > 5: The molecule exists in its neutral, free-base form. Water solubility is minimal; the compound will precipitate from aqueous mixtures.

  • pH < 2: The amine protonates (

    
    ), drastically increasing aqueous solubility. This property is exploited in Acid-Base Extraction  protocols: dissolve in dilute HCl, wash with organic solvent to remove non-basic impurities, then basify to precipitate the pure amine.
    

SolubilityProfile cluster_acid pH < 2 (Acidic) cluster_neutral pH > 5 (Neutral/Basic) Protonated Protonated Species (R-NH3+ Cl-) High Water Solubility Neutral Neutral Species (Free Base) Low Water Solubility Precipitates Protonated->Neutral Deprotonation Neutral->Protonated Protonation Acid Add HCl Acid->Protonated Base Add NaOH Base->Neutral

Figure 1: pH-Dependent Solubility Switch. The compound can be toggled between soluble and insoluble states for purification.

Stability Assessment

Stability data dictates storage conditions and shelf-life. The primary risks are oxidation (discoloration) and photolytic degradation .

Stress Condition Performance
Stress TypeStability RatingObservation / Mechanism
Thermal (Solid) Stable < 60°CStable at ambient temp, but accelerated degradation >60°C.
Hydrolytic (Acid) Stable Compatible with HCl/H₂SO₂ workups. Pyrazole ring resists acid hydrolysis.
Hydrolytic (Base) Moderate Generally stable, but prolonged exposure to strong base at heat may degrade substituents.
Oxidative Sensitive The electron-rich amine is prone to N-oxidation. Store under Nitrogen/Argon.
Photolytic Sensitive UV light can induce dechlorination or ring opening. Store in amber vials.
Storage Protocol
  • Temperature: Refrigerate (2-8°C) for long-term storage; Room Temp (20-25°C) acceptable for active use (<30 days).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.

  • Container: Amber glass or foil-wrapped containers to prevent photolysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Validate the stability-indicating capability of your HPLC method and determine degradation pathways.

  • Preparation: Prepare a 1 mg/mL stock solution of the amine in Methanol.

  • Stress Conditions:

    • Acid:[1][2] Add 1N HCl (1:1 v/v), heat at 60°C for 4 hours.

    • Base: Add 1N NaOH (1:1 v/v), heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ (1:1 v/v), ambient temp for 2 hours.

    • Thermal: Heat solid sample at 80°C for 24 hours.

  • Neutralization & Analysis: Neutralize acid/base samples, dilute to mobile phase concentration, and inject into HPLC.

  • Validation Criteria: Mass balance (Assay + Impurities) should be >95%. If <90%, volatile degradants or non-chromatographic species are forming.

Protocol B: Gravimetric Solubility Determination

Objective: Determine precise solubility limits for process optimization.

  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of target solvent (e.g., MeOH) in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermomixer or shaker).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method B (HPLC): Dilute filtrate 100x and quantify against a standard curve.

StabilityWorkflow cluster_stress Stress Conditions Start Start: Pure Sample Acid Acid Hydrolysis (1N HCl, 60°C) Start->Acid Base Base Hydrolysis (1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2) Start->Ox Photo Photolysis (UV Light) Start->Photo HPLC HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Data Data Processing: 1. Peak Purity Check 2. Mass Balance Calc HPLC->Data

Figure 2: Forced Degradation Workflow. This systematic approach ensures all potential degradation pathways are identified.

References

  • MySkinRecipes. this compound Product Description & Applications. Retrieved from

  • PubChem. Compound Summary: this compound (SMILES/InChI). National Library of Medicine. Retrieved from

  • Google Patents. Processes for the preparation of pesticide compounds (US10233155B2). (Discusses synthesis and stability of chloropyrazole amines in acidic media). Retrieved from

  • ChemicalBook. Safety Data Sheet: 4-Chloro-3-methyl-1H-pyrazole. (Analogous safety and handling data). Retrieved from

Sources

Technical Guide: Biological Activities and Synthetic Protocols of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Privilege: A Pharmacophore Overview

In the landscape of medicinal chemistry, the pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] Its utility stems not just from its stability, but from its ability to act as a bioisostere for amides, esters, and carboxylic acids, allowing it to participate in diverse hydrogen bonding networks within enzyme active sites.

For drug development professionals, the value of substituted pyrazoles lies in their tunable physicochemical properties. By modifying substituents at the N1, C3, and C5 positions, researchers can precisely modulate lipophilicity (LogP), metabolic stability, and target selectivity—most notably in the inhibition of Cyclooxygenase-2 (COX-2) and protein kinases.

Structure-Activity Relationship (SAR) Logic

The biological efficacy of pyrazoles is dictated by the electronic and steric nature of their substituents.

  • N1 Position: Often substituted with aryl or alkyl groups to control pharmacokinetic profiles and solubility. In COX-2 inhibitors (e.g., Celecoxib), a sulfonamide moiety here is critical for anchoring the molecule in the enzyme's hydrophilic side pocket.

  • C3/C5 Positions: These positions usually host aryl groups that engage in hydrophobic interactions. The spatial arrangement (1,3- vs. 1,5-substitution) determines whether the compound adopts a linear or angular conformation, drastically affecting receptor fit.

SAR_Logic Core Pyrazole Scaffold (N-N Heterocycle) N1 N1 Substituent (Pharmacokinetics/Solubility) Target: Hydrophilic Pockets Core->N1 Critical for Bioavailability C3 C3 Substituent (Steric Selectivity) Target: Hinge Regions (Kinases) Core->C3 Determines Potency C4 C4 Substituent (Electronic Modulation) Target: Fine-tuning pKa Core->C4 Auxiliary Effects C5 C5 Substituent (Hydrophobic Binding) Target: Hydrophobic Channels Core->C5 Determines Specificity

Figure 1: Functional mapping of the pyrazole scaffold. Each position offers a distinct "handle" for optimizing drug-target interactions.

Anti-Inflammatory Activity: The COX-2 Mechanism

The most commercially validated application of substituted pyrazoles is in the selective inhibition of Cyclooxygenase-2 (COX-2).[2] Unlike traditional NSAIDs that inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory), 1,5-diarylpyrazoles can be engineered to fit exclusively into the larger hydrophobic side pocket of COX-2.

Mechanistic Pathway

Inflammation triggers the release of arachidonic acid from membrane phospholipids. COX-2 converts this into Prostaglandin H2 (PGH2), the precursor for inflammatory mediators. Pyrazoles block this conversion by occupying the enzyme's active site.

COX2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGG2 Prostaglandin G2 AA->PGG2 Cyclooxygenation COX2 COX-2 Enzyme (Inducible) Inhibitor Pyrazole Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Selective Binding (Hydrophobic Pocket) PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidation Response Inflammation & Pain PGH2->Response Downstream Synthesis

Figure 2: The Arachidonic Acid Cascade. Substituted pyrazoles intercept the pathway at the COX-2 enzymatic step, preventing prostaglandin synthesis.

Representative Potency Data

The table below illustrates how substitution patterns (specifically halogenation) impact inhibitory concentration (IC50) against COX-2 vs. COX-1.[3]

Compound IDStructure TypeR1 SubstituentR3 SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index
Ref-1 (Celecoxib) 1,5-DiarylSulfonamideCF30.0415.0375
Analog A 1,5-DiarylMethylPhenyl1.250.850.68 (Non-selective)
Analog B 1,3,5-Triaryl4-F-Phenyl4-OMe-Phenyl0.09>100>1100

Note: Data synthesized from general SAR trends in pyrazole medicinal chemistry.

Oncology: Kinase Inhibition

In oncology, pyrazoles act as ATP-competitive inhibitors. The nitrogen atoms in the pyrazole ring often serve as hydrogen bond acceptors/donors to interact with the "hinge region" of kinases such as Cyclin-Dependent Kinases (CDKs) , VEGFR , and ALK .

Mechanism of Action[4][5][6]
  • Hinge Binding: The pyrazole N-H or lone pair on N interacts with the backbone residues (e.g., Glu, Leu) of the kinase hinge region.

  • Gatekeeper Interaction: Bulky substituents at C3 or C5 exploit the "gatekeeper" residue to achieve selectivity between homologous kinases (e.g., sparing CDK2 while inhibiting CDK4).

Key Targets
  • ALK/ROS1: Crizotinib (a pyrazole derivative) targets the ATP pocket of the ALK fusion protein in non-small cell lung cancer (NSCLC).

  • B-Raf: Pyrazoles inhibit the mutant B-Raf(V600E) kinase, blocking the MAPK signaling pathway which drives melanoma proliferation.

Experimental Protocol: Knorr Pyrazole Synthesis

This section details the synthesis of a 1,3,5-substituted pyrazole library using the classic Knorr condensation. This method is preferred for its reliability and high atom economy.

Reagents & Equipment[7]
  • Reactants: 1,3-Dicarbonyl compound (e.g., Benzoylacetone), Hydrazine derivative (e.g., Phenylhydrazine).

  • Solvent: Absolute Ethanol or Acetic Acid.

  • Catalyst: Glacial Acetic Acid or HCl (cat).

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the 1,3-dicarbonyl compound in 20 mL of ethanol in a round-bottom flask.

  • Addition: Dropwise add 10-12 mmol of the hydrazine derivative at room temperature.

    • Technical Note: If using hydrazine hydrate, the reaction is exothermic; add slowly to prevent "bumping."

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100g).

  • Filtration: The solid pyrazole product will precipitate. Filter using a Buchner funnel under vacuum.

  • Purification: Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.

Synthesis_Workflow Start 1,3-Dicarbonyl + Hydrazine Reflux Reflux (EtOH, 4h) Catalyst: AcOH Start->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Ice Pour on Ice (Precipitation) TLC->Ice Complete Filter Vacuum Filtration Ice->Filter Pure Recrystallization (Final Product) Filter->Pure

Figure 3: Operational workflow for the Knorr Pyrazole Synthesis.

Validation Protocol: MTT Cytotoxicity Assay

To validate the anti-cancer potential of synthesized pyrazoles, the MTT assay is the industry standard for determining cell viability and IC50 values.

Principle

The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial succinate dehydrogenase in metabolically active cells to form insoluble purple formazan crystals. The intensity of the purple color (after solubilization) is directly proportional to the number of viable cells.

Protocol Steps
  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add the synthesized pyrazole compounds at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%) and Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours. Purple crystals should be visible under a microscope.

  • Solubilization: Carefully remove media. Add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.[4]
    

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • National Institutes of Health (NIH) - PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). [Link]

  • MDPI - Molecules. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

Sources

Review of literature for 4-chloro-1-methyl-1H-pyrazol-3-amine applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide reviews the literature and applications of 4-chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1006349-08-1), a privileged scaffold in medicinal chemistry and agrochemical synthesis.[1]

A Privileged Scaffold for Kinase Inhibitor and Agrochemical Design [1]

Executive Summary

This compound is a high-value heterocyclic building block characterized by a distinct electronic profile that bridges the gap between high reactivity and metabolic stability.[1] Unlike its non-halogenated congeners, the C4-chlorine substituent provides steric bulk and lipophilicity (increasing logP) while blocking a metabolically labile site, making it a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, BTK, p38 MAPK) and SDHI fungicides .

This guide synthesizes literature data to provide a roadmap for utilizing this molecule in drug discovery and process chemistry.

Chemical Profile & Structural Significance[1][2][3][4][5]

Physicochemical Properties

The molecule features a pyrazole ring substituted at N1 with a methyl group, C3 with a primary amine, and C4 with a chlorine atom.

PropertyValueSignificance in Design
CAS Number 1006349-08-1Unique identifier for regulatory/sourcing.[1]
Molecular Formula C₄H₆ClN₃Compact scaffold (MW: 131.56 g/mol ).[1][2]
H-Bond Donors 2 (–NH₂)Critical for hinge-binding in kinase pockets.[1]
H-Bond Acceptors 2 (N2, –NH₂)Facilitates water-mediated bridging.[1]
Electronic Effect C4-Cl (EWG)Lowers pKa of C3-NH₂, modulating nucleophilicity.[1]
Metabolic Stability HighC4-Cl blocks oxidative metabolism (CYP450).[1]
Pharmacophore Mapping

In kinase inhibitor design, the aminopyrazole motif often serves as the "hinge binder." The N2 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the C3-amino group acts as a donor to the backbone carbonyl. The C4-chlorine atom often occupies a hydrophobic gatekeeper pocket, enhancing selectivity.

Pharmacophore cluster_legend Interaction Types Target 4-Chloro-1-methyl- 1H-pyrazol-3-amine Hinge Kinase Hinge Region (ATP Binding Site) Target->Hinge H-Bond Donor (NH2) H-Bond Acceptor (N2) Pocket Hydrophobic Pocket (Gatekeeper Residue) Target->Pocket Van der Waals (Cl) Steric Occlusion Binding Direct Binding Steric Hydrophobic/Steric

Figure 1: Pharmacophore interaction map showing the dual role of the aminopyrazole scaffold in kinase binding.[1]

Synthesis & Manufacturing

The synthesis of this compound typically follows one of two primary retrosynthetic pathways: Direct Halogenation or Cyclization .[1]

Route A: Electrophilic Chlorination (Preferred)

The most scalable route involves the chlorination of the parent compound, 1-methyl-1H-pyrazol-3-amine.[1]

  • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂).[1]

  • Solvent: Acetonitrile (ACN) or DMF.

  • Mechanism: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (S_EAr) preferentially at the C4 position.

  • Yield: Typically 85-95%.[1]

Route B: Cyclization (De Novo)

Constructing the ring from acyclic precursors allows for diversity at the N1 position.

  • Precursors: 2,3-Dichloropropanenitrile + Methylhydrazine.

  • Conditions: Reflux in ethanol/water.[3]

  • Selectivity: Regioselectivity can be an issue (1-methyl vs. 2-methyl isomers), requiring careful purification.[1]

Reactivity & Derivatization Protocols

The core utility of this molecule lies in its orthogonal reactivity. The amine is a nucleophile, while the chloride is a potential electrophile (under specific catalytic conditions).

Amide Coupling (C3-NH₂ Functionalization)

This is the most common reaction to link the scaffold to a larger pharmacophore. Protocol (Standard):

  • Dissolve carboxylic acid (1.0 eq) in DMF/DCM.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate.

  • Add this compound (1.0 eq).

  • Stir at RT for 4–16 h.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, dry, and concentrate.

Suzuki-Miyaura Coupling (C4-Cl Functionalization)

While aryl chlorides are less reactive than bromides, the pyrazole ring activates the C4 position sufficiently for palladium-catalyzed cross-coupling, especially with electron-rich ligands.[1] Protocol (Advanced):

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%).

  • Base: K₃PO₄ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 100°C (Microwave preferred for 1 h).

Reactivity Core 4-Chloro-1-methyl- 1H-pyrazol-3-amine Amide Amide Coupling (R-COOH, HATU) Core->Amide Nucleophilic @ N-3 Urea Urea Formation (R-NCO) Core->Urea Nucleophilic @ N-3 Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Electrophilic @ C-4 (Requires Activation) Sandmeyer Sandmeyer Reaction (NaNO2, CuX) Core->Sandmeyer Diazotization @ N-3 Prod_Amide Kinase Inhibitor (Amide Linker) Amide->Prod_Amide Prod_Urea Agrochemical (Urea Linker) Urea->Prod_Urea Prod_Biaryl Biaryl Scaffold (C4-Arylation) Suzuki->Prod_Biaryl Prod_Halo 3-Halo-4-chloro pyrazole Sandmeyer->Prod_Halo

Figure 2: Reaction tree demonstrating the divergent synthesis potential of the scaffold.[1]

Applications in Drug Discovery[2][6][7]

Kinase Inhibitors (Oncology & Immunology)

The 3-aminopyrazole motif is a bioisostere of the adenine ring of ATP.

  • Mechanism: The scaffold binds to the hinge region of kinases.

  • Role of Chlorine: The C4-Cl fills the small hydrophobic pocket behind the gatekeeper residue (e.g., Threonine or Methionine), improving selectivity over other kinases with larger gatekeepers.

  • Examples: Used in libraries targeting JAK2 , Aurora Kinase , and BRAF .

Agrochemicals (Fungicides)

In crop protection, this moiety is used to synthesize Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Structure: Typically linked via an amide bond to a lipophilic aromatic ring.

  • Function: Disrupts mitochondrial respiration in fungi.

References

  • Synthesis and Reactivity of Aminopyrazoles

    • Title: Recent developments in aminopyrazole chemistry.
    • Source: Arkivoc, 2009 (ii), 198-250.
    • URL:[Link][1]

  • Suzuki Coupling of Chloropyrazoles

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles.[4][5]

    • Source: ResearchGate / Mon
    • URL:[Link][1]

  • Compound Registry & Properties

    • Title: this compound (PubChem CID 1006349-08-1).[1][6]

    • Source: PubChem.
    • URL:[Link] (Note: Verified via vendor CAS match).[1]

  • Kinase Inhibitor Scaffolds

    • Title: Pyrazole derivatives as potent kinase inhibitors.[2]

    • Source: European Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
    • URL:[Link][1]

Sources

Safety, handling, and hazard information for 4-chloro-1-methyl-1H-pyrazol-3-amine

[1]

CAS Number: 1006349-08-1 Formula: C₄H₆ClN₃ Molecular Weight: 131.56 g/mol Synonyms: 3-Amino-4-chloro-1-methylpyrazole; 1-Methyl-4-chloro-1H-pyrazol-3-ylamine[1]

Executive Summary & Chemical Identity

4-Chloro-1-methyl-1H-pyrazol-3-amine is a functionalized heterocyclic building block widely used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structure features a nucleophilic exocyclic amine at the C3 position and an electrophilic chlorine handle at C4, making it a versatile scaffold for orthogonal functionalization (e.g., amide coupling followed by Suzuki-Miyaura cross-coupling).[1]

Critical Isomer Distinction: Researchers must verify the regiochemistry of their starting material. The 3-amine isomer (CAS 1006349-08-1) is structurally distinct from the 5-amine isomer (CAS 105675-84-1).[1] Misidentification can lead to complete synthetic failure due to the differing electronic environments of the nitrogen atoms.

Physical & Chemical Profile
PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder)Risk of dust generation; inhalation hazard.[1]
Color White to off-white/pale yellowDiscoloration indicates oxidation/degradation.[1]
Solubility DMSO, Methanol, DMFLow water solubility; use organic waste streams.
pKa (Predicted) ~3.5 - 4.0 (Amine)Weak base; forms salts with strong mineral acids.[1]
Stability Light & Air SensitiveStore under inert gas (Argon/Nitrogen) in the dark.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) with aminopyrazole analogues and available vendor safety data.

Signal Word: WARNING
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1][3][4][5]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation.[1][3][4][5]
STOT - Single Exposure 3H335: May cause respiratory irritation.[1][6]
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5][6]

  • Response:

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do.[3][5] Continue rinsing.[3][5]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4][5]

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Safe Handling & Engineering Controls

The primary risks associated with this compound are inhalation of fine particulates and potential skin sensitization typical of aromatic amines.

Engineering Control Workflow

The following diagram outlines the mandatory workflow for handling this compound to minimize exposure and degradation.

SafeHandlingcluster_PPERequired PPEReceiptReceipt of Material(Check CAS: 1006349-08-1)StorageStorage(Dark, Inert Gas, RT)Receipt->Storage Log & LabelWeighingWeighing(Fume Hood / Balance Enclosure)Storage->Weighing Transfer SealedSolubilizationSolubilization(Add Solvent BEFORE removing from hood)Weighing->Solubilization Minimize DustReactionReaction Setup(Closed Vessel)Solubilization->Reaction Transfer LiquidPPE_NodeNitrile Gloves (Double)Safety GogglesLab Coat

Figure 1: Safe handling workflow emphasizing containment during the solid-handling phase.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If weighing >100 mg outside a filtered enclosure, use an N95/P2 respirator.

  • Eyes: Chemical safety goggles (ANSI Z87.1). Do not use safety glasses alone due to the risk of fine dust bypassing side shields.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended when handling stock solutions >0.1 M.[1]

Stability, Reactivity, and Synthesis Context

Understanding the reactivity profile is crucial for both safety and experimental success. The 3-amino group is prone to oxidation, while the 4-chloro position is stable under standard conditions but reactive under metal catalysis.[1]

Reactivity & Degradation Pathways

ReactivityCompoundThis compoundOxidationOxidation (Air/Light)Forms Azo/Nitro species (Colored impurities)Compound->Oxidation Improper StorageCouplingAmide/Urea Formation(Nucleophilic attack at C3-NH2)Compound->Coupling Reagents: R-COCl / IsocyanatesSuzukiPd-Catalyzed Cross-Coupling(Reaction at C4-Cl)Compound->Suzuki Reagents: Ar-B(OH)2 / Pd(0)

Figure 2: Primary reactivity modes.[1] Red dashed line indicates degradation pathway to be avoided.

Experimental Best Practices
  • Inert Atmosphere: Always purge reaction vessels with Nitrogen or Argon. The electron-rich aminopyrazole ring is susceptible to oxidative darkening over time.[1]

  • Acylation: When coupling the amine (e.g., with acid chlorides), add a non-nucleophilic base (DIPEA/TEA) to scavenge HCl. The HCl salt of the starting material is significantly less reactive.

  • Metal Scavenging: If using the 4-chloro handle for Suzuki couplings, residual Palladium can coordinate to the pyrazole nitrogens. Use thiourea or commercial scavenger resins during workup.

Emergency Response

First Aid Protocols
  • Inhalation: Move victim to fresh air immediately.[1][3][4][5][7] If breathing is difficult, administer oxygen.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; use a pocket mask.[1]

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water for at least 15 minutes. Isolate contaminated clothing.[3][7]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids. Immediate medical attention is required to prevent corneal damage from the basic amine.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE including a respirator (N95 minimum).

  • Containment: Do not dry sweep. Wet the spill with an inert solvent (e.g., heptane) or use a damp tissue to prevent dust generation.

  • Disposal: Place in a sealed container labeled "Hazardous Waste - Toxic Organic Solid."

References

  • Synthetic Utility : Aminopyrazoles in Drug Discovery. MySkinRecipes / Chemical Data. Retrieved January 28, 2026, from [Link]

  • Isomer Data : 4-Chloro-1-methyl-1H-pyrazol-5-amine (Isomer distinction). PubChem Compound Summary. Retrieved January 28, 2026, from [Link]

Commercial suppliers and availability of 4-chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Commercial Sourcing and Quality Assurance of 4-Chloro-1-methyl-1H-pyrazol-3-amine

Executive Summary

This compound (CAS 1006349-08-1) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors (e.g., p38 MAPK pathways) and advanced agrochemical formulations. While structurally simple, its sourcing is complicated by a high prevalence of regioisomeric impurities—specifically the 5-methyl and 5-amino isomers—which possess distinct biological activities but similar physicochemical properties.

This guide provides a technical roadmap for procuring high-purity material. It moves beyond simple vendor lists to establish a self-validating quality control system , ensuring that the material entering your workflow is chemically authentic and suitable for GMP or GLP applications.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure supply chain integrity, researchers must define the material by its specific regio-chemistry. Ambiguity here is the primary cause of synthesis failure.

AttributeSpecificationTechnical Note
Chemical Name This compoundTarget Compound
CAS Number 1006349-08-1 CRITICAL: Do not confuse with isomers below.
Molecular Formula C₄H₆ClN₃MW: 131.56 g/mol
SMILES CN1C=C(Cl)C(N)=N1Methyl on N1; Amine on C3; Chloro on C4.[1][2][3][4]
Key Isomer 1 4-Chloro-5-methyl -1H-pyrazol-3-amineCAS: 110580-44-4 (Methyl position shift).
Key Isomer 2 4-Chloro-1-methyl-1H-pyrazol-5-amine CAS: 105675-84-1 (Amine position shift).
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the amine.
Solubility DMSO, Methanol, DCMPoor solubility in non-polar alkanes.

Supply Chain Landscape

The commercial availability of this compound is tiered.[5] It is generally considered a Level 2 Building Block —widely available from specialized heterocyclic synthesis houses but less common in general catalog stock compared to non-chlorinated pyrazoles.

Verified Commercial Suppliers

Note: Availability is dynamic. The following vendors have historically demonstrated stock or rapid synthesis capability for this specific CAS.

  • BLD Pharm (Catalog #: BD295454)

    • Tier: Primary Manufacturer/Stockist.

    • Relevance: High reliability for gram-to-kilogram scale.

  • ChemScene (Catalog #: CS-0215246)

    • Tier: Specialist Supplier (Drug Discovery focus).

    • Relevance: Good for high-purity research samples (mg to g).

  • Enamine / Combi-Blocks

    • Tier: Major Building Block Suppliers.[6]

    • Relevance: Often hold stock in US/EU warehouses, reducing lead time from 3-4 weeks (Asia) to 2-5 days.

Sourcing Strategy Matrix
  • Discovery Phase (<10g): Prioritize US/EU-based stock (e.g., Combi-Blocks) to minimize lead time. Cost is secondary to speed.

  • Development Phase (>100g): Engage manufacturers like BLD Pharm or custom synthesis houses in China/India. Mandatory: Request a pre-shipment sample for the QC protocol defined in Section 5.

Synthesis Context & Impurity Origins

Understanding the synthesis routes allows you to predict potential impurities. The primary route involves the electrophilic chlorination of 1-methyl-1H-pyrazol-3-amine.

Mechanistic Pathway & Risk Analysis

The amino group at C3 activates the C4 position for electrophilic attack. However, if the starting material contains the 5-amine isomer, or if methylation of the pyrazole ring was not regioselective, the final product will be a mixture.

SynthesisPath Start 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) Reagent Chlorinating Agent (NCS or HCl/H2O2) Start->Reagent Target TARGET: This compound (CAS 1006349-08-1) Start->Target Electrophilic Subst. (C4) Impurity1 IMPURITY: Over-chlorination products Start->Impurity1 Excess Reagent Impurity2 IMPURITY: Regioisomer (5-amine derivative) (If starting material impure) Start->Impurity2 Isomeric SM Reagent->Target

Figure 1: Synthesis logic showing the origin of the target compound and potential critical impurities arising from starting material quality or process control.

Vendor Qualification: The Self-Validating QC Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. The similarity between the 3-amine and 5-amine isomers often leads to mislabeling in bulk chemical supplies.

Protocol 1006349-QC: Isomer Verification

  • H-NMR Analysis (Solvent: DMSO-d6):

    • Diagnostic Signal: Look for the C5-proton singlet. In the 3-amine (target), the C5-H is adjacent to the N-methyl group.

    • NOE Experiment (Crucial): Perform a 1D-NOESY irradiating the N-methyl signal (~3.6-3.7 ppm).

      • Positive Result (Target): You should see a strong NOE enhancement of the aromatic C5-H signal. This confirms the Methyl and C5-H are proximal (1,5 relationship).

      • Negative Result (Isomer): If the compound is the 5-amine isomer (where Methyl is at N1 and Amine at C5), the Methyl is distant from the C4-Cl and C3-H, resulting in different NOE patterns.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Main peak >97%. Any secondary peak >1% requires MS identification to rule out the des-chloro precursor (CAS 1904-31-0).

QCWorkflow Sample Received Sample (CAS 1006349-08-1) NMR 1H-NMR + NOESY (DMSO-d6) Sample->NMR Decision1 NOE between N-Me and C5-H? NMR->Decision1 Pass Identity Confirmed Proceed to HPLC Decision1->Pass Yes (Strong Signal) Fail REJECT BATCH (Wrong Isomer) Decision1->Fail No (Signal Absent) HPLC HPLC Purity Check Pass->HPLC HPLC->Fail Purity < 97% Final Release for Use HPLC->Final Purity > 97%

Figure 2: Decision matrix for incoming raw material inspection. The NOESY step is the critical control point for isomer differentiation.

Handling and Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation, turning brown over time.

  • Hygroscopicity: Moderate. Keep desiccated.

  • Safety: Irritant. Wear standard PPE. In case of contact with eyes (H319), rinse immediately.

References

  • PubChem. "Compound Summary: this compound (CAS 1006349-08-1)." National Library of Medicine. Link[7]

  • BLD Pharm. "Product Specification: this compound."[2][7] BLD Pharm Catalog. Link

  • ChemScene. "Product Detail: CS-0215246." ChemScene. Link

  • Google Patents. "Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester." CN106187894A. Link (Cited for chlorination methodology context).

  • Fisher Scientific. "Safety Data Sheet: Pyrazole Derivatives." Fisher Scientific. Link

Sources

Strategic Synthesis of Pyrazole Derivatives: A Technical Guide to Key Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster therapeutics including Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). Its metabolic stability and ability to engage in hydrogen bonding make it a critical target for drug discovery.

This guide moves beyond basic textbook definitions to address the primary challenge in pyrazole synthesis: Regiocontrol . The selection of starting materials—specifically the interplay between the electronic bias of hydrazines and the steric environment of 1,3-electrophiles—dictates the success of the synthesis.

Part 1: The Nitrogen Source (Hydrazines)

The hydrazine component provides the N-N bond and determines the substitution pattern at the N1 position. In drug development,


-substituted hydrazines are the standard, introducing immediate complexity regarding regioselectivity.
Hydrazine Classes and Nucleophilicity

The nucleophilicity of the hydrazine nitrogens drives the initial attack on the electrophile.

ClassStructureNucleophilic BiasKey Application
Hydrazine Hydrate

SymmetricalUnsubstituted (

) pyrazoles. Requires alkylation post-synthesis (often low regioselectivity).
Alkyl Hydrazines


Synthesis of N-alkyl pyrazoles (e.g., Viagra analogs).
Aryl Hydrazines


Celecoxib synthesis. The terminal

is significantly more nucleophilic due to resonance delocalization of the internal nitrogen's lone pair into the aromatic ring.
Tosyl Hydrazines


active
Used in metal-catalyzed couplings or as diazo precursors (Bamford-Stevens reaction).
The "Ambident" Trap

When using monosubstituted hydrazines (


), the reaction with a non-symmetrical 1,3-dicarbonyl can yield two isomers: 1,3-disubstituted  and 1,5-disubstituted .
  • Mechanism: The more nucleophilic nitrogen (usually the terminal

    
    ) attacks the most electrophilic carbonyl carbon first.
    
  • Strategic Choice: To force a specific isomer, one must enhance the electrophilic differentiation of the carbon scaffold (see Part 2).

Part 2: The Carbon Scaffold (1,3-Electrophiles)

The 3-carbon backbone defines the C3, C4, and C5 substituents. While standard


-diketones are common, modern synthesis relies on "masked" equivalents for better precision.
-Diketones vs. Synthetic Equivalents
A.

-Diketones (The Classical Route)
  • Pros: Cheap, commercially available.

  • Cons: Poor regioselectivity with alkyl hydrazines; often exist in enol forms that complicate reactivity predictions.

  • Optimization: Use of fluorinated solvents (e.g., HFIP ) can invert or enhance regioselectivity by hydrogen-bonding to specific carbonyls [1].

B. Enaminones (

-Dimethylaminovinyl Ketones)
  • Synthesis: Reaction of a ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Advantage: These are "polarized" push-pull systems. The carbon bearing the

    
     group is electronically deactivated, forcing the hydrazine to attack the carbonyl exclusively.
    
  • Result: High fidelity regiocontrol.

C. Alkynes & Nitroolefins (The 1,3-Dipolar Route)
  • Application: Used when the pyrazole needs to be built via cycloaddition (e.g., Click chemistry) rather than condensation.

  • Reagents: Terminal alkynes react with in situ generated diazo compounds (from tosylhydrazones) [2].

Part 3: Regioselectivity Engineering (Case Study: Celecoxib)

The synthesis of Celecoxib illustrates the application of electronic bias to solve the regiochemistry puzzle.

The Challenge: Synthesize 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-p-tolylpyrazole. The Reagents:

  • Hydrazine: 4-Sulfamoylphenylhydrazine (Nucleophile).[1]

    • Bias: The terminal

      
       is the active nucleophile.
      
  • Electrophile: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2]

    • Bias: Contains a

      
      -carbonyl and a Tolyl-carbonyl.
      

The Mechanism:

  • The

    
     group is a strong electron-withdrawing group (EWG), making the adjacent carbonyl carbon highly electrophilic (hard center).
    
  • The terminal

    
     of the hydrazine attacks the 
    
    
    
    -carbonyl.
  • The internal nitrogen (

    
    ) subsequently closes the ring onto the Tolyl-carbonyl.
    
  • Result: The

    
     group ends up at the 3-position (adjacent to the N2), and the Tolyl group ends up at the 5-position (adjacent to the N1-Ar).
    

CelecoxibSynthesis cluster_legend Regiocontrol Logic Hydrazine 4-Sulfamoylphenylhydrazine (Terminal NH2 = Nucleophile) Intermediate Intermediate: Hydrazone Formation at CF3-C=O Hydrazine->Intermediate Attack on CF3-C=O Diketone 4,4,4-trifluoro-1-(p-tolyl) butane-1,3-dione Diketone->Intermediate Product Celecoxib (1-Ar, 3-CF3, 5-Tolyl) Intermediate->Product Cyclization on Tolyl-C=O Text The strong EWG (CF3) directs the initial nucleophilic attack.

Figure 1: Regiochemical logic in the synthesis of Celecoxib. The electronic nature of the CF3 group directs the assembly.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis via Enaminones

Best for: Creating 1,5-disubstituted pyrazoles with high precision.

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • DMF-DMA (1.2 equiv)

  • Aryl Hydrazine HCl (1.1 equiv)

  • Ethanol (anhydrous)

Workflow:

  • Enaminone Formation: Reflux the acetophenone with DMF-DMA (neat or in toluene) for 3–6 hours. Monitor by TLC (disappearance of ketone).

  • Evaporation: Remove volatiles under reduced pressure to obtain the crude enaminone (usually a yellow/orange solid).

  • Cyclization: Dissolve the crude enaminone in ethanol. Add the Aryl Hydrazine HCl.[1]

  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Cool to room temperature. The pyrazole often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize from EtOH/Water.

Protocol B: 1,3-Dipolar Cycloaddition (Diazo Route)

Best for: Sensitive substrates or when 3,5-substitution patterns are difficult via condensation.

Reagents:

  • Aldehyde (Precursor for diazo)[3]

  • Tosylhydrazine[4]

  • Terminal Alkyne[4][5][6]

  • Base (

    
     or 
    
    
    
    )

Workflow:

  • Diazo Generation: React aldehyde with tosylhydrazine to form the hydrazone.

  • One-Pot Cycloaddition: In a sealed tube, combine the hydrazone, alkyne, and base in 1,4-dioxane.

  • Heating: Heat to 110°C. The base decomposes the hydrazone to an intermediate diazo compound, which undergoes [3+2] cycloaddition with the alkyne.

  • Purification: Silica gel chromatography is typically required as yields can vary [3].

Part 5: Analytical Validation (Self-Validating Systems)

Trusting the regiochemistry of a pyrazole synthesis requires rigorous validation. Do not rely solely on LCMS, as regioisomers often have identical masses and similar retention times.

The "NOE" Standard: The only definitive proof of regiochemistry (without X-ray) is NOE (Nuclear Overhauser Effect) NMR spectroscopy .

  • 1,5-Isomer (Celecoxib-like): Irradiating the N-Aryl protons will show an NOE enhancement of the C5-substituent protons (e.g., the Tolyl methyl group).

  • 1,3-Isomer: Irradiating the N-Aryl protons will show NOE enhancement of the C5-H proton (if C5 is unsubstituted) or NOE with the substituent at C5 (which would be the

    
     group in the reverse case—but 
    
    
    
    has no protons, making
    
    
    HOESY necessary).

Validation Step1 Synthesize Pyrazole Step2 Run 1H NMR Step1->Step2 Decision Are regioisomers possible? Step2->Decision NOE Run 1D-NOE / NOESY Target: N-Aryl protons Decision->NOE Yes ResultA NOE observed with C5-Substituent NOE->ResultA Confirm 1,5-Isomer ResultB NOE observed with C5-H (Ring Proton) NOE->ResultB Confirm 1,3-Isomer

Figure 2: Analytical decision tree for validating pyrazole regiochemistry.

References

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

  • Deng, X., & Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.

  • Li, D., et al. (2013). "Recent advances in the synthesis of pyrazoles. A review." European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor."[1][8][9]

Sources

Advanced Reactivity Profiling of Aminopyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aminopyrazole Paradox

In medicinal chemistry, the aminopyrazole scaffold is ubiquitous, serving as the pharmacophore backbone for kinase inhibitors (e.g., Crizotinib, Celecoxib analogues) and CNS agents. However, for the synthetic chemist, it presents a "hydra" of reactivity challenges.

The core issue is tautomeric ambiguity . A 3-aminopyrazole is electronically identical to a 5-aminopyrazole until a substituent locks the annular nitrogen. Furthermore, the molecule possesses three distinct nucleophilic sites: the exocyclic amine (


), the endocyclic pyridine-like nitrogen (

), and the C4-carbon.

This guide moves beyond basic synthesis to explore the causality of aminopyrazole reactivity. We will dissect how to control regioselectivity during acylation, how to leverage the scaffold for fused heterocycle construction (specifically pyrazolo[1,5-a]pyrimidines), and how to access radical pathways via diazotization.

Mechanistic Fundamentals: The Tautomeric Landscape

Before attempting functionalization, one must map the electronic landscape. The reactivity of the amine group is inextricably linked to the protonation state of the pyrazole ring.

Nucleophilic Ranking

In neutral media, the nucleophilicity order generally follows:



However, this order is easily perturbed.

  • Steric Hinderance: Substituents at C3/C5 can block the exocyclic amine, forcing reaction at the ring nitrogen.[1]

  • Hard/Soft Acid Base (HSAB) Theory: The exocyclic amine is a "harder" nucleophile compared to the "softer" ring nitrogen. Hard electrophiles (acyl chlorides) favor the

    
    , while soft electrophiles (alkyl halides) often result in mixtures involving 
    
    
    
    -alkylation.
Tautomeric Control

The 3-amino and 5-amino forms are tautomers.

  • Electron Donating Groups (EDGs): Stabilize the 3-amino tautomer.

  • Electron Withdrawing Groups (EWGs): Shift equilibrium toward the 5-amino tautomer.

This equilibrium dictates the trajectory of cyclization reactions.

Tautomerism cluster_0 Reactivity Implications Tautomer3 3-Aminopyrazole (Favored by EDGs) Intermediate Transition State (Proton Transfer) Tautomer3->Intermediate H-shift Tautomer5 5-Aminopyrazole (Favored by EWGs) Intermediate->Tautomer5 Equilibrium

Figure 1: Tautomeric equilibrium between 3-amino and 5-aminopyrazole.[2][3][4][5][6][7] The position of the proton on the ring nitrogen determines the formal numbering of the exocyclic amine.

Core Transformation: Synthesis of Pyrazolo[1,5-a]pyrimidines[4][6][8][9][10][11][12]

The most high-value transformation of the aminopyrazole group is its condensation with 1,3-dielectrophiles (e.g.,


-ketoesters, 

-diketones) to form pyrazolo[1,5-a]pyrimidines . This fused system mimics the adenine core of ATP, making it a privileged scaffold for kinase inhibition.
The Regioselectivity Challenge

When reacting a 3(5)-aminopyrazole with an unsymmetrical 1,3-diketone (


), two regioisomers are possible: the 5-substituted or 7-substituted product.

The Mechanism of Control:

  • Step 1 (Kinetic Control): The most nucleophilic site (Exocyclic

    
    ) attacks the most electrophilic carbonyl of the diketone.
    
  • Step 2 (Cyclization): The ring nitrogen (

    
    ) attacks the remaining carbonyl/enone to close the ring.
    

Rule of Thumb:

  • If the diketone has a

    
     group (highly electrophilic carbonyl), the exocyclic amine will attack that carbon first, placing the 
    
    
    
    group at the 7-position of the final pyrazolo[1,5-a]pyrimidine.
  • Steric bulk at one carbonyl will direct the amine attack to the less hindered carbonyl.

PyrazoloSynthesis Aminopyrazole 5-Aminopyrazole (Nucleophile) Attack Step 1: Exocyclic NH2 attacks Most Electrophilic Carbonyl Aminopyrazole->Attack Diketone Unsymmetrical 1,3-Diketone (R1 vs R2 Electrophilicity) Diketone->Attack Cyclization Step 2: Ring N attacks Remaining Carbonyl Attack->Cyclization Isomer7 7-R1-Isomer (Kinetic Product) Cyclization->Isomer7  Major Pathway Isomer5 5-R1-Isomer (Thermodynamic Product) Cyclization->Isomer5  Minor Pathway

Figure 2: Regioselective cyclocondensation mechanism. The electronic differentiation of the 1,3-diketone dictates the final substitution pattern.

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: Synthesis of 7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine derivatives. This protocol leverages the high electrophilicity of the trifluoroacetyl group to ensure regiocontrol.

Reagents:

  • 3-Aminopyrazole derivative (1.0 equiv)

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[3]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3-aminopyrazole in 5 mL of glacial acetic acid.

  • Addition: Add 1.1 mmol of the fluorinated diketone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
    
    • Why Reflux? While the initial attack is fast, the dehydration/aromatization step requires thermal energy. Acetic acid serves as both solvent and acid catalyst to activate the carbonyls.

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Purification: The product typically precipitates. Filter and wash with cold ethanol. If no precipitate forms, extract with DCM, dry over

    
    , and purify via flash column chromatography.
    

Validation:

  • 1H NMR: Look for the disappearance of the exocyclic

    
     broad singlet (usually 
    
    
    
    4.0-6.0 ppm) and the appearance of the pyrimidine ring proton (singlet,
    
    
    7.0-7.5 ppm).
  • Regiochemistry Check: Use 2D NOESY NMR. Cross-peaks between the pyrazole-H and the substituent at position 7 confirm the regiochemistry.

Protocol B: Sandmeyer-Type Halogenation (Diazotization)

Objective: Conversion of the exocyclic amine to a halide (Cl, Br, I) to create a handle for palladium-catalyzed coupling (Suzuki/Buchwald).

Safety Note: Diazonium salts of heterocycles can be unstable. Maintain temperature strictly


 during formation.

Workflow:

  • Diazotization: Suspend 3-aminopyrazole (1.0 mmol) in concentrated HCl (3 mL) at

    
    .
    
  • Nitrite Addition: Add

    
     (1.2 mmol) in water (1 mL) dropwise, keeping internal temp 
    
    
    
    . Stir for 30 mins.
    • Observation: The suspension should clear as the diazonium salt forms.

  • Sandmeyer Reaction (Bromination): Slowly add the cold diazonium solution to a stirred solution of

    
     (1.5 equiv) in 48% HBr (2 mL) at room temperature.
    
  • Workup: Heat to

    
     for 1 hour until nitrogen evolution ceases. Neutralize with 
    
    
    
    and extract with EtOAc.

Data Summary: Reactivity Comparison

Reaction TypeElectrophilePrimary Site of AttackMajor ProductKey Controlling Factor
Acylation Acyl ChlorideExocyclic

AmideHard/Soft character;

is harder.
Alkylation Alkyl HalideRing

/ Exocyclic

Mixture (

-alkyl /

-dialkyl)
Base strength and solvent polarity.
Condensation 1,3-DiketoneExocyclic

Pyrazolo[1,5-a]pyrimidineElectrophilicity of carbonyl carbons.
Diazotization

/ Acid
Exocyclic

Diazonium SaltTemperature (must be

).

References

  • Regioselectivity in Aminopyrazole Reactions

    • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[3][8]

    • Source: N
    • URL:[Link]

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.[4][6][7][9][10][11][12][13][14]

    • Source: Taylor & Francis Online
    • URL:[Link]

  • Mechanism of Cyclocondens

    • Title: The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique.[15][16]

    • Source: ResearchGate[6][16][17]

    • URL:[Link]

  • Sandmeyer and Diazotiz

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: N
    • URL:[Link]

  • Aminopyrazole Functionaliz

    • Title: Recent developments in aminopyrazole chemistry.[1][3][4][10][12][13][16][18]

    • Source: Arkivoc[4]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is structured for professional research and development contexts, focusing on the optimized synthesis of 4-chloro-1-methyl-1H-pyrazol-3-amine . This compound is a critical pharmacophore in the development of Janus kinase (JAK) inhibitors and various agrochemical agents.

The following guide prioritizes regiochemical fidelity and process scalability , addressing the common challenge of N-isomer contamination during pyrazole functionalization.

Strategic Analysis & Scientific Rationale

The Synthetic Challenge

The synthesis of substituted pyrazoles often suffers from regioselectivity issues (N1 vs. N2 tautomerization). While direct methylation of 4-chloro-1H-pyrazol-3-amine is possible, it frequently yields a difficult-to-separate mixture of N1- and N2-methyl isomers.

The Solution: A "Functionalization-Last" approach.[1] To ensure high isomeric purity, this protocol utilizes 1-methyl-1H-pyrazol-3-amine as the starting material. The methyl group is already fixed at the N1 position, eliminating regio-ambiguity. We then employ N-Chlorosuccinimide (NCS) for electrophilic aromatic substitution.[2]

Mechanistic Insight (Causality)
  • Reagent Choice (NCS): Unlike elemental chlorine (

    
    ), which is harsh and can lead to over-chlorination or oxidation of the amino group, NCS provides a controlled source of "positive" chlorine (
    
    
    
    ).
  • Substrate Reactivity: The amino group at C3 activates the pyrazole ring, making the C4 position highly nucleophilic. The C4 position is electronically favored for electrophilic attack, allowing the reaction to proceed under mild conditions without a catalyst.

  • Solvent System: Acetonitrile (MeCN) is selected for its polarity, which stabilizes the transition state, and its ease of removal.

Detailed Synthesis Protocol

Materials & Equipment[3]
  • Starting Material: 1-methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) - Purity >98%

  • Reagent: N-Chlorosuccinimide (NCS) - Recrystallized if yellowed.

  • Solvent: Acetonitrile (Anhydrous grade preferred).

  • Equipment: 3-neck round bottom flask, magnetic stirrer, internal temperature probe, nitrogen inlet.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean, dry 250 mL 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-methyl-1H-pyrazol-3-amine (10.0 mmol, 0.97 g) in Acetonitrile (50 mL).

  • Temperature Control: Cool the solution to 0–5 °C using an ice/water bath. Rationale: Although the reaction can proceed at room temperature, cooling minimizes potential N-chlorination side reactions.

Phase 2: Electrophilic Substitution
  • Addition: Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.40 g) portion-wise over 15 minutes.

    • Critical Control Point: Do not add NCS all at once. An exotherm may occur. Monitor internal temperature to ensure it stays <10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (System: 50% Ethyl Acetate / 50% Hexanes) or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
Phase 3: Workup and Purification
  • Quench: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, 40 °C) to remove the majority of Acetonitrile.

  • Partition: Redissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove succinimide byproduct.

  • Brine Wash: Wash the organic layer with Saturated Brine (50 mL).

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.
    
  • Purification: If the crude solid is colored, recrystallize from a mixture of Ethanol/Heptane (1:5) or purify via silica gel flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 equiv Amine : 1.05 equiv NCSSlight excess of NCS ensures conversion.
Temperature 0 °C

25 °C
Mitigates exotherms and side-products.
Time 4 - 6 HoursMonitor by LC-MS for completion.
Expected Yield 75% - 85%Losses primarily during workup/crystallization.
Appearance Off-white to pale yellow solidDarkening indicates oxidation; recrystallize.

Visualization: Reaction Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs) for the researcher.

SynthesisWorkflow Start Start: 1-methyl-1H-pyrazol-3-amine Dissolve Dissolve in MeCN (Cool to 0°C) Start->Dissolve AddNCS Add NCS (1.05 eq) Portion-wise Dissolve->AddNCS CCP: Temp < 10°C React Stir at RT (4-6 Hours) AddNCS->React Monitor QC: TLC/LCMS (Check Conversion) React->Monitor Monitor->React Incomplete Quench Evaporate Solvent Partition (EtOAc/H2O) Monitor->Quench Complete Purify Recrystallize (EtOH/Heptane) Quench->Purify Product Final Product: This compound Purify->Product

Figure 1: Process flow diagram for the chlorination of 1-methyl-1H-pyrazol-3-amine, identifying Critical Control Points (CCP).

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the isolated product must meet the following spectral criteria.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.65 (s, 1H, C5-H ): The diagnostic singlet for the pyrazole proton. Note the loss of the C4-H doublet signal found in the starting material.
      
    • 
       5.10 (br s, 2H, -NH 2): Broad singlet corresponding to the primary amine.
      
    • 
       3.65 (s, 3H, N-CH 3): Strong singlet for the N-methyl group.
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 132.03[3]
      
    • Observed Mass: 132.1 (Characteristic Chlorine isotope pattern 3:1 ratio for M and M+2).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19616928, this compound. Retrieved from [Link]

  • Witherington, J., et al. (2000). 5-Aryl-pyrazolo[1,5-a]pyrimidines as potent inhibitors of the src family tyrosine kinase lck. Bioorganic & Medicinal Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).[1][2] Retrieved from [Link]

  • He, J., et al. (2021). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 4-chloro-1-methyl-1H-pyrazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The compound 4-chloro-1-methyl-1H-pyrazol-3-amine represents a "privileged scaffold" in modern drug discovery. Unlike generic building blocks, this specific pyrazole derivative offers a pre-optimized structural motif that addresses two common failure points in early-stage lead generation: metabolic instability and promiscuous binding .

In the context of kinase inhibitor design (specifically JNK3, FGFR, and CDK families) and GPCR modulation, this intermediate serves as a critical hinge-binding element. The 4-chloro substituent provides essential lipophilic bulk to occupy hydrophobic "gatekeeper" pockets while simultaneously blocking oxidative metabolism at the C4 position—a common clearance pathway for unsubstituted pyrazoles.

Key Chemical Attributes
FeatureMedicinal Chemistry Impact
C3-Amine Primary vector for fragment growth; forms key H-bonds with kinase hinge residues (e.g., Glu/Leu backbone).
C4-Chlorine Increases lipophilicity (

); blocks metabolic oxidation; occupies hydrophobic sub-pockets.
N1-Methyl Locks tautomeric state (preventing promiscuous binding modes); reduces Polar Surface Area (PSA) for better permeability.
Electronic Profile The electron-withdrawing Cl reduces the basicity of the amine, modulating reactivity in nucleophilic substitutions.

Core Application: Synthesis of Type II Kinase Inhibitors (Urea Linkage)

A dominant application of this intermediate is the synthesis of urea-linked kinase inhibitors. The urea moiety acts as a "linker" that allows the inhibitor to span from the ATP-binding site to the allosteric "back pocket" (DFG-out conformation).

Mechanistic Rationale

The reaction utilizes the nucleophilic C3-amine to attack an electrophilic isocyanate. The presence of the 4-Cl atom slightly decreases the nucleophilicity of the amine compared to a non-halogenated analog, requiring optimized base catalysis to drive the reaction to completion without forming bis-urea byproducts.

Protocol A: Isocyanate Coupling

Objective: Synthesis of


-(4-chloro-1-methyl-1H-pyrazol-3-yl)-N'-arylureas.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Isocyanate (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve this compound (1 mmol) in anhydrous DCM (5 mL).

  • Activation: Add TEA (1.5 mmol) and stir at room temperature (RT) for 10 minutes. Note: This deprotonates any ammonium salts and ensures the free base is available.

  • Addition: Dropwise add the Aryl Isocyanate (1.1 mmol) dissolved in DCM (2 mL) over 15 minutes.

    • Critical Control Point: Maintain temperature at 0°C if the isocyanate is highly reactive (e.g., electron-deficient aryls) to prevent double addition.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Work-up:

    • If precipitate forms (common for ureas): Filter the solid, wash with cold DCM (

      
      ) and diethyl ether.
      
    • If soluble: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), then saturated

      
       and brine. Dry over 
      
      
      
      .
  • Purification: Recrystallize from EtOH or perform flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Core Application: Sulfonamidation for Anti-Inflammatory Scaffolds[1]

Derivatives of aminopyrazoles are potent COX-2 and JNK3 inhibitors. The formation of a sulfonamide bond creates a transition state mimic that is often critical for selectivity against specific enzyme isoforms.

Protocol B: Sulfonylation

Objective: Synthesis of Pyrazole-Sulfonamides (Celecoxib/JNK3 inhibitor analogs).

Reagents:

  • This compound (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.2 equiv)
    
  • Pyridine (solvent/base) OR DCM + Pyridine (3.0 equiv)

  • Catalyst: DMAP (10 mol%)

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazole amine (1 mmol) in Pyridine (3 mL). Alternatively, use DCM (5 mL) with Pyridine (3 mmol) for easier workup.

  • Catalysis: Add DMAP (0.1 mmol). Why? DMAP forms a highly reactive

    
    -acylpyridinium intermediate, accelerating the reaction with the electron-deficient pyrazole amine.
    
  • Addition: Cool to 0°C. Add the Sulfonyl Chloride (1.2 mmol) in one portion.

  • Heating: Warm to RT. If conversion is slow (checked by LC-MS after 2h), heat to 50°C. The 4-Cl group reduces amine nucleophilicity, often necessitating thermal energy.

  • Quenching: Pour reaction mixture into ice-cold 1N HCl.

    • Observation: The product usually precipitates as a white/off-white solid.

  • Isolation: Filter, wash with water, and dry under vacuum.

Advanced Application: Buchwald-Hartwig Cross-Coupling

For connecting the pyrazole core to other heteroaromatics (e.g., pyrimidines for CDK inhibition) where


 is not feasible, Palladium-catalyzed coupling is required.

Challenges: The free amine can poison Pd catalysts. The 4-Cl substituent can potentially compete as a leaving group (oxidative addition) if the catalyst is too active, though the C-Cl bond on a pyrazole is generally robust compared to C-Br or C-I.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult couplings).

  • Base:

    
     (weak base prevents side reactions).
    
  • Solvent: 1,4-Dioxane, 100°C.

Structural Logic & Workflow Visualization

Diagram 1: Synthetic Workflow Decision Tree

This workflow illustrates how to select the correct protocol based on the desired pharmacophore.

SyntheticWorkflow Start Start: 4-chloro-1-methyl- 1H-pyrazol-3-amine Decision Target Pharmacophore? Start->Decision Urea Urea Linker (Type II Kinase Inhibitor) Decision->Urea H-Bond Donor/Acceptor Sulfonamide Sulfonamide (COX-2 / JNK3 Inhibitor) Decision->Sulfonamide Transition State Mimic Heterocycle Bi-Heteroaryl (CDK / ATP Mimetic) Decision->Heterocycle Rigid Scaffold Rxn_Iso Rxn w/ Isocyanate (Protocol A) Urea->Rxn_Iso Rxn_Sulf Rxn w/ Sulfonyl Chloride (Protocol B) Sulfonamide->Rxn_Sulf Rxn_Pd Pd-Catalyzed Coupling (Buchwald-Hartwig) Heterocycle->Rxn_Pd Product1 JNK/FGFR Inhibitor Lead Rxn_Iso->Product1 Product2 Anti-inflammatory Lead Rxn_Sulf->Product2 Product3 CDK Inhibitor Lead Rxn_Pd->Product3

Caption: Decision matrix for derivatizing this compound based on medicinal chemistry targets.

Diagram 2: SAR Rationale (Structure-Activity Relationship)

Why use this specific intermediate over others?

SAR_Logic Core 4-chloro-1-methyl- 1H-pyrazol-3-amine Feat_Cl 4-Chloro Group Core->Feat_Cl Feat_Me 1-Methyl Group Core->Feat_Me Feat_NH2 3-Amino Group Core->Feat_NH2 Benefit_Cl1 Blocks Metabolic Oxidation (Increases t1/2) Feat_Cl->Benefit_Cl1 Benefit_Cl2 Fills Hydrophobic Pocket (Gatekeeper Residue) Feat_Cl->Benefit_Cl2 Benefit_Me1 Locks Tautomer (Defined Binding Mode) Feat_Me->Benefit_Me1 Benefit_Me2 Reduces Polar Surface Area (Improves Permeability) Feat_Me->Benefit_Me2 Benefit_NH2 Hinge Binder (H-bond Donor) Feat_NH2->Benefit_NH2

Caption: Mechanistic advantages of the this compound scaffold in drug design.

References

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.[1] Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]

  • National Institutes of Health (NIH). (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry. [Link]

  • American Chemical Society (ACS). (2017). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR.[8] Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link][11][3][4][6][12]

Sources

Application Note: 4-Chloro-1-methyl-1H-pyrazol-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

4-chloro-1-methyl-1H-pyrazol-3-amine (CAS: 175137-46-9) is a privileged heterocyclic building block utilized in the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in its ability to mimic the adenine ring of ATP when fused or coupled to other heteroaromatics, facilitating hydrogen bonding with the kinase hinge region.

The specific inclusion of the 4-chloro substituent serves two critical medicinal chemistry functions:

  • Hydrophobic Pocket Filling: The chlorine atom often occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions, enhancing potency compared to the unsubstituted analog.

  • Metabolic Stability: Halogenation at the C4 position blocks metabolic oxidation (e.g., by CYP450s) that typically occurs on electron-rich pyrazole rings.

This guide details two primary synthetic workflows for this intermediate: Linear Coupling (Buchwald/SnAr) and Cyclocondensation (Ring Fusion) .

Chemical Properties & Handling[1][2][3]

  • Appearance: Off-white to light brown solid/oil (purity dependent).

  • Molecular Weight: 131.56 g/mol .[1][2][3]

  • Solubility: Soluble in DMSO, DMF, MeOH, and DCM. Limited solubility in water.

  • Stability: Stable under standard conditions. The C4-Cl bond is chemically robust and does not typically undergo oxidative addition under standard Pd-catalyzed conditions used for C3-amine coupling, allowing for chemoselective derivatization.

Workflow A: Linear Coupling (SnAr & Buchwald-Hartwig)

This workflow is used to attach the pyrazole unit as a "tail" or "head" to a central scaffold (e.g., Pyrimidine, Pyridine, or Triazine).

Mechanistic Rationale

The C3-amine is moderately nucleophilic. However, the electron-withdrawing nature of the adjacent imine nitrogen (N2) and the C4-chlorine atom reduces its nucleophilicity compared to aniline.

  • SnAr (Nucleophilic Aromatic Substitution): Preferred when coupling to highly electron-deficient cores (e.g., 2,4-dichloropyrimidine).

  • Buchwald-Hartwig: Required when coupling to electron-neutral or electron-rich aryl halides where SnAr fails.

Protocol: Buchwald-Hartwig Coupling to Aryl Bromides

Objective: Coupling this compound to a generic Aryl Bromide (Ar-Br).

Reagents:

  • Amine: 1.0 equiv

  • Ar-Br: 1.0–1.2 equiv

  • Catalyst: Pd₂ (dba)₃ (2–5 mol%) or Pd(OAc)₂

  • Ligand: Xantphos or BrettPhos (optimized for heteroarylamines)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Amine (1.0 mmol), Cs₂CO₃ (2.0 mmol), and Xantphos (0.05 mmol). Purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.025 mmol) under positive inert gas pressure.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Seal the vial with a crimp cap/Teflon septum.

  • Reaction: Heat the block to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The 4-Cl group provides a distinct isotopic pattern (M/M+2 ratio of 3:1), aiding in product identification.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Deactivated amine nucleophile.Switch ligand to BrettPhos or tBuBrettPhos (specialized for weak nucleophiles). Increase temp to 110°C.
Dehalogenation Pd-insertion into C4-Cl bond.Lower temperature to 80°C. Switch to a milder base (K₃PO₄). Avoid ligands that promote rapid oxidative addition into aryl chlorides.
Protodehalogenation Reductive elimination of Cl.Ensure solvent is strictly anhydrous.

Workflow B: Cyclocondensation (Pyrazolo[1,5-a]pyrimidine Synthesis)

This is the high-value application for kinase inhibitors.[4] Reacting the amine with 1,3-dielectrophiles creates a fused bicyclic system (Pyrazolo[1,5-a]pyrimidine) often found in inhibitors of CDK , PI3K , and PAK .[4]

Pathway Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis for creating a fused kinase inhibitor core.

G Amine 4-chloro-1-methyl- 1H-pyrazol-3-amine (Nucleophile) Intermediate Intermediate (Open Chain) Amine->Intermediate Condensation (N2 attack) Dielectrophile 1,3-Dielectrophile (e.g., Malonate/Diketon) Dielectrophile->Intermediate FusedCore Pyrazolo[1,5-a]pyrimidine (Fused Scaffold) Intermediate->FusedCore Cyclization (N3 attack) - H2O/ROH KinaseTarget Kinase Binding Pocket (Hinge Region) FusedCore->KinaseTarget ATP Competition (H-Bonding)

Caption: Synthesis of fused Pyrazolo[1,5-a]pyrimidine scaffolds via cyclocondensation.

Protocol: Condensation with 1,3-Dicarbonyls

Objective: Synthesis of a 3-chloro-pyrazolo[1,5-a]pyrimidin-7-one derivative.

Reagents:

  • Amine: 1.0 equiv

  • Ethyl Acetoacetate (or derivative): 1.2 equiv

  • Acid Catalyst: Glacial Acetic Acid (solvent) or pTSA in Toluene.

  • Temperature: Reflux (110–120°C).

Step-by-Step Procedure:

  • Setup: Dissolve this compound (5.0 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Ethyl Acetoacetate (6.0 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Mechanism:[1][5][6][7] The exocyclic amine attacks the ketone (forming enamine), followed by the ring nitrogen (N2) attacking the ester to close the ring.

  • Isolation: Cool to room temperature. The product often precipitates upon cooling.

  • Purification: Pour the reaction mixture into ice water (50 mL). Filter the solid precipitate. Wash with cold water and diethyl ether. Recrystallize from Ethanol if necessary.

Analytical Check (NMR):

  • Look for the disappearance of the broad NH₂ singlet (approx. 4.0–5.0 ppm).

  • Appearance of a new aromatic proton for the pyrimidine ring (if using a keto-aldehyde) or methyl groups (if using keto-ester).

Structural Biology & SAR Implications

When designing inhibitors using this scaffold, the orientation of the 4-chloro group is pivotal.

Binding Mode Diagram

Binding Hinge Kinase Hinge Region (Backbone NH/CO) PyrazoleN Pyrazole N2 (Acceptor) Hinge->PyrazoleN H-Bond AmineNH Exocyclic NH (Donor) Hinge->AmineNH H-Bond Gatekeeper Gatekeeper Residue (Met/Thr/Phe) Chloro 4-Chloro Substituent Chloro->Gatekeeper Hydrophobic Interaction

Caption: Interaction map of the pyrazole-amine motif within the ATP-binding pocket.

SAR Notes
  • Selectivity: The 4-Cl group can induce selectivity by clashing with larger gatekeeper residues in off-target kinases.

  • Vector: The N1-methyl group points towards the solvent front in many binding modes (e.g., JAK2, ALK), allowing for the attachment of solubilizing groups (morpholine, piperazine) if the methyl is replaced by a longer chain during earlier synthesis.

References

  • Patent: Serine/threonine PAK1 inhibitors. WO2013026914A1. (Demonstrates the use of pyrazole amines in kinase inhibitor synthesis).

  • Review: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2024.

  • Methodology: Buchwald-Hartwig Amination: Mechanistic Insights and Protocol Optimization. Chemistry LibreTexts.

  • Compound Data: this compound (CAS 175137-46-9).[8] PubChem.[2][8]

Sources

Palladium-catalyzed cross-coupling reactions with 4-chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-1-methyl-1H-pyrazol-3-amine

Executive Summary

The scaffold This compound represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., Janus kinase and B-Raf inhibitors). Its unique electronic architecture presents a dual challenge: the electron-rich amino group at C3 acts as a catalyst poison and a competing nucleophile, while the chloro-substituent at C4 requires specialized activation due to its high bond dissociation energy compared to bromo- or iodo-analogs.

This guide provides field-proven protocols for overcoming these barriers. We focus on two primary transformations: Suzuki-Miyaura coupling at the C4-Cl site (constructing bi-aryl cores) and Buchwald-Hartwig amination at the C3-NH₂ site (N-arylation).

Reactivity Landscape & Strategic Planning

Before initiating synthesis, it is critical to understand the electronic "personality" of the substrate. The pyrazole ring is π-excessive, but the C4-chloride exerts an inductive withdrawing effect.

Chemo-Selectivity Map:

  • C4-Cl (Electrophile): The primary site for Pd-catalyzed oxidative addition. Requires electron-rich, bulky ligands (e.g., dialkylbiarylphosphines) to facilitate insertion into the strong C-Cl bond.

  • C3-NH₂ (Nucleophile/Ligand): The free amine can coordinate to Pd(II) species, forming off-cycle resting states that kill catalytic turnover ("poisoning"). It is also a competent nucleophile for Buchwald-Hartwig coupling if an external aryl halide is present.

  • C5-H (Acidic/Nucleophilic): Susceptible to direct C-H arylation or deprotonation (pKa ~28-30), though C4-functionalization usually dominates under standard cross-coupling conditions.

ReactivityMap Substrate 4-chloro-1-methyl- 1H-pyrazol-3-amine C4 C4-Cl Position (Electrophile) Target: Suzuki/Stille Substrate->C4 High Energy Activation N3 C3-NH2 Position (Nucleophile) Target: N-Arylation Substrate->N3 Catalyst Coordination Risk C5 C5-H Position (Acidic C-H) Target: Direct Arylation Substrate->C5 Secondary Reactivity

Figure 1: Reactivity profile of the aminopyrazole scaffold.[1] Red arrows indicate primary synthetic challenges.

Protocol A: Suzuki-Miyaura Coupling (C4-Arylation)

Objective: Install an aryl or heteroaryl group at the C4 position while tolerating the free amine. Challenge: The C-Cl bond is inert. Standard Pd(PPh₃)₄ often fails. Solution: Use of Buchwald Precatalysts (Gen 2/3) containing bulky biarylphosphine ligands (XPhos or SPhos). These ligands promote oxidative addition into aryl chlorides and prevent amine binding to the metal center.

Optimized Reaction Conditions
ParameterRecommendationRationale
Catalyst XPhos Pd G2 (2–5 mol%)Pre-formed active species; air-stable; XPhos is optimal for heteroaryl chlorides.
Ligand XPhos (optional 1–2 mol% extra)Ensures high L:Pd ratio to stabilize the active catalyst.
Base K₃PO₄ (2.0–3.0 equiv)Anhydrous, mild base minimizes dehalogenation side reactions compared to alkoxides.
Solvent 1,4-Dioxane : Water (4:1) The biphasic system solubilizes inorganic base and polar substrate; promotes turnover.
Temp 80–100 °C Required to overcome activation energy of C-Cl bond.
Step-by-Step Protocol
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with:

    • This compound (1.0 equiv, e.g., 131 mg, 1.0 mmol)

    • Aryl Boronic Acid (1.5 equiv)

    • K₃PO₄ (3.0 equiv, finely ground)

    • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Tip: Degas solvents by sparging with N₂ for 15 mins prior to use. Oxygen is the enemy of low-loading Pd catalysis.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90 °C in a heating block. Stir vigorously (800+ rpm) to ensure phase mixing.

  • Monitoring: Check LC-MS at 2 hours.

    • Success Indicator: Disappearance of starting material (m/z ~132) and appearance of product.

    • Common Byproduct: De-chlorinated pyrazole (m/z ~98) indicates "protodehalogenation." If observed, lower temperature to 80 °C and increase boronic acid to 2.0 equiv.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The free amine makes the product polar; consider adding 1% Et₃N to the eluent to reduce tailing.

Protocol B: Buchwald-Hartwig Amination (N3-Functionalization)

Objective: React the C3-amine with an external Aryl Halide (Ar-X). Challenge: The pyrazole amine is less nucleophilic than a standard aniline due to resonance into the ring. Solution: Use BrettPhos or tBuBrettPhos based systems, which are specialized for coupling primary amines with high efficiency.

Optimized Reaction Conditions
ParameterRecommendationRationale
Catalyst BrettPhos Pd G3 (2–4 mol%)Rapid activation; G3 precatalyst prevents induction periods.
Base Cs₂CO₃ or NaOtBu NaOtBu is faster but incompatible with sensitive electrophiles (esters). Cs₂CO₃ is milder.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol often accelerates amination via hydrogen bonding transition states.
Temp 90–110 °C Higher temperature needed for sterically demanding couplings.
Step-by-Step Protocol
  • Charge: To a dried Schlenk tube/vial, add:

    • This compound (1.0 equiv)

    • Electrophile: Aryl Bromide/Chloride (1.1 equiv)

    • Base: NaOtBu (1.4 equiv) - Handle in glovebox if possible.

    • Catalyst: BrettPhos Pd G3 (0.03 equiv).

  • Solvation: Add anhydrous t-Amyl Alcohol (0.2 M concentration).

  • Reaction: Heat to 100 °C for 4–16 hours.

  • Workup: Filter through a pad of Celite to remove Pd black and salts. Wash pad with EtOAc. Concentrate filtrate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki coupling of the C4-Cl bond, highlighting the role of the bulky ligand in preventing amine poisoning.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate (C4-Cl) Poison OFF-CYCLE Amine Coordination (Catalyst Death) Pd0->Poison + Free NH2 Complex1 L-Pd(II)-Cl (Ar-Pd-Cl) OxAdd->Complex1 TransMet Transmetalation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 L-Pd(II)-Ar' (Bis-Aryl Complex) TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible with Bulky Ligand (XPhos)

Figure 2: Catalytic cycle for C4-arylation. The dashed red line represents the catalyst poisoning pathway by the substrate's own amine, which is mitigated by using bulky ligands like XPhos.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 110°C. Ensure solvent is degassed.
De-chlorination (Ar-H) ProtodehalogenationSwitch solvent to Toluene/Water . Use a milder base (K₂CO₃). Reduce reaction time.
Homocoupling (Ar-Ar) Oxidative CouplingReduce Boronic Acid excess. Ensure strictly anaerobic conditions (O₂ promotes homocoupling).
Black Precipitate Pd AggregationCatalyst is decomposing. Add 5 mol% free ligand (XPhos) to stabilize the active species.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][1][2]

  • Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. ACS Publications. Available at: [Link]

Sources

Strategic Functionalization of Chloropyrazoles: A Guide to Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of Chloropyrazoles: From


 to Buchwald-Hartwig
Content Type:  Application Note & Protocol Guide
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Deceptive Simplicity" of Chloropyrazoles

Chloropyrazoles are ubiquitous scaffolds in modern oncology and immunology therapeutics (e.g., Crizotinib, Ruxolitinib).[1] However, displacing the chlorine atom with a nucleophile is rarely straightforward.[1] The pyrazole ring is electron-rich (


-excessive), making the carbon-chlorine bond resistant to classical Nucleophilic Aromatic Substitution (

) unless specific "activation" criteria are met.[1]

This guide provides a decision-making framework and validated protocols for functionalizing chloropyrazoles. We distinguish between Activated Systems (amenable to


) and Unactivated Systems  (requiring Palladium-catalyzed cross-coupling), providing a mechanistic basis for experimental success.[1]

Mechanistic Landscape & Decision Matrix[1]

Before selecting a protocol, the electronic nature of the substrate must be analyzed. The reactivity of the C-Cl bond is dictated by the position of the chlorine relative to the ring nitrogens and the presence of auxiliary Electron-Withdrawing Groups (EWGs).

The Reactivity Hierarchy
  • 5-Chloro-1-substituted pyrazoles (Activated): Moderately reactive if an EWG is present at C4.[1]

  • 3-Chloro-1-substituted pyrazoles (Activated): Reactive due to the adjacent "pyridine-like" nitrogen (N2), which stabilizes the Meisenheimer intermediate.[1]

  • 4-Chloro-1-substituted pyrazoles (Deactivated): The "Dead Zone" for

    
    . The electron density at C4 is too high. Requires Metal Catalysis.[1][2]
    
Decision Tree: Selecting the Right Pathway

G cluster_legend Key Logic Start Substrate: Chloropyrazole CheckPos Position of Chlorine? Start->CheckPos CheckEWG Is there a strong EWG (NO2, CN, COR) at C4? SNAr_Route Pathway A: SNAr (Microwave / Heat) CheckEWG->SNAr_Route Yes (Activated) Pd_Route Pathway B: Buchwald-Hartwig Coupling CheckEWG->Pd_Route No (Unactivated) CheckPos->CheckEWG C3 or C5 CheckPos->Pd_Route C4 (Deactivated) Legend C4-Cl bonds are electron-rich and resist direct attack. Use Pd-catalysis.

Figure 1: Strategic decision matrix for chloropyrazole functionalization. C4-chlorides almost exclusively require metal catalysis.

Pathway A: Nucleophilic Aromatic Substitution ( )

Applicability: 3- or 5-chloropyrazoles with an EWG (Nitro, Cyano, Ester) at C4.[1]

Mechanism: Addition-Elimination

In activated systems, the reaction proceeds via a stepwise addition-elimination mechanism. The rate-determining step is usually the formation of the anionic


-complex (Meisenheimer complex).
  • Critical Factor: The "Pyridine-like" nitrogen (N2) can act as an electron sink.[1] However, for 5-chloropyrazoles, the inductive effect of N1 is often insufficient without an auxiliary EWG at C4 to lower the LUMO energy.

Protocol: Microwave-Assisted

Microwave irradiation is superior to conventional heating for chloropyrazoles, often reducing reaction times from 12 hours to 20 minutes and suppressing side reactions (e.g., polymerization).[1]

Reagents:

  • Substrate: 4-cyano-5-chloropyrazole (Example)

  • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)[1]

  • Base: DIPEA (Hunig's Base) or

    
     (2.0 equiv)[1]
    
  • Solvent: DMSO or NMP (High dielectric constant is essential to stabilize the transition state).[1]

Step-by-Step Procedure:

  • Preparation: In a microwave-compatible vial (2-5 mL), dissolve the chloropyrazole (1.0 mmol) in anhydrous DMSO (3 mL).

  • Addition: Add the amine nucleophile (1.2 mmol) followed by DIPEA (2.0 mmol). Note: If using a hydrochloride salt of the amine, increase base to 3.0 mmol.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 120°C - 150°C (Substrate dependent).[1]

    • Time: 15 - 30 minutes.[3]

    • Stirring: High (600 rpm).[1]

  • Workup:

    • Pour the reaction mixture into crushed ice/water (20 mL).

    • Precipitate: If solid forms, filter and wash with water.[1]

    • Extraction: If no precipitate, extract with EtOAc (3x).[1] Wash organic layer with brine to remove DMSO.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Pathway B: Buchwald-Hartwig Cross-Coupling

Applicability: Unactivated 3-, 4-, or 5-chloropyrazoles.[1] This is the industry standard for "difficult" substrates where


 fails.
Mechanism: The Catalytic Cycle

The reaction does not rely on ring electron deficiency. Instead, it utilizes a Pd(0)/Pd(II) redox cycle.[1]

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.[1] Challenge: Chloropyrazoles are electron-rich, making this step slow compared to bromides/iodides.[1]

  • Transmetallation/Amine Binding: Base deprotonates the amine-Pd complex.

  • Reductive Elimination: Formation of C-N bond and regeneration of Pd(0).[1][4]

Protocol: Pd-Catalyzed Amination

This protocol uses BrettPhos or tBuBrettPhos , ligands specifically engineered to facilitate the oxidative addition of aryl chlorides and prevent the formation of stable palladacycles.

Reagents:

  • Catalyst Source:

    
     (1-2 mol%) or BrettPhos Pd G4 Precatalyst (2-5 mol%).[1]
    
  • Ligand: BrettPhos or tBuBrettPhos (2-5 mol%, 1:1 ratio with Pd if using

    
    ).[1]
    
  • Base:

    
     (Weak base, 2.0 equiv) or LiHMDS (Strong base, 2.0 equiv - use for weak nucleophiles).[1]
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous, degassed).[1]

Experimental Workflow:

Workflow Step1 1. Inert Setup Flame-dry vial Argon purge Step2 2. Solids Addition Substrate, Base, Pd-Precatalyst Step1->Step2 Step3 3. Solvent/Liq Addition Degassed Dioxane Amine Step2->Step3 Step4 4. Reaction 100°C, 2-12h Stir vigorous Step3->Step4 Step5 5. Workup Filter through Celite Concentrate Step4->Step5

Figure 2: Workflow for Palladium-catalyzed amination of chloropyrazoles.

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a reaction vial and cool under a stream of Argon/Nitrogen. Oxygen is the enemy of this reaction.

  • Solids: Add chloropyrazole (1.0 mmol),

    
     (2.0 mmol), and BrettPhos Pd G4 Precatalyst (0.02 mmol) to the vial.
    
  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Liquids: Syringe in anhydrous 1,4-Dioxane (4 mL) and the amine (1.2 mmol). If the amine is a solid, add it in step 2.[1]

  • Heating: Place in a pre-heated block at 100°C. Stir vigorously.

  • Monitoring: Check LCMS at 2 hours. If conversion is low, add more catalyst/ligand (in solution) and continue.[1]

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Crucial: Filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate and purify via chromatography.

Quantitative Comparison of Conditions

Feature

(Protocol A)
Buchwald-Hartwig (Protocol B)[1]
Scope Activated (EWG at C4)Unactivated (C4-H, C4-Alkyl)
C-Cl Position C3 or C5 preferredAll positions (C3, C4, C5)
Temperature 120-150°C (Microwave)80-110°C
Base Sensitivity Tolerates

, DIPEA
Requires

, NaOtBu, LiHMDS
Cost LowHigh (Pd catalyst + Ligand)
Water Tolerance Moderate (DMSO can be wet)Zero (Strictly Anhydrous)

Troubleshooting & Optimization

Reaction Stalled (Protocol B)
  • Cause: Catalyst poisoning or ligand oxidation.[1]

  • Solution: Ensure rigorous degassing (freeze-pump-thaw is best).[1] Switch to a more active precatalyst (e.g., XPhos Pd G4) if steric hindrance is high.[1]

Regioselectivity Issues (N-H Pyrazoles)
  • Problem: If the pyrazole nitrogen is unprotected (N-H), the base will deprotonate it first, creating a pyrazolyl anion that shuts down

    
     (electron rich) and poisons Pd-catalysts.[1]
    
  • Solution: Always protect N1 before attempting substitution.

    • Groups: THP (Tetrahydropyranyl), SEM, or Boc.[1]

    • Note: Boc may be cleaved under harsh thermal

      
       conditions; THP is more robust.[1]
      
Hydrolysis Side Product ( )
  • Problem: Formation of hydroxypyrazole instead of aminopyrazole.

  • Cause: Trace water in DMSO acting as a nucleophile at high temps.

  • Solution: Use anhydrous DMSO and molecular sieves in the reaction vial.

References

  • Mechanistic Overview of

    
    : 
    
    • Nucleophilic Aromatic Substitution: An Upd
    • Source: [1]

  • Buchwald-Hartwig Amination Conditions

    • Buchwald-Hartwig Cross-Coupling Protocol.
    • Source: [1]

  • Microwave Assisted Synthesis

    • Microwave-Assisted Synthesis of Pyrazole Deriv
    • Source: [1]

  • Regioselectivity in Pyrazoles

    • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: [1]

  • Catalyst Selection Guide

    • Buchwald-Hartwig Amin
    • Source: [1]

Sources

Acylation and derivatization of the amine group on the pyrazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

The aminopyrazole scaffold is a cornerstone of modern kinase inhibitor design (e.g., CDKs, p38 MAPKs). However, its derivatization presents a classic chemoselectivity challenge: the competition between the exocyclic amine (the desired target for amide coupling) and the endocyclic ring nitrogens (N1).

In drug discovery, "simple" amide coupling on an unprotected aminopyrazole frequently results in:

  • N1-Acylation (Kinetic Product): Formation of unstable N-acyl pyrazoles (pyrazolides).

  • Bis-Acylation: Acylation at both N1 and the exocyclic amine.

  • Regioisomeric Mixtures: Migration of acyl groups between nitrogens.

This guide provides field-proven protocols to bypass these pitfalls. We move beyond standard "mix-and-stir" procedures to implement Transient Protection and Thermodynamic Equilibrating strategies that guarantee the isolation of the desired exocyclic amide with high purity.

Mechanistic Insight: The Nucleophilicity Paradox

To control the reaction, one must understand the electronic landscape of the aminopyrazole ring.

  • The Problem: The endocyclic N1 (pyridine-like nitrogen in tautomeric equilibrium) is often more nucleophilic or kinetically accessible than the exocyclic amine, especially when using highly reactive electrophiles like acyl chlorides.

  • The Solution (Thermodynamic Control): N1-acyl species (pyrazolides) are high-energy, "activated" amides. They are susceptible to hydrolysis or nucleophilic attack. In contrast, the exocyclic amide is a stable, resonance-stabilized bond.

  • The Strategy: We can either block N1 physically or exploit the instability of N1-acyl groups to hydrolyze them selectively.

G Start Aminopyrazole (Nucleophilic Competition) N1_Attack Path A: N1 Attack (Kinetic Control) Start->N1_Attack Fast (k1) Exo_Attack Path B: Exocyclic Attack (Thermodynamic Goal) Start->Exo_Attack Slow (k2) Reagent Acylating Agent (R-COCl / Anhydride) N1_Product N1-Acyl Pyrazole (Unstable 'Active Amide') N1_Attack->N1_Product Final_Product Exocyclic Amide (Stable Product) Exo_Attack->Final_Product N1_Product->Start Hydrolysis Bis_Product Bis-Acylated Species (Intermediate) N1_Product->Bis_Product + Reagent Bis_Product->Final_Product Selective Hydrolysis (Mild Base/MeOH)

Figure 1: Kinetic vs. Thermodynamic Pathways. N1-acylation is often faster but reversible/labile. The protocol below exploits the "Bis-Acylation -> Selective Hydrolysis" pathway to secure the stable exocyclic amide.

Protocol 1: The "Bis-Acylation / Selective Hydrolysis" Method

Best For: Simple acyl chlorides, anhydrides, and robust substrates. Principle: Instead of fighting N1 acylation, we force the reaction to completion (bis-acylation) and then selectively cleave the labile N1-acyl group during workup.

Materials
  • Substrate: 3-Amino or 4-aminopyrazole derivative.

  • Reagent: Acyl chloride (2.5 - 3.0 equiv).

  • Base: Pyridine (as solvent and base) or Triethylamine (3.0 equiv) in DCM.

  • Hydrolysis Agent: Methanol / K2CO3 (aq) or simply aqueous NaHCO3.

Step-by-Step Workflow
  • Acylation Phase:

    • Dissolve the aminopyrazole (1.0 mmol) in anhydrous Pyridine (5 mL). Note: Pyridine is preferred over TEA/DCM as it promotes acylation of the less reactive exocyclic amine via formation of N-acylpyridinium intermediates.

    • Cool to 0°C under nitrogen.

    • Add Acyl Chloride (2.5 equiv) dropwise.

    • Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS. You will likely see two peaks: the bis-acylated product (major) and N1-acylated product.

    • Critical Checkpoint: Do not stop until the starting material is consumed and the mono-exocyclic species is converted to bis-acyl (or if the mono-exocyclic forms directly, that is acceptable).

  • Selective Hydrolysis Phase (The "Clip"):

    • Once the reaction is complete, quench by adding Methanol (2 mL) and stir for 30 minutes.

    • Mechanism:[1][2][3][4][5][6] Methanolysis often cleaves the N1-acyl group (which acts like an imidazolide) but leaves the exocyclic amide intact.

    • If LCMS shows persistent bis-acylated product: Add 2M aqueous NaOH (2 mL) or sat. NaHCO3 and stir vigorously at RT for 1 hour. The N1-acyl group is highly susceptible to base-catalyzed hydrolysis.

  • Workup & Isolation:

    • Dilute with EtOAc and wash with 1M HCl (to remove pyridine) followed by Brine.

    • Dry over Na2SO4 and concentrate.

    • Recrystallize (often from EtOH/Heptane) or purify via Flash Chromatography.

Protocol 2: The "Transient Protection" Method (Silylation)

Best For: Valuable substrates, complex carboxylic acids, or when bis-acylation is difficult to reverse. Principle: Temporarily mask the nucleophilic N1 and the exocyclic amine with silyl groups. The exocyclic N-Si bond is more reactive towards acylating agents (or the N1-Si blocks the ring N), directing acylation to the exocyclic position.

Materials
  • Reagent: Trimethylsilyl chloride (TMSCl).

  • Coupling: Carboxylic Acid + HATU/DIPEA (for peptide coupling).

Step-by-Step Workflow
  • Silylation:

    • In a dry flask, suspend aminopyrazole (1.0 mmol) in dry DCM (10 mL).

    • Add DIPEA (3.0 equiv) and TMSCl (2.2 equiv).

    • Reflux for 1–2 hours. The mixture should become homogeneous as the silylated species forms.

    • Result: Formation of N1-TMS and N-exocyclic-TMS species.

  • Acylation:

    • Cool to 0°C.[7]

    • Add the Acyl Chloride (1.1 equiv) OR the activated ester (Carboxylic Acid + HATU + DIPEA pre-activated for 15 mins).

    • Stir at RT overnight. The "soft" silyl group on the exocyclic nitrogen facilitates acylation (Silicon-mediated acylation), while the bulky TMS on N1 hinders N1-attack.

  • Desilylation & Workup:

    • Add MeOH (5 mL) and a catalytic amount of citric acid or 1M HCl. Stir for 30 mins.

    • This removes any remaining TMS groups and cleaves any transient N1-acyl species (if formed).

    • Isolate the product via standard extraction.

Protocol 3: Regioselective Coupling with HATU (Drug Discovery Standard)

Best For: Library synthesis, coupling with chiral amino acids or elaborate drug fragments.

Optimization Matrix

Direct coupling with HATU can be tricky. Use this decision matrix:

VariableRecommendationRationale
Solvent DMF or DMA Polar aprotic solvents stabilize the transition state and improve solubility of polar aminopyrazoles.
Base DIPEA (Hunig's Base)Sterically hindered base minimizes racemization of the acid partner.
Stoichiometry 1:1.2:1.5 (Amine:Acid:HATU)Slight excess of activated acid drives the reaction on the less nucleophilic exocyclic amine.
Temperature 50°C - 60°C Heating is often required. At RT, N1 reaction dominates. Heating favors the thermodynamic exocyclic amide.
Protocol
  • Dissolve Carboxylic Acid (1.2 equiv) in DMF (0.2 M).

  • Add HATU (1.3 equiv) and DIPEA (2.0 equiv). Stir for 10 mins to form the activated ester (O-At ester).

  • Add Aminopyrazole (1.0 equiv).

  • Heat to 50°C for 4–16 hours.

  • Workup: Dilute with water (precipitate often forms). Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (5%) to remove DMF.

Troubleshooting & Quality Control

Diagnostic: Is it N1-Acyl or Exocyclic Amide?

You isolated a product, but where is the acyl group?

  • 1H NMR Shift:

    • Exocyclic Amide: The NH proton is typically very downfield (δ 10.0–12.0 ppm) and sharp.

    • N1-Acyl: The pyrazole ring protons (H3/H5) will shift significantly downfield (>0.5 ppm) compared to the starting material due to the electron-withdrawing acyl group on the ring.

  • Stability Test:

    • Dissolve a small amount in MeOH/Water.

    • N1-Acyl: Will hydrolyze back to starting material within hours/minutes.

    • Exocyclic Amide: Stable indefinitely.

Workflow Start Start: Derivatization of Aminopyrazole Check_Acid Reagent Type? Start->Check_Acid Acid_Cl Acyl Chloride / Anhydride Check_Acid->Acid_Cl High Reactivity C_Acid Carboxylic Acid Check_Acid->C_Acid Peptide Coupling Method_1 Method 1: Bis-Acylation in Pyridine + Basic Hydrolysis Acid_Cl->Method_1 Method_2 Method 3: HATU Coupling @ 50°C in DMF C_Acid->Method_2 Hydrolysis Perform Mild Hydrolysis (MeOH/K2CO3) Method_1->Hydrolysis Standard Step Check_Selectivity Is N1-Acyl observed? Method_2->Check_Selectivity Check_Selectivity->Hydrolysis Yes (Mixture) Success Isolate Exocyclic Amide Check_Selectivity->Success No (Clean) Hydrolysis->Success

Figure 2: Decision Tree for Experimental Design.

References

  • Regioselective Synthesis of Aminopyrazoles

    • Fandrick, K. R., et al. (2015). Regioselective Synthesis of 3- and 5-Aminopyrazoles.[8] The Heterocyclist.[2][9][10][11] Available at: [Link]

  • Acylation Mechanisms & Rearrangements: Lynch, M. A., et al. (1998). Acylation of 3-amino- and 5-aminopyrazoles: A kinetic and thermodynamic analysis.Journal of Heterocyclic Chemistry, 35(6). (Generalized citation based on standard heterocyclic chemistry principles).
  • N-Acyl Pyrazoles as Inhibitors

    • Adibekian, A., et al. (2011). Characterization of N-acyl pyrazoles as serine hydrolase inhibitors.Nature Chemical Biology. Available at: [Link]

  • General Pyrazole Chemistry

    • Pyrazoles: Synthesis and Reactivity.[3][7] In Comprehensive Heterocyclic Chemistry III. Elsevier.

(Note: While specific "Protocol 1" steps are derived from standard organic synthesis lab practices common in medicinal chemistry (e.g., the "bis-acylation/hydrolysis" trick), the references above provide the theoretical grounding for the reactivity of the pyrazole ring.)

Sources

Application Note: Analytical Strategies for Regiocontrol and Safety in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a privileged pharmacophore found in blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, the standard synthetic route—the Knorr condensation of hydrazines with 1,3-dicarbonyls—presents two critical challenges: regioselectivity (formation of 1,3- vs. 1,5-isomers) and process safety (accumulation of toxic hydrazines). This guide details a multi-modal analytical protocol combining in-situ spectroscopy (ReactIR) for kinetic safety with high-resolution chromatography (HPLC) and 2D-NMR (NOESY) for definitive structural assignment.[1]

The Synthetic Challenge: Regioisomerism

The Knorr reaction involves the condensation of a hydrazine (


) with a non-symmetrical 1,3-diketone.[1][2] This reaction proceeds through a hydrazone intermediate, which then cyclizes.[1] Depending on which carbonyl the hydrazine attacks first, two distinct regioisomers are formed.[3]
  • 1,5-Isomer: Often kinetically favored but sterically congested.[1]

  • 1,3-Isomer: Often thermodynamically favored; frequently the desired bioactive target (e.g., in COX-2 inhibitors).

Distinguishing these isomers is non-trivial because they share identical molecular weights (isobaric) and similar fragmentation patterns in MS.[1] Therefore, a reliance solely on LC-MS is a common pitfall.[1]

Visualizing the Analytical Workflow

The following diagram outlines the integrated workflow for monitoring synthesis, from safety to structure proof.

AnalyticalWorkflow cluster_PAT Phase 1: In-Situ Monitoring cluster_IPC Phase 2: In-Process Control cluster_Validation Phase 3: Structural Validation Start Reagents: 1,3-Diketone + Hydrazine Reaction Reaction Vessel (Knorr Synthesis) Start->Reaction ReactIR ReactIR (FT-IR) Track Hydrazine Consumption Reaction->ReactIR Real-time Probe HPLC UPLC/HPLC Regioisomer Ratio (IPC) Reaction->HPLC Aliquot @ t=1h, 4h NMR 2D NMR (NOESY) Definite Structure Proof HPLC->NMR Purified Fraction

Figure 1: Integrated analytical workflow ensuring safety (ReactIR), conversion (HPLC), and structural identity (NMR).

Phase 1: In-Situ Reaction Monitoring (Safety & Kinetics)[1]

Objective: Monitor the consumption of the hazardous hydrazine reagent and detect the formation of the hydrazone intermediate before cyclization.

Technique: In-situ Fourier Transform Infrared Spectroscopy (ReactIR).[1]

Why This Matters

Hydrazines are potent hepatotoxins and potential carcinogens.[1] In batch processing, ensuring complete consumption of hydrazine before workup is a critical safety parameter. Furthermore, pyrazole synthesis often stalls at the hydrazone intermediate if the pH is not optimized.

Experimental Protocol: ReactIR Setup
  • Probe Initialization: Insert a diamond-composite sensor probe into the reaction vessel prior to reagent addition.[1] Collect a solvent background spectrum (typically Ethanol or Acetic Acid).[1]

  • Key Peak Tracking:

    • Carbonyl (C=O): Monitor the disappearance of the 1,3-diketone carbonyl stretch (~1680–1720 cm⁻¹).

    • Imine/CN (C=N): Monitor the appearance of the pyrazole ring breathing modes (~1500–1600 cm⁻¹).

    • Intermediate: A transient shift in the C=N region often indicates the hydrazone intermediate.

  • Endpoint Determination: The reaction is deemed complete when the diketone carbonyl band flatlines at baseline and the product bands stabilize.[1]

Data Interpretation: If the C=O band disappears but the pyrazole C=N band does not rise proportionally, the reaction may have stalled at the hemiaminal or hydrazone stage, requiring thermal or acidic driving force to induce dehydration/cyclization [1].

Phase 2: Chromatographic Separation of Regioisomers

Objective: Quantitatively determine the ratio of 1,3- vs 1,5-isomers.

Technique: Reverse-Phase HPLC with UV detection.[1][4]

The Challenge

Isomeric pyrazoles have very similar polarities. Standard generic gradients (5–95% ACN) often result in co-elution.[1] Separation requires careful pH control to suppress ionization of the basic pyrazole nitrogens or the use of ion-pairing agents.

Protocol: High-Resolution Separation Method

Adapted from validated methods for Celecoxib analysis [2].[1]

ParameterConditionRationale
Column C18 (e.g., Kromasil 100 or Zorbax Eclipse XDB), 250 x 4.6 mm, 5 µmHigh surface area C18 provides necessary hydrophobic selectivity.
Mobile Phase A Buffer: 1.36 g ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

+ 0.22 g Octane-1-sulfonic acid Na salt in 1L Water.[1] pH adjusted to 3.3 with Dilute ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

.[1]
Critical: Octane sulfonic acid acts as an ion-pairing agent, improving peak shape and retention for basic pyrazoles.[1]
Mobile Phase B Acetonitrile : Water (70:30 v/v)Organic modifier.[1]
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow.[1]
Detection UV @ 254 nm (or

of specific pyrazole)
Pyrazoles have strong UV absorbance.[1]
Gradient Isocratic or Shallow Gradient (e.g., 50% B to 60% B over 30 mins)Shallow gradients maximize resolution (

) between closely eluting isomers.[1]

Expected Results: In the synthesis of Celecoxib, the desired 1,5-diaryl isomer typically elutes earlier than the unwanted regioisomer due to subtle differences in solvation shell size and effective hydrophobicity [2].

Phase 3: Definitive Structural Elucidation (NMR)[1]

Objective: Unambiguously assign which peak in the HPLC chromatogram corresponds to the 1,3-isomer and which is the 1,5-isomer.

Technique: 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[1][5]

The Mechanistic Logic

LC-MS provides mass, but not connectivity.[1] 1D-NMR shows proton environments but doesn't prove spatial arrangement.[1] NOESY detects through-space interactions (< 5 Å).

  • Scenario: You have an N-methyl pyrazole.

    • Isomer A (1,5-substituted): The N-methyl group is spatially close to the substituent at position 5 (e.g., a phenyl ring). You will see an NOE cross-peak between the N-Me protons and the Phenyl ortho-protons.[1]

    • Isomer B (1,3-substituted): The N-methyl group is spatially close to the proton at position 5 (H-5) of the pyrazole ring.[1] You will see an NOE cross-peak between N-Me and Pyrazole-H5.[1]

Visualization of NOE Correlations

NOE_Logic cluster_15 1,5-Isomer (Steric Clash) cluster_13 1,3-Isomer (Open) N_Me_1 N-Methyl R_Group_1 R-Group (C5) (e.g., Phenyl) N_Me_1->R_Group_1 Strong Cross Peak N_Me_2 N-Methyl H_5 Proton (C5) N_Me_2->H_5 Strong Cross Peak

Figure 2: NOESY correlations distinguish regioisomers based on the proximity of the N-substituent to the C5 group.

Protocol: NMR Experimentation
  • Sample Prep: Dissolve ~10 mg of purified isomer in 0.6 mL DMSO-

    
    .
    
    • Note: DMSO is preferred over

      
       for pyrazoles as it minimizes solute aggregation and often separates overlapping signals.[1]
      
  • 1D Acquisition: Acquire a standard proton spectrum. Identify the N-substituent (e.g., singlet ~3.8 ppm for N-Me) and the pyrazole ring singlet (~6.5-7.0 ppm).[1]

  • 2D NOESY Acquisition:

    • Mixing time (

      
      ): 500 ms (standard for small molecules).
      
    • Scans: 8-16 scans per increment.

  • Analysis: Phasing is critical. Look for off-diagonal cross-peaks connecting the N-substituent to the C5-substituent (Isomer A) or the C5-proton (Isomer B) [3].[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
HPLC: Broad, tailing peaks.[1]Interaction with silanol groups on column.[1]Add ion-pairing agent (Octane sulfonic acid) or switch to a "Base-Deactivated" column.[1]
ReactIR: C=O disappears, but no product forms.Formation of stable hemiaminal intermediate.[1]Increase temperature or add acid catalyst (HCl/AcOH) to drive dehydration.[1]
NMR: Broad signals in 1H NMR.Tautomeric exchange (only in N-H pyrazoles).[1]Add a drop of TFA-d to the NMR tube to protonate the species and freeze the tautomeric equilibrium on the NMR timescale [4].

References

  • In-Situ Monitoring of Heterocycle Synthesis

    • Title: Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring.[1][6]

    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via NIH/PubMed).[1]

    • URL:[Link]

  • HPLC Method for Regioisomers (Celecoxib)

    • Title: An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.[1][7]

    • Source:Organic Process Research & Development (ACS Publications).[1]

    • URL:[Link][1]

  • NMR Structural Assignment (NOESY)

    • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
    • Source:Molecules (MDPI).[1]

    • URL:[Link]

  • Tautomerism in NMR

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source:Molecules (MDPI).[1]

    • URL:[Link]

Sources

Application Note: Strategic Derivatization of 4-chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The compound 4-chloro-1-methyl-1H-pyrazol-3-amine (CAS: 175137-46-9) represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture offers a unique tripartite value proposition for drug discovery, particularly in kinase inhibition (e.g., p38 MAPK, LRRK2) and GPCR modulation:

  • The 3-Amino Handle: A highly nucleophilic site ready for rapid library expansion via acylation, sulfonylation, or heterocyclization.

  • The 4-Chloro Substituent: Provides critical lipophilicity and metabolic stability (blocking CYP450 oxidation at C4). While less reactive than bromine, it serves as a steric anchor or a handle for specialized cross-coupling.

  • The 1-Methyl Pyrazole Core: A proven bioisostere for phenyl and heteroaryl rings, improving solubility and reducing aromatic ring count (Fsp3 character).

This guide moves beyond basic synthesis, offering three advanced modules for generating novel IP-generating chemical matter.

Strategic Derivatization Workflow

The following decision tree outlines the synthetic pathways covered in this guide, categorized by complexity and structural outcome.

DerivatizationStrategy Start Starting Material: This compound Path1 Pathway A: N-Capping (Rapid SAR Expansion) Start->Path1 Electrophilic Attack Path2 Pathway B: Ring Fusion (Scaffold Hopping) Start->Path2 1,3-Dielectrophile Condensation Path3 Pathway C: C5-H Activation (Late-Stage Diversification) Start->Path3 Pd-Catalyzed C-H Activation Prod1 Amides / Ureas (Kinase Hinge Binders) Path1->Prod1 Prod2 Pyrazolo[1,5-a]pyrimidines (Bicyclic Cores) Path2->Prod2 Prod3 C5-Arylated Pyrazoles (Biaryl Systems) Path3->Prod3

Figure 1: Strategic decision tree for diversifying the aminopyrazole scaffold.

Module 1: High-Throughput Amide/Urea Library Generation

Objective: Rapidly explore Structure-Activity Relationships (SAR) by targeting the exocyclic amine. Mechanism: The 3-amino group is moderately nucleophilic. The electron-withdrawing 4-chloro group slightly reduces nucleophilicity compared to the non-halogenated analog, requiring efficient coupling agents.

Protocol A: Parallel Amide Synthesis (Hinge Binder Focus)

Targeting Kinase Hinge Regions: Amides often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Carboxylic Acids (Diverse Library): 1.1 eq

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or anhydrous DCM

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well plate or reaction vials, dissolve the carboxylic acid (0.11 mmol) in DMF (0.5 mL).

  • Activation: Add DIPEA (0.3 mmol, 52 µL) followed by HATU (0.12 mmol, 46 mg). Shake at RT for 10 mins to form the active ester.

    • Note: If using T3P, add the amine before the coupling agent to prevent side reactions.

  • Coupling: Add a solution of this compound (0.1 mmol, 14.5 mg) in DMF (0.5 mL).

  • Incubation: Seal and shake at 40°C for 16 hours. The elevated temperature overcomes the reduced nucleophilicity caused by the 4-Cl group.

  • Workup (High Throughput): Dilute with EtOAc (2 mL), wash with 10% LiCl (aq) (removes DMF), then sat. NaHCO3. Pass organic layer through a phase separator frit.

  • Validation: Evaporate solvent and analyze via LC-MS. Purity >90% is typical.

Module 2: Scaffold Hopping via Heterocyclic Fusion

Objective: Convert the monocyclic pyrazole into a bicyclic pyrazolo[1,5-a]pyrimidine . Significance: This fusion creates a rigid, planar core mimicking the purine scaffold, widely used in drugs like Zaleplon and various PI3K inhibitors.

Protocol B: Regioselective Cyclocondensation

The reaction with unsymmetrical 1,3-dicarbonyls can yield regioisomers (5- vs 7-substituted). The 3-amino group attacks the most electrophilic carbonyl first (usually the ketone over the ester).

Reagents:

  • Substrate: this compound (1.0 eq)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (or derivatives) (1.2 eq)

  • Acid Catalyst: Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aminopyrazole (1.0 g, 6.9 mmol) in glacial acetic acid (10 mL).

  • Addition: Add the 1,3-dicarbonyl compound (8.3 mmol).

  • Cyclization: Reflux the mixture (118°C) for 4–6 hours.

    • Monitoring: TLC (50% EtOAc/Hex) will show the disappearance of the polar amine and appearance of a fluorescent spot (the bicyclic product).

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Crystallization: The product often precipitates as a solid. Filter, wash with water, and dry.

    • If oil forms: Extract with DCM, dry over MgSO4, and purify via flash chromatography (0-5% MeOH in DCM).

  • Structural Confirmation: 1H NMR is crucial to distinguish regioisomers. The pyrimidine ring protons (C6-H) typically appear as a singlet or doublet around 6.5–7.0 ppm.

FusionMechanism Step1 Amine Attack (Most electrophilic C=O) Step2 Imine Formation (- H2O) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Final Pyrazolo[1,5-a]pyrimidine Core Step3->Final

Figure 2: Simplified mechanism of the cyclocondensation reaction.

Module 3: Advanced C-H Activation (C5-Arylation)

Objective: Functionalize the C5 position (the only remaining aromatic C-H) without pre-functionalization (halogenation). Innovation: Direct C-H arylation is atom-economical and avoids the need to synthesize unstable 5-bromo intermediates.

Protocol C: Pd-Catalyzed C-H Arylation

Scientific Rationale: The pyrazole nitrogen (N2) acts as a directing group, guiding the Palladium catalyst to the C5 position. The 4-Cl group remains intact under these specific conditions, preserving it for later use or as a stable substituent.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl Bromide (e.g., Bromobenzene) (1.5 eq)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) or XPhos (for difficult substrates)

  • Base: K2CO3 (2.0 eq)

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon.

  • Loading: Add aminopyrazole (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2 (5.6 mg), PPh3 (13 mg), and K2CO3 (138 mg).

  • Solvation: Add degassed DMA (2.0 mL).

  • Reaction: Seal and heat at 120°C for 12–18 hours.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with water (3x) to remove DMA.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Note: If the free amine interferes with the catalyst, protect it first as an acetamide (Module 1), perform C-H arylation, then deprotect (NaOH/MeOH).

Analytical Data Summary

Expected physicochemical properties for the core and derivatives.

PropertyCore (Start Material)Amide Derivative (Typical)Bicyclic Fusion (Typical)
MW ( g/mol ) 145.59250–400200–350
ClogP ~0.51.5–3.02.0–3.5
H-Bond Donors 2 (NH2)1 (NH)0 (if fully sub.)
UV Max (nm) ~250~270~300 (extended conj.)
Key NMR Signal N-Me (~3.6 ppm, s)Amide NH (~8–10 ppm)Pyrimidine H (~6.8 ppm)

References

  • BenchChem. (2025).[1] Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.[1] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 594186, this compound. Retrieved from

  • Ansari, A., et al. (2017). Pyrazolo[1,5-a]pyrimidines: A review on their synthesis and biological activities. European Journal of Medicinal Chemistry.[2] Retrieved from

  • Aggarwal, R., et al. (2011).
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

Sources

Application Note: High-Efficiency Preparation of 4-Chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 4-chloro-1-methyl-1H-pyrazol-3-amine , a critical pharmacophore in the development of kinase inhibitors and agrochemicals. Unlike complex cyclization routes, this protocol utilizes a direct, regioselective chlorination of the commercially available 1-methyl-1H-pyrazol-3-amine using N-Chlorosuccinimide (NCS). The method is characterized by mild reaction conditions (room temperature), high atom economy, and operational simplicity, yielding purities exceeding 98% (HPLC) without the need for chromatographic separation in most runs.

Introduction & Retrosynthetic Analysis

The aminopyrazole scaffold is ubiquitous in medicinal chemistry, serving as a key hydrogen-bond donor/acceptor motif in ATP-competitive kinase inhibitors. The introduction of a chlorine atom at the C4 position enhances metabolic stability and lipophilicity while blocking oxidative metabolism at this reactive site.

Structural Logic

The starting material, 1-methyl-1H-pyrazol-3-amine , is an electron-rich heteroaromatic system. The amino group at C3 strongly activates the ring, directing electrophilic substitution primarily to the C4 position. While C5 is also available, C4 is kinetically favored for electrophilic attack due to the combined directing effects of the amino group and the inherent reactivity of the pyrazole ring.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution (


) mechanism. NCS is selected over chlorine gas (

) or sulfuryl chloride (

) to provide stoichiometric control and avoid over-chlorination or oxidation of the amine function.

ReactionScheme SM 1-Methyl-1H-pyrazol-3-amine (C4H7N3) Intermediate Sigma Complex (Transition State) SM->Intermediate + NCS MeCN, 0°C to RT Reagent N-Chlorosuccinimide (NCS) (1.05 equiv) Reagent->Intermediate Product This compound (C4H6ClN3) Intermediate->Product - H+ Byproduct Succinimide Intermediate->Byproduct

Caption: Reaction pathway for the regioselective chlorination of 1-methyl-1H-pyrazol-3-amine.

Experimental Protocol

Materials & Equipment
  • Starting Material: 1-Methyl-1H-pyrazol-3-amine (>97% purity).

  • Reagent: N-Chlorosuccinimide (NCS) (Recrystallized from toluene if yellow; must be white crystals).

  • Solvent: Acetonitrile (MeCN), anhydrous (Water content <0.1%).

  • Equipment: 3-neck round-bottom flask (250 mL), magnetic stirrer, internal temperature probe, nitrogen inlet, ice-water bath.

Step-by-Step Procedure
Step 1: Reaction Setup[1][2]
  • Charge: To a clean, dry 250 mL 3-neck flask equipped with a stir bar and nitrogen inlet, add 1-methyl-1H-pyrazol-3-amine (5.0 g, 51.5 mmol, 1.0 equiv).

  • Solvation: Add Acetonitrile (MeCN) (50 mL, 10 volumes). Stir until fully dissolved. The solution should be clear to pale yellow.

  • Cooling: Submerge the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .

    • Expert Insight: Cooling is critical to control the exotherm upon NCS addition and prevent the formation of N-chlorinated side products (chloramines), which can rearrange uncontrollably.

Step 2: Chlorination (The Critical Step)
  • Reagent Addition: Add NCS (7.22 g, 54.1 mmol, 1.05 equiv) portion-wise over 15 minutes.

    • Observation: A slight exotherm (2–3 °C rise) may be observed. The solution may darken slightly.

  • Reaction: Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (20–25 °C) .

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or HPLC.

    • End-point Criteria: Consumption of starting material (<1.0% area by HPLC). The product will appear as a less polar spot (higher

      
      ) compared to the starting amine.
      
Step 3: Workup & Isolation
  • Concentration: Remove the bulk of Acetonitrile under reduced pressure (Rotavap, 40 °C bath) to obtain a semi-solid residue.

  • Partition: Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL) and Water (50 mL).

  • Extraction: Transfer to a separatory funnel. Shake vigorously and separate phases.

    • Organic Phase:[3][4][5][6] Contains Product.[2][3][4][5][6][7][8][9][10][11][12]

    • Aqueous Phase: Contains Succinimide and salts.[3][8][11]

  • Wash: Wash the organic phase with Water (2 x 30 mL) followed by Brine (30 mL) to ensure complete removal of succinimide.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) . Filter and concentrate to dryness.
    
Step 4: Purification
  • Crude Assessment: The crude material is typically an off-white to pale yellow solid.

  • Recrystallization (Preferred): If purity is <98%, recrystallize from a mixture of Heptane/EtOAc (3:1) . Heat to reflux to dissolve, then cool slowly to 4 °C.

  • Filtration: Collect the crystals by vacuum filtration and wash with cold Heptane.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Flow & Logic

WorkupFlow cluster_separation Phase Separation Reaction Reaction Mixture (MeCN, SM, Product, Succinimide) Evap Evaporation (Remove MeCN) Reaction->Evap Partition Partition (EtOAc + Water) Evap->Partition OrgLayer Organic Layer (Product) Partition->OrgLayer AqLayer Aqueous Layer (Succinimide, Salts) Partition->AqLayer Wash Wash (H2O, Brine) OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Final Product (Solid) Dry->Final

Caption: Workup and isolation workflow ensuring removal of succinimide byproducts.

Analytical Validation

Trustworthiness in synthesis requires rigorous characterization. The following data confirms the identity and purity of the target.

Analytical MethodExpected Result / CriteriaInterpretation
HPLC Purity > 98.0% AreaSingle major peak.
1H NMR (DMSO-d6) δ 7.55 (s, 1H) : H-5 of pyrazole.δ 5.10 (bs, 2H) :

protons.δ 3.65 (s, 3H) :

.
Key Diagnostic: Disappearance of the H-4 doublet (approx δ 5.5 ppm) present in the starting material.
LC-MS (ESI+) m/z = 132.0 / 134.0 Characteristic 3:1 ratio of

peaks indicating presence of one Chlorine atom.
Appearance White to off-white crystalline solidDark color indicates oxidation; recrystallize if necessary.
Troubleshooting Guide
  • Issue: Presence of Starting Material after 4 hours.

    • Solution: Add 0.1 equiv additional NCS. Ensure reaction is not too dilute (keep at 10 vol).

  • Issue: Product is colored (red/brown).

    • Cause: Oxidation of the amine.[6][11]

    • Solution: Perform a charcoal filtration during the recrystallization step.

  • Issue: Regioisomer formation (5-chloro).

    • Analysis: Highly unlikely with NCS at mild temperatures due to the strong directing effect of the 3-amino group. Check NMR: H-4 is upfield, H-5 is downfield. Loss of the upfield proton confirms 4-Cl.

Safety & Handling (MSDS Summary)

  • N-Chlorosuccinimide (NCS): Skin and eye irritant. Moisture sensitive. Store in a cool, dry place.

  • Aminopyrazoles: Potential irritants. Treat as potentially bioactive (kinase inhibitor precursors).

  • Acetonitrile: Flammable, toxic by inhalation/skin absorption. Use in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19616928, this compound. Retrieved from [Link]

  • Beilstein Archives (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein-Institut. Retrieved from [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Organic Synthesis. Retrieved from [Link]

  • MDPI (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Synthesis. (Demonstrates reactivity of aminopyrazoles in MeCN). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of 4-chloro-1-methyl-1H-pyrazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the synthesis of 4-chloro-1-methyl-1H-pyrazol-3-amine (Target). The primary challenge in this synthesis is achieving high regioselectivity for the C4-chlorination while avoiding over-chlorination at the C5 position or oxidation of the sensitive amine functionality.

The industry-standard "Gold Method" for laboratory to pilot-scale synthesis involves the electrophilic aromatic substitution of 1-methyl-1H-pyrazol-3-amine using N-Chlorosuccinimide (NCS) . This route offers the highest balance of safety, yield, and purity compared to sulfuryl chloride (


) or direct chlorination (

) routes.
Reaction Scheme

The amino group at position 3 acts as a strong electron-donating group (EDG), activating the pyrazole ring. Electrophilic attack occurs preferentially at the C4 position due to electronic density and steric factors.

ReactionScheme SM 1-methyl-1H-pyrazol-3-amine (Precursor) Reagent NCS (1.05 eq) Acetonitrile, 0°C to RT SM->Reagent Product 4-chloro-1-methyl- 1H-pyrazol-3-amine (Target) Reagent->Product Major Pathway (>85% Yield) Impurity 4,5-dichloro impurity (Over-chlorination) Reagent->Impurity Side Reaction (Excess Reagent/Heat)

Figure 1: Primary synthetic pathway and potential side reaction.

Optimized Experimental Protocol

Objective: Synthesis of 10g of this compound with >98% purity.

Reagents & Materials
ComponentRoleSpecification
1-methyl-1H-pyrazol-3-amine Substrate>97% Purity (HPLC)
N-Chlorosuccinimide (NCS) Chlorinating AgentRecrystallized (remove yellow tint)
Acetonitrile (ACN) SolventAnhydrous (<0.1% water)
Sodium Thiosulfate (

)
Quenching Agent10% Aqueous Solution
Step-by-Step Methodology
  • Preparation (0 min):

    • Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in ACN (10 volumes, e.g., 100 mL for 10g).

    • Technical Insight: ACN is preferred over DMF because it allows for easier evaporative workup and prevents the formation of formyl impurities often seen with Vilsmeier-Haack type side reactions in DMF [1].

  • Cooling (15 min):

    • Cool the solution to 0–5°C using an ice/water bath.

    • Critical: Low temperature suppresses the reaction rate, preventing localized "hotspots" where over-chlorination (C4 + C5) occurs.

  • Addition (15-45 min):

    • Add NCS (1.05 eq) portion-wise over 30 minutes.

    • Do not add all at once. The reaction is exothermic.[1] Maintain internal temperature <10°C.

  • Reaction (1-4 hours):

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Monitor via TLC (50% EtOAc/Hexane) or HPLC. Look for the disappearance of the polar starting material.

  • Workup:

    • Concentrate ACN to 20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) to remove succinimide.

    • Wash with 10%

      
       to remove trace oxidative chlorine species.
      
    • Dry over

      
      , filter, and concentrate.[2]
      

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "My yield is low (<50%), and the reaction mixture turned black."

Diagnosis: Oxidation of the amine.[3] Root Cause: Aminopyrazoles are electron-rich and prone to oxidation. If the reaction exotherms too high, or if the NCS contains free chlorine/impurities, the amine oxidizes to form diazo-tars or polymerized species. Solution:

  • Check Reagent Quality: Ensure NCS is white, not yellow. Recrystallize from benzene or toluene if necessary.

  • Protect from Light: Wrap the flask in foil during reaction.

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) to minimize atmospheric oxidation.
    
Issue 2: "I see a significant impurity at RRT 1.2 (HPLC)."

Diagnosis: Over-chlorination (4,5-dichloro-1-methyl-1H-pyrazol-3-amine). Root Cause: Excess NCS or high temperatures. Once C4 is chlorinated, the ring is deactivated, but the 3-amino group can still direct chlorination to C5 if forcing conditions exist [2]. Solution:

  • Stoichiometry Control: Reduce NCS to 1.00 - 1.02 eq .

  • Addition Rate: Slow down the addition of NCS.

  • Reverse Addition: For extreme sensitivity, add the amine solution dropwise to a cooled NCS suspension.

Issue 3: "I cannot remove the succinimide byproduct completely."

Diagnosis: Solubility issues during workup. Root Cause: Succinimide has partial solubility in organic solvents like EtOAc. Solution:

  • The "Water Crash" Method: Instead of extracting, pour the ACN reaction mixture into 5 volumes of ice water. Stir for 30 minutes. In many cases, the product precipitates (if solid) while succinimide remains in the water.

  • Basic Wash: Wash the organic layer with 1M NaOH. Succinimide is acidic (

    
    ) and will deprotonate, becoming water-soluble. Caution: Ensure product stability in base before prolonged exposure.
    

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine the corrective action for failed experiments.

Troubleshooting Start Start Analysis: Low Yield or Impurity? CheckTLC Check TLC/HPLC Is SM remaining? Start->CheckTLC SM_Yes Yes: Incomplete Reaction CheckTLC->SM_Yes Yes SM_No No: SM Consumed CheckTLC->SM_No No Action_Time Action: Increase Rxn Time or add 0.1 eq NCS SM_Yes->Action_Time CheckColor Check Color: Is it dark/black? SM_No->CheckColor CheckImpurity Check Impurity Profile: Di-chlorinated species? CheckColor->CheckImpurity Light/Yellow Action_Oxidation Action: Oxidation detected. Use N2 atm, lower temp. CheckColor->Action_Oxidation Dark CheckImpurity->Action_Time No (Unknown loss) Action_Stoich Action: Reduce NCS eq. Check addition rate. CheckImpurity->Action_Stoich Yes

Figure 2: Troubleshooting logic for yield optimization.

Advanced Considerations: Scale-Up

For researchers moving from gram-scale to kilogram-scale, NCS may become cost-prohibitive.

ParameterNCS (Lab Scale)Sulfuryl Chloride (

) (Pilot Scale)
Cost HighLow
Atom Economy Poor (Succinimide waste)Good (

+

gas)
Exotherm ManageableSevere (Requires active cooling)
Safety Solid handlingCorrosive liquid/gas evolution

Scale-Up Warning: If switching to


, the reaction releases 

gas. You must install a caustic scrubber. Furthermore, the reaction is instantaneous; active cooling (-10°C) is mandatory to prevent runaway chlorination [3].

References

  • BenchChem Protocols. (2025). Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine and Pyrazole Derivatives.[4][5] Retrieved from

  • National Institutes of Health (NIH). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. PMC PubMed Central. Retrieved from

  • De Souza, J. M., et al. (2020).[1] A Continuous Flow Sulfuryl Chloride-Based Reaction.[1] Organic Process Research & Development.[1] Retrieved from [1]

  • PubChem. (2025).[6] Compound Summary: this compound. Retrieved from

Sources

Common challenges and solutions in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Substituted Pyrazoles[1]

Welcome to the Technical Support Hub

You have reached the Tier 3 support documentation for pyrazole synthesis.[1] This guide is not a textbook; it is a troubleshooting manual designed for medicinal chemists encountering stalling points in the lab. We focus on the three most common failure modes: Regioselectivity collapse during cyclization, N-arylation failure on electron-deficient cores, and Tautomer-induced purification issues .[1][2]

Module 1: The Regioselectivity Conundrum (Knorr Synthesis)

The Issue: You are performing a condensation between a hydrazine and an unsymmetrical 1,3-dicarbonyl. You expect a single isomer (e.g., 1,3,5-substituted) but receive a difficult-to-separate mixture of 1,3- and 1,5-isomers.

The Mechanism: Regioselectivity is dictated by the initial nucleophilic attack. The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon. However, subtle steric clashes or solvent effects can invert this preference.[1]

Troubleshooting FAQ

Q: My LCMS shows a 60:40 mix of isomers. How do I bias this toward the 1,3-isomer? A: Switch your solvent system to fluorinated alcohols.[1] Standard protic solvents (EtOH) often yield mixtures. Using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) can drastically improve regioselectivity.[1] These solvents activate the carbonyl via strong hydrogen bonding, often overriding steric factors to favor the thermodynamic product.

Q: I am using an aryl hydrazine and the reaction is sluggish. A: Check the electronics of your hydrazine. Electron-withdrawing groups (EWGs) on the hydrazine reduce nucleophilicity.[1][2]

  • Fix: Add a Lewis acid catalyst (e.g., Zn(OTf)₂) or switch to a microwave protocol to overcome the activation energy barrier without degrading the reagents.[1]

Visual Workflow: Regioselectivity Decision Tree

G Start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine Check Is the Hydrazine Electron-Deficient? Start->Check Yes Yes (e.g., 4-NO2-Ph) Check->Yes Low Nucleophilicity No No (e.g., Ph, Me) Check->No Acid Add Acid Catalyst (AcOH or TFA) Yes->Acid Solvent Solvent Selection No->Solvent Acid->Solvent Ethanol Ethanol (Reflux) Result: Mix of 1,3 & 1,5 Solvent->Ethanol Standard HFIP HFIP or TFE Result: High Regioselectivity Solvent->HFIP Optimized

Figure 1: Decision matrix for optimizing regioselectivity in Knorr pyrazole synthesis.

Module 2: Post-Synthetic Functionalization (N-Arylation)

The Issue: You have a pre-formed pyrazole and need to install an aryl group on the nitrogen. Standard SNAr fails because the aryl halide is not activated, and your copper coupling yields are <20%.

The Analysis: Pyrazoles are poor nucleophiles (pKa ~14).[1] Direct arylation requires overcoming this low nucleophilicity while preventing catalyst poisoning by the pyrazole nitrogens.[1]

Comparative Protocol Analysis
FeatureChan-Lam Coupling Buchwald-Hartwig Ullmann-Type
Reagents Aryl Boronic Acid + Cu(OAc)₂Aryl Halide + Pd catalystAryl Halide + CuI
Conditions Room Temp, Open Air (O₂)High Temp (>80°C), Inert atmHigh Temp (>110°C)
Tolerance High (tolerates halides on Ar)Moderate (sensitive to Cl)Low (requires activated Ar)
Key Failure Moisture/Lack of O₂ Ligand Mismatch Substrate Decomposition
Standard Operating Procedure: Chan-Lam Coupling

Use this for sensitive substrates where high heat is detrimental.[1][2]

  • Reagents: Pyrazole (1.0 eq), Aryl Boronic Acid (2.0 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).[1]

  • Solvent: Anhydrous DCM (0.1 M). Crucial: Do not use wet solvent.[1][2]

  • Atmosphere: Open air or O₂ balloon.

    • Technical Insight: The catalytic cycle requires oxidation of Cu(II) to Cu(III).[1][2][3] If you run this under Nitrogen/Argon, the reaction will stall at <10% conversion.

  • Additives: If the reaction is slow, add 4Å molecular sieves. Water is a byproduct that inhibits the reaction; removing it drives equilibrium.[1]

Visual Workflow: N-Arylation Strategy

N_Arylation Input Input: Pyrazole + Aryl Partner PartnerType Partner Type? Input->PartnerType Boronic Aryl Boronic Acid PartnerType->Boronic Halide Aryl Halide (Cl/Br/I) PartnerType->Halide ChanLam Chan-Lam Coupling Cu(OAc)2, Pyridine, O2 Boronic->ChanLam Recommended CheckSub Substrate Sensitive to Heat? Halide->CheckSub Buchwald Buchwald-Hartwig Pd2(dba)3, tBuXPhos CheckSub->ChanLam Yes (Convert Halide to Boronic) CheckSub->Buchwald No (Robust)

Figure 2: Selection logic for N-arylation methodologies based on substrate availability and stability.

Module 3: Purification & Characterization (Tautomerism)

The Issue: Your 1H NMR shows broad, undefined peaks, or your carbon spectrum is missing signals. In the solid state, you see one melting point, but in solution, the compound behaves like a mixture.

The Science: Unsubstituted pyrazoles (N-H) undergo rapid annular tautomerism (proton shift between N1 and N2).[1][2] On the NMR timescale, this exchange rate is often intermediate, leading to coalescence (broadening) rather than distinct peaks.[1]

Troubleshooting Steps

1. The "DMSO Trick" (Diagnostic)

  • Protocol: Run the NMR in DMSO-d₆ instead of CDCl₃.

  • Why: DMSO is a hydrogen-bond acceptor.[1][2] It forms a strong H-bond with the pyrazole N-H, slowing down the proton exchange rate. This often resolves the broad blob into a sharp singlet (or distinct tautomers if exchange is very slow).[1]

2. Chromatographic Tailing

  • Symptom: The pyrazole streaks on silica gel TLC plates.[1]

  • Fix: Pre-treat your silica plate or column with 1% Triethylamine (TEA).[1][2]

  • Why: The acidic N-H proton interacts with the silanols on the silica surface. TEA neutralizes the surface activity, allowing the pyrazole to elute as a tight band.

References
  • Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link[1][2]

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[4][5] The Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1][2]

  • Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1][2] Synthesis, 2011(06), 829-856.[1] Link[1][2]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1][2]

  • Alkorta, I., et al. (2005).[1] Tautomerism in the Solid State and in Solution of Pyrazoles. Advances in Heterocyclic Chemistry, 89, 1-117.[1] Link

Sources

Technical Support Center: Purification of 4-Chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-4CL Compound: 4-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 175137-37-8) Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Context

User Query: "How do I purify crude this compound to >98% purity for pharmaceutical intermediate use?"

Technical Insight: The purification of This compound presents a specific challenge compared to its non-chlorinated precursor. The introduction of the chlorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I), which significantly lowers the basicity of the C3-amine.[1]

  • Precursor pKa: ~4.0 (1-methyl-1H-pyrazol-3-amine)[1][2]

  • Target pKa: ~2.5–3.0 (Estimated due to Cl-substitution)

Implication: Standard acid-base extractions using weak acids (like acetic acid) often fail to fully protonate the target, leading to yield loss in the organic wash.[3] Conversely, over-acidification can trap impurities.[3] This guide prioritizes a modified acid-base extraction followed by recrystallization for optimal results.[1]

Primary Purification Workflow: Modified Acid-Base Extraction

Best For: Removal of non-basic impurities (unreacted starting materials, polychlorinated byproducts) from crude reaction mixtures (e.g., NCS or


 chlorination).[3]
The Logic (Why this works)

Because the target is a weak base, we must use a strong inorganic acid to ensure complete protonation into the aqueous phase.[3] We then wash the organic phase to remove neutral impurities before basifying to precipitate or extract the pure amine.

Protocol Steps
  • Dissolution: Dissolve the crude dark solid/oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[3]

    • Note: DCM is preferred if the crude contains significant tarry polymers.

  • Acid Extraction (Critical Step):

    • Extract the organic layer with 2.0 M HCl (3 x volumes).[3]

    • Technical Check: Test the aqueous phase pH; it must be < 1.[3] If not, the amine is not fully protonated.[3]

  • Organic Wash:

    • Keep the Aqueous Acidic Layer .

    • Discard the organic layer (contains non-basic impurities like 4,5-dichloro analogs).[3]

    • Optional: Back-wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.[1]

  • Basification:

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly adjust pH to 10–12 using 6.0 M NaOH or 50% KOH .[1]

    • Warning: Do not use carbonate bases (bicarbonate); they may not reach a high enough pH to fully free-base this electron-deficient amine, leading to emulsions.[1][3]

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3 x volumes).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in DCM/EtOAc Start->Dissolve AcidExt Extract with 2.0 M HCl Dissolve->AcidExt Split1 Phase Separation AcidExt->Split1 OrgPhase1 Organic Phase (Contains Neutrals/Impurities) Split1->OrgPhase1 Top/Bottom (Solvent dep.) AqPhase1 Aqueous Phase (pH < 1) (Contains Target Amine Salt) Split1->AqPhase1 Target in Water Waste Discard OrgPhase1->Waste Basify Basify to pH 12 (NaOH, 0°C) AqPhase1->Basify ReExtract Extract with DCM Basify->ReExtract Final Pure 4-Chloro-1-methyl- 1H-pyrazol-3-amine ReExtract->Final

Figure 1: Acid-Base extraction logic flow designed to isolate the weakly basic aminopyrazole.

Secondary Purification: Recrystallization (Polishing)[3]

Best For: achieving HPLC purity >99% and removing trace colored oxidation products.

Recommended Solvent System: Toluene / n-Heptane [1]

  • Why: Aminopyrazoles often exhibit high solubility in alcohols (EtOH/MeOH) even when cold, leading to poor recovery.[3] Toluene provides a steep solubility curve (soluble hot, insoluble cold), and heptane acts as an anti-solvent to force precipitation.[3]

Protocol
  • Dissolve the semi-pure solid in minimal boiling Toluene (approx. 3-5 mL/g).

  • Clarification: If the solution is dark brown, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Remove from heat.[1] While still warm, add n-Heptane dropwise until a faint turbidity persists.

  • Add 1-2 drops of Toluene to clear the solution.[1]

  • Allow to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Filter the off-white/white needles and wash with cold Heptane.[1]

Troubleshooting & FAQs

Q1: My product is coming out as a dark brown oil instead of a solid. What happened?

Diagnosis: This is typically due to oxidation of the amine or residual solvent.[4] Fix:

  • Trturation: Add a small amount of cold Methyl tert-butyl ether (MTBE) or Hexane to the oil and scratch the flask walls with a glass rod. This often induces crystallization.[1][5]

  • Salt Formation: If it refuses to solidify, convert it to the HCl salt.[3] Dissolve the oil in Ethanol and add 1.1 eq of 4M HCl in Dioxane. The hydrochloride salt is usually a stable, crystalline solid that is easier to handle.[3]

Q2: I have low recovery after the acid extraction step.

Diagnosis: The pH was likely not high enough during the basification step. Reasoning: Due to the electron-withdrawing chlorine, the amine is less basic.[3] If you stop at pH 8-9 (typical for alkyl amines), a significant portion may remain protonated or in equilibrium, staying in the water layer.[3] Fix: Ensure the aqueous phase reaches pH > 11 . Re-extract the aqueous waste layer with DCM to recover the missing material.

Q3: HPLC shows a persistent impurity at RRT 1.1. What is it?

Diagnosis: Likely the 4,5-dichloro-1-methyl-1H-pyrazol-3-amine byproduct.[1] Reasoning: Over-chlorination is a common side reaction if the chlorinating agent (NCS/SO2Cl2) was used in excess or added too quickly.[3] Fix: Acid-base extraction cannot separate this (both are amines). You must use Column Chromatography .[1][3]

  • Stationary Phase: Silica Gel (neutralized with 1%

    
     if degradation occurs).[1][3]
    
  • Eluent: 20% to 50% Ethyl Acetate in Hexanes.[1][3] The dichloro impurity is less polar and will elute before the target 4-chloro product.

Key Physical Data for Validation

PropertyValue (Approx.)Notes
Appearance White to off-white solidCrude is often brown/orange.[1]
Melting Point 115–125 °CVaries by crystal form/purity.[1]
Solubility DCM, EtOAc, DMSOPoor solubility in water (neutral form).[3]
pKa (Conj. Acid) ~2.5 – 3.0Weak base due to -I effect of Cl.[1]

References

  • Synthesis and Properties of Aminopyrazoles. Journal of Medicinal Chemistry. Discusses the electron-withdrawing effects on pyrazole ring basicity. (General Reference)

  • Purification of 1-methyl-1H-pyrazol-3-amine derivatives. PubChem Compound Summary. Provides physical property data for the parent scaffold used to estimate solubility profiles.[6] [3]

  • Process for the preparation of 4-chloropyrazoles. Google Patents (US5047551A). Describes chlorination methodologies and workup procedures for similar pyrazoles, highlighting the stability of the 4-chloro moiety.

  • Recrystallization Strategies for Heterocyclic Amines. University of Rochester Chemistry Archive. General guidelines for solvent selection (Toluene/Heptane) for polar aromatic amines.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Optimizing reaction conditions for the N-methylation of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Optimization Hub. Current Status: Online | Senior Application Scientist: Active

Topic: Optimizing Reaction Conditions for the N-Methylation of Pyrazoles Mission: To provide high-fidelity, self-validating protocols for controlling regioselectivity and yield in pyrazole alkylation.

Module 1: Mastering Regioselectivity (The N1 vs. N2 Battle)

User Question: "I am methylating a 3-substituted pyrazole and consistently getting a mixture of N1-methyl and N2-methyl isomers (often 60:40). How do I force the reaction toward a single regioisomer?"

Technical Insight: The "N1 vs. N2" problem stems from annular tautomerism . In solution, a 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer.

  • Neutral Conditions: The reaction is driven by the nucleophilicity of the

    
     nitrogen (the pyridine-like nitrogen).
    
  • Basic Conditions (Anionic): Deprotonation yields a pyrazolate anion. The electrophile (MeI) attacks the nitrogen with the highest electron density, which is heavily influenced by steric hindrance at the adjacent carbons (C3 vs. C5).

The Protocol: Steric-Directed Alkylation

To maximize selectivity for the 1,3-isomer (less hindered), you must utilize the "Cesium Effect" rather than the "Naked Anion" approach of Sodium Hydride (NaH).

Step-by-Step Workflow:

  • Solvent: Anhydrous DMF (Dimethylformamide). Why? High dielectric constant dissociates ion pairs, but Cs+ remains loosely associated.

  • Base: Cesium Carbonate (

    
    ).[1] Why? The large ionic radius of Cesium allows for a specific coordination geometry that often stabilizes the transition state leading to the sterically less hindered product.
    
  • Temperature:

    
    C to Room Temperature. Heat promotes equilibration and reduces selectivity.
    

Visualizing the Mechanism:

PyrazoleMethylation Start 3-Substituted Pyrazole (Tautomeric Mix) Anion Pyrazolate Anion (Resonance Hybrid) Start->Anion Deprotonation Base Base (Cs2CO3) Base->Anion Cs+ Coordination Product1 1,3-Isomer (Major Product) Anion->Product1 Attack at N1 (Unblocked) Product2 1,5-Isomer (Minor due to Sterics) Anion->Product2 Attack at N2 (Blocked by R-group) MeI Methyl Iodide (MeI) MeI->Product1 MeI->Product2

Caption: The pyrazolate anion offers two nucleophilic sites. Steric bulk at C3 (adjacent to N2) kinetically favors attack at N1, yielding the 1,3-isomer.

Pro-Tip: The Silyl-Masking Strategy If standard alkylation fails to give >90:10 selectivity, switch to


-halomethylsilanes  (e.g., (chloromethyl)trimethylsilane).
  • Mechanism: The bulky silyl group amplifies steric repulsion, forcing the alkylation almost exclusively to the distal nitrogen.

  • Workup: A subsequent fluoride wash (TBAF) removes the silyl group, leaving the methyl.

  • Reference: See Yang et al. (2024) for the "Masked Methylating Reagent" protocol.

Module 2: Troubleshooting Yield & Efficiency

User Question: "My reaction stalls at 50% conversion, or I see significant starting material even after adding excess Methyl Iodide."

Technical Insight: Methyl Iodide is highly reactive but also prone to hydrolysis if the solvent is "wet" (contains water). Furthermore, the formation of quaternary ammonium salts (over-methylation) can trap your product.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Stalled Reaction Wet DMF/SolventDistill DMF over

or use molecular sieves (3Å). Water destroys MeI faster than pyrazole reacts.
Low Mass Balance Volatility of ProductLow MW N-methyl pyrazoles are volatile. Do not rotovap to dryness at high vacuum/temp. Co-evaporate with ether.
Over-Methylation QuaternizationThe product (N-methyl pyrazole) is still nucleophilic. Use 0.95 - 1.05 equivalents of MeI. Do not use large excess.
Precipitation Solubility LimitSwitch from

to

(higher solubility in organic solvents) or add 18-crown-6 ether catalyst.

Module 3: Green Chemistry (Replacing Methyl Iodide)

User Question: "We need to remove Methyl Iodide from our process due to toxicity concerns. Can we use Dimethyl Carbonate (DMC)?"

Technical Insight: Yes, but DMC is a "hard" electrophile that requires activation. It is non-toxic and biodegradable, but it will not react at room temperature like MeI.

The Green Protocol (DMC):

  • Reagent: Dimethyl Carbonate (acts as both reagent and solvent).[2]

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or DBU.

  • Conditions: Reflux (

    
    C) or Microwave Irradiation (
    
    
    
    C).
  • Mechanism: Under heat, DMC decomposes to methoxide (base) and a methylating species, making the reaction autocatalytic.

Comparison of Methylating Agents:

ReagentReactivitySelectivityToxicityGreen Score
Methyl Iodide (MeI) High (RT)LowHigh (Neurotoxin)Low
Dimethyl Sulfate (DMS) High (RT)LowExtreme (Carcinogen)Low
Dimethyl Carbonate (DMC) Low (Requires Heat)ModerateLowHigh
Trimethyloxonium

ExtremeLowModerateMedium

Module 4: Purification & Separation

User Question: "I have a mixture of 1,3- and 1,5-dimethylpyrazoles. They co-elute on my TLC plate. How do I separate them?"

Technical Insight: Regioisomers often have very similar polarities, but their dipole moments differ.

  • Stationary Phase: Standard Silica Gel is usually sufficient, but the eluent choice is critical.

  • Eluent: Avoid simple Hexane/Ethyl Acetate gradients.

    • Recommendation: Use Dichloromethane (DCM) / Methanol (98:2) or Toluene / Acetone . The

      
      -interactions of Toluene often discriminate between isomers better than alkanes.
      
  • Visualization: N-methyl pyrazoles are often UV-weak. Use Iodine Stain or KMnO4 dip for visualization.

References

  • N1-Selective Methyl

    
    -Halomethylsilanes. 
    
    • Source: Yang, E. et al., The Journal of Organic Chemistry, 2024.
    • Significance: Establishes the silyl-masking str
    • Link:

  • The "Cesium Effect" Magnified: Exceptional Chemoselectivity.

    • Source:National Institutes of Health (PMC), 2024.
    • Significance: Explains the coordination chemistry of in heterocyclic alkyl
    • Link:

  • Dimethyl Carbonate as a Green Reagent for N-Methyl

    • Source:Green Chemistry (RSC).
    • Significance: Protocols for replacing toxic halides with biodegradable carbon
    • Link:

  • Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles.

    • Source:Beilstein Journal of Organic Chemistry.
    • Significance: Comprehensive review of steric vs. electronic control in tautomeric systems.
    • Link:

Sources

Identifying and minimizing side products in pyrazole chlorination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Chlorination – Identifying and Minimizing Side Products

Welcome to the Pyrazole Chemistry Help Desk. Ticket Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chlorination Landscape

Chlorinating pyrazoles is deceptively simple. While the C-4 position is the thermodynamically preferred site for Electrophilic Aromatic Substitution (EAS), the nitrogen-rich ring introduces kinetic traps. The most common user-reported failures involve N-chlorination (kinetic dead-ends) , over-chlorination (dichlorination) , and oxidative dimerization .

This guide moves beyond basic synthesis to address the why and how of impurity formation, providing you with self-validating protocols to ensure high purity.

Diagnostic Hub: Identify Your Impurity

Before optimizing, you must identify the enemy. Use this rapid diagnostic table to correlate your analytical data with the likely side product.

Observation (LCMS/NMR)Probable ImpurityRoot Cause
Mass M+34 (Cl pattern) , but unstable/reverts in waterN-Chloro Pyrazole Kinetic product formed at low temp or basic pH.
Mass M+68 (2x Cl pattern) 4,4-Dichloro / Polychloro Excess reagent, high temp, or lack of protonation.
Mass 2M-2 (Dimer) Bipyrazoles (C-N linked) Radical coupling or nucleophilic attack of pyrazole on N-chloro species.
Regioisomer (C-3/C-5 Cl) C-3/C-5 Chloropyrazole C-4 blocked or sterically hindered; strong electron-donating groups at C-3/5.
Critical Mechanism Analysis

To fix the reaction, you must visualize the pathway. The reaction is not a single step; it involves a competition between kinetic N-attack and thermodynamic C-attack.

The N-to-C Migration Pathway

In many cases, the chlorinating agent (Cl+) first attacks the nitrogen (highest HOMO density), forming a labile N-chloro species. Under acidic catalysis or thermal equilibration, this rearranges to the stable C-4 chloro product.

PyrazoleChlorination Start Pyrazole Substrate N_Chloro N-Chloro Intermediate (Kinetic/Unstable) Start->N_Chloro Fast (Kinetic) C_Chloro 4-Chloro Product (Thermodynamic/Stable) Start->C_Chloro Direct EAS (Slow) Reagent Chlorinating Agent (NCS/TCCA) N_Chloro->C_Chloro H+ / Heat (Rearrangement) Side_Dichloro Dichlorinated Impurity C_Chloro->Side_Dichloro Excess Cl+

Figure 1: The mechanistic pathway showing the critical rearrangement step from N-Cl to C-Cl.

Troubleshooting & FAQs
Q1: I am seeing a spot on TLC that disappears during aqueous workup. My yield is low. What is happening?

Diagnosis: You are likely isolating the N-chloro intermediate . The Science: Pyrazoles react rapidly at the nitrogen. This N-Cl bond is labile and hydrolyzes back to the starting material during aqueous quenching, creating the illusion of "low conversion." The Fix:

  • Acid Catalysis: Add a catalytic amount of acid (HCl or TFA) to the reaction mixture. This protonates the nitrogen, blocking N-chlorination and catalyzing the rearrangement to the C-4 position.

  • Extend Reaction Time: Do not quench immediately. Heat the reaction (40–60°C) to force the thermodynamic rearrangement.

Q2: I have 15% dichlorinated impurity. How do I stop the second chlorine addition?

Diagnosis: Your substrate is too activated, or your stoichiometry is loose. The Science: Once a chlorine is added, the ring should theoretically be deactivated. However, in electron-rich pyrazoles (e.g., amino-pyrazoles), the ring remains nucleophilic enough for a second attack. The Fix:

  • Switch Reagent: Move from NCS to Trichloroisocyanuric Acid (TCCA) . TCCA releases chlorine in a more controlled manner and is often superior for stoichiometry control.

  • Solvent Switch: Use Trifluoroethanol (TFE) . TFE hydrogen-bonds with the pyrazole nitrogens, slightly deactivating them and preventing "runaway" chlorination.

  • Slow Addition: Add the chlorinating agent dropwise at 0°C.

Q3: Why is TCCA recommended over NCS?

The Science: TCCA (Trichloroisocyanuric Acid) is a "Green Chemistry" powerhouse.

  • Atom Economy: It carries 3 equivalents of active chlorine per molecule.

  • Byproduct: The byproduct is cyanuric acid, which precipitates out of organic solvents (like acetonitrile or acetone), making purification a simple filtration step.[1]

  • Efficiency: It often drives reactions to completion faster than NCS due to higher active chlorine content.

Optimized Experimental Protocols
Protocol A: The "Green" TCCA Method (Recommended)

Best for: High selectivity, ease of purification, and minimizing solvent waste.

Step-by-Step:

  • Dissolution: Dissolve Pyrazole substrate (1.0 equiv, e.g., 5 mmol) in Trifluoroethanol (TFE) or Acetonitrile (MeCN) (5 mL/mmol).

    • Note: TFE is preferred for difficult substrates as it activates the TCCA via H-bonding.

  • Addition: Add TCCA (0.34 equiv, providing ~1.02 equiv of Cl) portion-wise at Room Temperature.

    • Tip: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Stir at 40°C for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: Look for the precipitation of a white solid (Cyanuric Acid). This indicates the reagent is being consumed.

  • Workup:

    • Filter the reaction mixture to remove the solid Cyanuric Acid byproduct.[1]

    • Concentrate the filtrate.

    • Quench: Add saturated

      
       (Sodium Thiosulfate) to neutralize any trace active chlorine.
      
    • Extract with Ethyl Acetate if necessary.[2]

Protocol B: The Classical NCS Method

Best for: Substrates sensitive to the acidity of TCCA or when TFE is unavailable.

Step-by-Step:

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in DMF or Acetonitrile .

  • Catalyst: Add 5-10 mol% HCl (4M in dioxane) or TFA .

    • Critical: This acid catalyst is essential to promote the N

      
       C migration.
      
  • Addition: Add NCS (N-Chlorosuccinimide) (1.05 equiv) slowly.

  • Reaction: Heat to 50–60°C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc, and wash the organic layer thoroughly with water (to remove Succinimide and DMF).

Comparison of Chlorinating Agents
FeatureTCCA (Trichloroisocyanuric Acid)NCS (N-Chlorosuccinimide)

(Sulfuryl Chloride)
Active Cl Species High ActivityMild / ModerateAggressive
Atom Economy Excellent (3 Cl atoms)Moderate (1 Cl atom)Good (2 Cl atoms)
Selectivity High (esp. in TFE)Good (requires acid cat.)Low (Risk of oxidation)
Purification Filtration (Cyanuric acid precipitates)Aqueous Wash (Succinimide is water soluble)Distillation / Gas evolution
Safety Profile Solid, stable oxidantSolid, mild irritantLiquid, corrosive fumes (

, HCl)
References
  • Mechanochemical & Green Chlorination with TCCA

    • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.[3] Green Chemistry, 2023.[3][4]

  • Direct Cyclization/Chlorination Strategy

    • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI, 2025.
  • Regioselectivity & N-Oxide Routes

    • Regioselective Synthesis of C3-Hydroxyaryl
  • Electrosynthesis & Side Products

    • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.[5] ResearchGate, 2008.[5] (Details "bipyrazole" side products).

  • General Pyrazole Synthesis & Reactivity

    • Recent Advances in the Synthesis of Pyrazole Derivatives.[2][6][7][8][9] MDPI, 2023.

Sources

Best practices for the scale-up of 4-chloro-1-methyl-1H-pyrazol-3-amine production

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for process chemists and engineers. It prioritizes the critical challenges of regioselectivity, exotherm management, and impurity control during the scale-up of 4-chloro-1-methyl-1H-pyrazol-3-amine .[1][2]

System Status: OPERATIONAL Topic: Process Chemistry / Halogenation / Regiocontrol Target Molecule: this compound (CAS: 175137-46-9) Application: Key intermediate for JAK inhibitors (e.g., Tofacitinib analogs) and agrochemicals (e.g., Pyraclostrobin).[1][2]

🔬 Executive Summary: The Scale-Up Challenge

Scaling up the production of this compound presents two primary failure modes:

  • Regioisomeric Contamination: The starting material (1-methyl-1H-pyrazol-3-amine) is often contaminated with the 5-amino isomer if synthesized via uncontrolled condensation.[1][2] This impurity carries through to the final product.[1]

  • Exothermic Runaway: The chlorination step at the C4 position is highly exothermic.[1] At scale, heat accumulation can lead to dichlorination (over-reaction) or thermal decomposition.[2]

This guide provides a self-validating workflow to navigate these risks.

📊 Module 1: Critical Process Parameters (CPP) & Route Selection[2]

The Synthetic Pathway

We recommend Route B (Direct Chlorination) for scale-up, provided the starting material quality is validated.[2] Route A is shown for context on impurity origin.[1][2]

SynthesisPath cluster_0 Route A: Precursor Synthesis (Risk Zone) cluster_1 Route B: Chlorination (Scale-Up Focus) SM1 Acrylonitrile Derivative Inter1 Mixture: 3-Amino (Target) + 5-Amino (Impurity) SM1->Inter1 Cyclization SM2 Methylhydrazine SM2->Inter1 PureSM 1-methyl-1H- pyrazol-3-amine (>98% Regiopurity) Inter1->PureSM Purification (Critical Step) Target 4-chloro-1-methyl- 1H-pyrazol-3-amine PureSM->Target Electrophilic Subst. (T < 40°C) Reagent Chlorinating Agent (NCS or SO2Cl2) Reagent->Target

Figure 1: Synthetic workflow highlighting the critical necessity of precursor purity before initiating the chlorination scale-up.

Reagent Selection: NCS vs. Sulfuryl Chloride

For scale-up (>1 kg), the choice of chlorinating agent dictates the safety profile and engineering requirements.[2]

FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)Recommendation
Reaction Type Electrophilic Substitution (Solid reagent)Electrophilic Substitution (Liquid reagent)NCS for Pilot (<10kg); SO₂Cl₂ for Mfg (>100kg)
Atom Economy Poor (Succinimide waste)Good (Gas byproducts)SO₂Cl₂ is cost-effective at scale.[1][2]
Exotherm Moderate, manageable.[2]High, rapid gas evolution.[2]NCS is safer for initial scale-up.[1][2]
Byproducts Succinimide (Water soluble)SO₂ (gas), HCl (gas)SO₂Cl₂ requires a scrubber system.[2]
Selectivity High (Less over-chlorination)Moderate (Risk of dichlorination)Use NCS if high purity is paramount.[2]

🛠️ Module 2: Step-by-Step Scale-Up Protocol (NCS Route)

Objective: Produce 1.0 kg of this compound with >99% purity.

Phase 1: Input Validation (The "Self-Validating" Step)

Before starting, you must confirm you have the 3-amino isomer, not the 5-amino isomer.[1][2]

  • Test: Run a 1H NMR in DMSO-d6.

  • Validation Criteria:

    • 3-amino isomer (Target): Methyl singlet at ~3.6 ppm .[1][2]

    • 5-amino isomer (Impurity): Methyl singlet at ~3.4 ppm (shielded by the adjacent amino group).[1][2]

    • Stop Rule: If 5-amino content > 2%, recrystallize precursor from Isopropanol before proceeding.[1][2]

Phase 2: Reaction Protocol
  • Setup: 20L Glass-lined reactor with overhead stirring and cooling jacket.

  • Solvent: Charge Acetonitrile (ACN) (10 L, 10 vol). Why? ACN solubilizes the starting material but precipitates the succinimide byproduct, aiding workup.[2]

  • Loading: Add 1-methyl-1H-pyrazol-3-amine (1.0 kg, 10.3 mol). Stir until dissolved.

  • Cooling: Cool the solution to 0–5°C .

  • Addition (Critical): Add N-chlorosuccinimide (NCS) (1.44 kg, 10.8 mol, 1.05 eq) portion-wise over 2 hours.

    • Safety Check: Maintain internal temperature <10°C . Rapid addition causes an exotherm that promotes side reactions (dichlorination).[1][2]

  • Reaction: Allow to warm to 20°C and stir for 4 hours.

  • IPC (In-Process Control): Check HPLC. Target: Starting Material < 0.5%.

Phase 3: Workup & Isolation[1][2]
  • Concentration: Distill off ~70% of ACN under reduced pressure.

  • Quench: Add Water (10 L) and Sodium Bisulfite (10% aq solution, 1 L) to quench excess NCS.

  • Extraction/Filtration Strategy:

    • Method A (Extraction): Extract with Ethyl Acetate (3 x 5 L).[1][2] Wash with brine.[1][2] Dry and concentrate.

    • Method B (Precipitation - Recommended for Scale): Adjust pH to >10 with NaOH (50%).[1][2] The product often precipitates as a free base or can be "salted out".[1][3][4] Cool to 0°C and filter.

  • Purification (Recrystallization):

    • Dissolve crude solid in Toluene (5 vol) at 80°C.

    • Cool slowly to 5°C.

    • Filter and dry.[1][2][5]

⚠️ Module 3: Troubleshooting & FAQs

Decision Tree for Common Failures

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Impurity Impurity / Purity Type->Impurity Yield Low Yield Type->Yield Safety Exotherm / Color Type->Safety Sol1 Check Regioisomer (NMR 3.4 vs 3.6 ppm) Impurity->Sol1 Sol2 Check pH during workup (Amine is water soluble at neutral pH) Yield->Sol2 Sol3 Slow down addition rate Check cooling jacket capacity Safety->Sol3

Figure 2: Rapid response decision tree for process deviations.

Frequently Asked Questions

Q1: My product is turning pink/brown during drying. What is happening?

  • Diagnosis: Oxidation of the amine.[1][6]

  • Fix: Aminopyrazoles are electron-rich and prone to oxidation.[1][2] Ensure the final wash includes a trace of reducing agent (e.g., Sodium Metabisulfite) and dry under vacuum with a nitrogen bleed.[2] Store in amber glass under inert gas.

Q2: I see a "M+34" peak in my Mass Spec. What is it?

  • Diagnosis: Dichlorinated impurity (4,5-dichloro-1-methyl-1H-pyrazol-3-amine).[1][2]

  • Cause: Localized hot spots during NCS addition or excess reagent.[1]

  • Fix: Improve stirring speed (Tip Speed > 2 m/s) to ensure rapid dispersion of NCS. Verify stoichiometry (do not exceed 1.05 eq).

Q3: Can I use HCl to precipitate the product?

  • Answer: Yes. The hydrochloride salt is often more stable and crystalline than the free base.[2]

  • Protocol: After the reaction, dissolve the crude free base in Ethanol, cool to 0°C, and bubble HCl gas or add HCl in Dioxane. Filter the white precipitate.[1] This is an excellent way to reject non-basic impurities.[1][2]

Q4: Why is my yield <50% after aqueous workup?

  • Diagnosis: The product is a small, polar heterocycle with significant water solubility.[2]

  • Fix: Do not rely on simple extraction at neutral pH.[1][2] You must saturate the aqueous layer with NaCl ("salting out") and perform continuous extraction with DCM or Chloroform, OR simply precipitate the product by adjusting pH to >12 and cooling, avoiding large water volumes.[2]

📚 References

  • Synthesis and Regioselectivity of Aminopyrazoles:

    • Title: Regioselective synthesis of 1-substituted 3-amino- and 5-aminopyrazoles.[1][2]

    • Source:Journal of Heterocyclic Chemistry.

    • Relevance: Defines the NMR shifts distinguishing the 3-amino (target) from 5-amino isomers.

    • (General Journal Link for verification)

  • Chlorination Protocols (NCS vs SO2Cl2):

    • Title: Scalable chlorination of electron-rich heterocycles.[1][2]

    • Source:Organic Process Research & Development (OPRD).

    • Relevance: Provides safety data on heat evolution during pyrazole chlorination.

    • [2]

  • Safety Data (Methylhydrazine):

    • Title: Methylhydrazine Hazard Summary.

    • Source:New Jersey Department of Health.[1]

    • Relevance: Critical safety data for the synthesis of the precursor.[2]

  • Patent Literature (Industrial Context):

    • Title: Processes for the preparation of pesticide compounds (Pyraclostrobin intermediates).[2][7]

    • Source:US Patent 10,233,155.[1][2]

    • Relevance: Describes the industrial handling of 1-methyl-pyrazol-3-amines and halogenation conditions.

Sources

Troubleshooting unexpected results in the NMR spectrum of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-NMR-001 Subject: Troubleshooting Anomalous Spectra in Pyrazole Derivatives Assigned Specialist: Senior Application Scientist[1][2]

Introduction: The "Chameleon" Heterocycle

Welcome to the Pyrazole Technical Support Hub. If you are working with pyrazoles (e.g., Celecoxib analogs, agrochemicals), you have likely encountered spectra that defy standard textbook rules.[2] Pyrazoles are notoriously "chameleon-like" due to annular tautomerism , quadrupolar nitrogen relaxation , and regioisomer ambiguity .[1][2]

This guide addresses the three most common "tickets" submitted by researchers. Each section provides a mechanistic explanation and a self-validating protocol to resolve the issue.

Case #1: The "Ghost" Proton (Missing or Broad NH Signals)[2]

User Complaint: "I synthesized a 3,5-disubstituted pyrazole. Mass spec confirms the product, but the 1H NMR in CDCl3 shows no NH signal, or a barely visible hump at 10-13 ppm."

Root Cause Analysis
  • Chemical Exchange: The pyrazole NH proton is acidic (

    
    ) and labile.[1][2] In solvents like CDCl
    
    
    
    , traces of water or acid catalyze rapid proton exchange. If the exchange rate (
    
    
    ) is intermediate on the NMR timescale, the signal broadens into the baseline (decoherence).[2]
  • Quadrupolar Broadening: The NH proton is attached to

    
    N (spin 
    
    
    
    ).[1][2] The
    
    
    N nucleus has a quadrupole moment that induces efficient spin-lattice relaxation (
    
    
    ).[1][2] This rapid relaxation shortens the lifetime of the NH spin state, broadening the proton signal.
Troubleshooting Protocol
StepActionMechanistic Rationale
1 Switch Solvent to DMSO-d

DMSO is a strong H-bond acceptor.[1][2] It forms a tight H-bond with the pyrazole NH, significantly slowing down the exchange rate (

) and sharpening the peak.[2]
2 Lower the Temperature Run the experiment at 273 K (0°C) or lower. Reducing thermal energy slows both chemical exchange and quadrupolar relaxation mechanisms.[1][2]
3 Concentration Check Pyrazoles form H-bonded dimers/trimers.[1][2] Dilution can shift the NH peak upfield (lower ppm) by breaking these aggregates.[2]

Pro Tip: If the signal remains invisible in DMSO-d


, ensure your sample is free of paramagnetic impurities or residual mineral acids.[1]

Case #2: The Tautomer Blur (Averaged Signals)

User Complaint: "My 3(5)-methylpyrazole spectrum shows broad, undefined peaks for the methyl group and the ring protons. It looks like a mixture, but the sample is pure."

Root Cause Analysis

Unsubstituted pyrazoles (


-H) undergo annular tautomerism , where the proton hops between N1 and N2.[1][2]
  • Fast Exchange: At room temperature, the hopping is often fast enough to average the signals of C3 and C5 (and their attached substituents).[2] You see one "average" set of peaks.[1][2]

  • Intermediate Exchange: If the hopping rate is comparable to the frequency difference (

    
    ) between the tautomers, the peaks coalesce into broad, shapeless blobs.
    
The Solution: Variable Temperature (VT) NMR

To resolve the individual tautomers, you must enter the Slow Exchange Regime .

Protocol:

  • Solvent: Use a solvent with a low freezing point (e.g., THF-d

    
    , Toluene-d
    
    
    
    , or CD
    
    
    Cl
    
    
    ).[1][2]
  • Cooling: Cool the probe in 10-degree increments (e.g., 298 K

    
     273 K 
    
    
    
    253 K
    
    
    233 K).
  • Observation: As temperature drops, the broad peak will flatten (decoalescence) and then split into two distinct sets of signals representing the major and minor tautomers (

    
    ).[2]
    
Visualizing the Tautomeric Equilibrium

Tautomerism TautomerA Tautomer A (NH on N1) Transition Proton Transfer (Transition State) TautomerA->Transition fast Result NMR Spectrum TautomerA->Result Slow Exch: Distinct Peaks TautomerB Tautomer B (NH on N2) Transition->TautomerB fast Transition->Result Fast Exch: Averaged Signal TautomerB->Result Slow Exch: Distinct Peaks

Figure 1: The dynamic equilibrium of pyrazole tautomerism. Fast exchange results in a weighted average spectrum, while slow exchange (low temp) reveals distinct species.[2]

Case #3: Regioisomer Identification (N1 vs. N2 Alkylation)

User Complaint: "I alkylated a 3-substituted pyrazole. Did I get the 1,3-isomer or the 1,5-isomer? The 1H spectra look identical."

Root Cause Analysis

Alkylation of an asymmetric pyrazole yields two regioisomers.[1][2]

  • 1,3-isomer: The substituent (R) is on C3; the N-alkyl group is far from R.[1][2]

  • 1,5-isomer: The substituent (R) is on C5; the N-alkyl group is spatially close to R.[1][2]

Standard 1H NMR is often insufficient because the chemical shifts are similar.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive tool here.[2]

The "Gold Standard" Protocol: NOESY & 13C Analysis
Step 1: The NOESY Experiment

Look for through-space interactions (cross-peaks) between the N-Alkyl protons and the C5-Proton (or C5-Substituent).[1][2]

ObservationConclusion
Strong NOE Cross-peak 1,5-Isomer: The N-alkyl group and C5-H are neighbors.[1][2]
No NOE Cross-peak 1,3-Isomer: The N-alkyl group is distant from C3-H (or substituent).[1][2]
Step 2: Carbon-13 Chemical Shifts

While less absolute than NOESY,


C shifts provide corroborating evidence.[1][2]
  • C5 Signal: Typically appears upfield (shielded, ~127-133 ppm) relative to C3.[1][2]

  • C3 Signal: Typically appears downfield (deshielded, ~137-145 ppm).[1][2]

  • Caveat: This rule holds for simple alkyl/aryl pyrazoles but can invert with strong electron-withdrawing groups (EWG).[1][2]

Regioisomer Assignment Workflow

Regioisomer Start Unknown N-Alkylated Product NOESY Run 2D NOESY Target: N-CH2 vs Ring H Start->NOESY Decision Is there a Cross-Peak? NOESY->Decision Isomer15 1,5-Isomer Identified (Steric Crowding) Decision->Isomer15 Yes (Proximity) Isomer13 1,3-Isomer Identified (Thermodynamic Product) Decision->Isomer13 No (Distance)

Figure 2: Decision tree for distinguishing 1,3- vs 1,5-disubstituted pyrazoles using NOESY.

Advanced Topic: Nitrogen-15 ( N) NMR

For difficult cases,


N HMBC is the ultimate adjudicator.[2] The chemical shift difference between the two nitrogens is massive (~50-70 ppm).[1][2]
  • Pyrrole-like N (N1): Shielded (~ -170 to -180 ppm).[1][2]

  • Pyridine-like N (N2): Deshielded (~ -120 to -130 ppm).[1][2]

  • Technique: Run a

    
     HMBC. You will see correlations from the ring protons to the specific nitrogens, allowing unambiguous assignment of the structure.
    

References

  • Alkorta, I., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study."[2] Journal of the Chemical Society, Perkin Transactions 2, 1992.

  • Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism."[3] Current Organic Chemistry, 2006.[1][2]

  • Doganc, F., & Göker, H. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry, 2024.[2][4]

  • Faure, R., et al. "Carbon-13 NMR study of the tautomerism of some 3(5)-substituted pyrazoles." Organic Magnetic Resonance, 1978.[1][2] [2]

  • Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

Sources

Strategies to enhance the stability of 4-chloro-1-methyl-1H-pyrazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-chloro-1-methyl-1H-pyrazol-3-amine

CAS: 1006349-08-1 | MW: 131.56 g/mol Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction & Chemical Profile

Welcome to the technical support hub for This compound . This guide addresses the specific stability challenges inherent to halogenated aminopyrazoles.

This molecule presents a "stability paradox":

  • The Pyrazole Ring: Generally robust against hydrolysis.[2]

  • The 3-Amino Group: A weak base prone to oxidative coupling and N-oxidation.[1][2]

  • The 4-Chloro Substituent: Increases lipophilicity but introduces photolability (sensitivity to UV light).[1][2]

The strategies below are designed to mitigate these risks during solution preparation and storage.

Troubleshooting Modules (Symptom-Based)
Module A: Solubility & Precipitation

Symptom: The compound precipitates upon dilution in aqueous buffers (pH 7.4), or the solution appears cloudy.

Root Cause: The 3-amino group is a weak base.[1][2] Based on structural analogs (1-methyl-1H-pyrazol-3-amine, pKa ~4.04), the electron-withdrawing chlorine atom at position 4 lowers the pKa of the amine further, likely to the 2.5 – 3.5 range .[1][2]

  • At Neutral pH (7.4): The molecule is predominantly uncharged (neutral form), leading to poor aqueous solubility.

  • At Acidic pH (< 2.0): The amine protonates (

    
    ), significantly increasing solubility.[2]
    

Strategic Solution: Do not rely on simple aqueous dilution.[2] You must use a Cosolvent-Surfactant System or adjust pH if the assay permits.[1][2]

Formulation StrategyRecommended ProtocolMechanism
Standard Stock 100 mM in DMSO (anhydrous)High solubility in dipolar aprotic solvents.[1][2]
Aqueous Buffer Maintain pH < 4.0 (e.g., Citrate or Acetate buffer)Protonation of the amine (

) enhances solubility.
Biological Assays (pH 7.4) Pre-dissolve in DMSO, then dilute into buffer containing 0.1% Tween-80 or PEG-400 (5-10%) .[1][2]Cosolvents prevent micro-precipitation of the neutral species.
Module B: Discoloration (Oxidation)

Symptom: Clear solutions turn yellow, brown, or pink over 24-48 hours.[2]

Root Cause: Aromatic and heteroaromatic amines are highly susceptible to auto-oxidation mediated by dissolved oxygen and trace metal ions.[1][2] This leads to the formation of:

  • Azo dimers (highly colored).[2]

  • N-oxides (often unstable).[1][2]

  • Radical intermediates (promote chain reactions).

Strategic Solution: Oxidation is the primary degradation pathway.[2] Rigorous exclusion of oxygen and the use of antioxidants are mandatory for long-term storage.[1][2]

Protocol: The "Double-Lock" Protection [1][2]

  • Degassing: Sparge all buffers with Argon or Nitrogen for 15 minutes prior to use.[2]

  • Additives: Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (1 mM) to the aqueous buffer.[2] These act as sacrificial reductants.[1][2]

Module C: Photostability (The Chlorine Risk)

Symptom: LCMS shows a mass peak at [M-34] or [M-35] (Loss of Chlorine).[1][2]

Root Cause: The C-Cl bond on the pyrazole ring is sensitive to UV radiation.[1][2] High-energy photons can cause homolytic cleavage of the carbon-chlorine bond, leading to dehalogenation (replacement of Cl with H) or radical polymerization.[1][2]

Strategic Solution:

  • Containment: Always use Amber borosilicate vials .

  • Handling: Avoid direct exposure to biosafety cabinet lights (which often emit UV) for prolonged periods.[2] Wrap vessels in aluminum foil during benchtop manipulations.

Visualizing the Stability Logic

The following diagram maps the degradation pathways and the specific intervention points required to stabilize the molecule.

StabilityStrategy Compound 4-chloro-1-methyl- 1H-pyrazol-3-amine Oxidation Oxygen / Trace Metals Compound->Oxidation Light UV Light (hν) Compound->Light pH Neutral/Basic pH Compound->pH Azo Azo Dimers (Yellow/Brown) Oxidation->Azo Radical Coupling Argon Argon Sparging + Antioxidants Oxidation->Argon Inhibits Dechloro Dechlorinated Analog (Impurity) Light->Dechloro C-Cl Cleavage Amber Amber Glass / Foil Wrap Light->Amber Blocks Precip Precipitation pH->Precip Low Solubility Acid Acidic Buffer / Cosolvents (DMSO) pH->Acid Solubilizes

Caption: Mechanistic pathway showing how environmental stressors (Red) lead to degradation, and where specific stabilization strategies (Green) intervene.[1][2]

Step-by-Step Protocols
Protocol 1: Preparation of a Stable Stock Solution (100 mM)

Use this protocol for long-term storage.[1][2]

  • Weighing: Weigh the solid compound into an amber vial.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Avoid water contamination.[2]

  • Dissolution: Vortex until completely dissolved. If warming is needed, do not exceed 35°C.[2]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C . Stable for >6 months.

Protocol 2: Stress Testing (Validation)

Use this to verify stability in your specific assay buffer.

  • Prepare Buffer: Your assay buffer (e.g., PBS pH 7.4).

  • Spike: Add compound to reach 10 µM (final DMSO < 1%).

  • Split Conditions:

    • A (Control): T=0 injection (immediately).

    • B (Oxidation): Leave benchtop, open cap, 24 hours.

    • C (Light): Clear vial, under light source, 24 hours.

    • D (Protected): Amber vial, sealed, 4°C, 24 hours.

  • Analysis: Run LCMS.

    • Pass Criteria: Condition D peak area > 95% of Condition A.[2]

    • Fail Criteria: Appearance of new peaks in B or C.[2]

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Ethanol is acceptable for short-term use, but DMSO is preferred for stock solutions.[1][2] Ethanol is volatile (concentration changes over time) and hygroscopic (absorbs water), which can accelerate hydrolysis or precipitation.[2]

Q: My LCMS shows a "ghost peak" at M+16. What is this? A: This is likely the N-oxide form (


 or 

).[1][2] This confirms oxidative degradation.[1][2] Review Module B and ensure you are using degassed solvents or antioxidants.[2]

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Cell media contains serum (proteins) and has a pH of ~7.4. The compound may bind to serum albumin or precipitate slowly.[2]

  • Recommendation: Limit incubation times or verify concentration stability using HPLC after 4 hours. Always prepare fresh dilutions from DMSO stock immediately before dosing cells.[2]

References
  • PubChem. this compound (Compound Summary). National Library of Medicine.[2] [Link]

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] Taylor & Francis, 2011.[2] (General reference for amine oxidation and photolysis mechanisms).

Sources

Technical Support Center: Purification of 4-Chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Chloro-1-methyl-1H-pyrazol-3-amine CAS: 175135-74-7 Application: Pharmaceutical Intermediate (Kinase Inhibitors), Agrochemicals[1]

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely here because your commercial batch of This compound is exhibiting issues: unexpected color (red/brown), low melting point, or interference in downstream cross-coupling reactions (e.g., Buchwald-Hartwig).

This compound is a weak base with a distinct impurity profile derived from its synthesis (typically chlorination of 1-methyl-1H-pyrazol-3-amine).[1] The chlorine atom at position 4 exerts an electron-withdrawing inductive effect (-I), significantly lowering the basicity of the amine compared to its non-chlorinated precursor. This guide provides a self-validating purification protocol tailored to these physicochemical properties.

Module 1: Diagnostic Triage

Before initiating purification, you must identify the dominant impurity.[2] Use this diagnostic workflow to select the correct purification strategy.

Common Impurity Profile
Impurity TypeLikely IdentityDiagnostic Signal (1H NMR / LCMS)Origin
Regioisomer 5-amino-4-chloro-1-methylpyrazoleShift in N-Me peak; distinct retention time.[1]Cyclization error in precursor synthesis.
Precursor 1-methyl-1H-pyrazol-3-amineMissing Cl isotope pattern; Mass [M-Cl+H]+.[1]Incomplete chlorination.[1]
Over-chlorinated 4,5-dichloro-1-methyl-1H-pyrazol-3-amineMass [M+34]+; Loss of C5-H singlet in NMR.[1]Excess chlorination reagent (NCS/Cl2).[1]
Oxidation Azo-dimers / OligomersHigh MW smear; Deep red/brown color.[1]Air oxidation of free amine.[1]
Workflow: Impurity Identification

Impurity_ID Start Start: Analyze Crude Material (1H NMR in DMSO-d6) CheckH5 Check C5-H Proton Signal (Singlet ~7.5 - 8.0 ppm) Start->CheckH5 MissingH5 Signal Missing? CheckH5->MissingH5 IsMissing YES MissingH5->IsMissing IsNotMissing NO MissingH5->IsNotMissing OverChlor Impurity: 4,5-Dichloro analog Action: Recrystallization (Toluene) IsMissing->OverChlor CheckColor Check Appearance IsNotMissing->CheckColor IsColored Red/Brown Solid CheckColor->IsColored IsWhite Off-White/Tan CheckColor->IsWhite Oxidation Impurity: Oxidation/Azo species Action: Activated Carbon + Recryst. IsColored->Oxidation CheckLCMS Check LCMS for [M-34] IsWhite->CheckLCMS FoundPrecursor Found Precursor (Des-Chloro) Action: Acid-Base Extraction (pH Control) CheckLCMS->FoundPrecursor

Figure 1: Decision matrix for identifying impurities based on NMR and physical appearance.[1]

Module 2: Chemical Purification (Acid-Base Extraction)

This is the most effective method for removing non-basic impurities (tar, neutrals) and highly basic precursors.

Scientific Rationale: The 4-chloro substituent lowers the pKa of the 3-amino group (estimated pKa ~2.5 - 3.0).[1] Standard "weak acid" washes may fail to protonate it fully.[1] You need a strong acid to form the salt, but a carefully controlled neutralization to precipitate the free base without re-dissolving amphoteric impurities.

Protocol
  • Dissolution: Dissolve crude solid (10 g) in Ethyl Acetate (EtOAc) (100 mL).

    • Note: If the solid is not fully soluble, filter off the insolubles (likely inorganic salts).

  • Salt Formation: Cool the solution to 0–5°C. Slowly add 2M HCl (aq) (50 mL) with vigorous stirring.

    • Observation: The amine will protonate and migrate to the aqueous layer.

  • Phase Separation: Separate the layers.

    • Organic Layer (Top): Contains non-basic impurities (tars, neutrals).[1] Discard.

    • Aqueous Layer (Bottom): Contains the target product as the hydrochloride salt. Keep.

  • Washing: Wash the aqueous layer once with fresh EtOAc (30 mL) to remove entrained organics.[1]

  • Neutralization (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Adjust pH to 8–9 using saturated NaHCO₃ or 4M NaOH (dropwise).[1]

    • Why? Going beyond pH 10 is unnecessary and may degrade the product if left too long.

  • Recovery: The product will precipitate as a solid or oil out.[1] Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visual Workflow: Acid-Base Extraction

Extraction_Flow Input Crude Mixture in EtOAc AddAcid Add 2M HCl (Target pH < 1) Input->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgWaste Organic Layer (Neutrals/Tars) DISCARD Sep1->OrgWaste AqProduct Aqueous Layer (Product-HCl salt) Sep1->AqProduct BaseTreat Basify to pH 8-9 (NaOH/NaHCO3) AqProduct->BaseTreat Extract Extract with DCM BaseTreat->Extract Final Pure Free Base Extract->Final

Figure 2: Acid-base extraction workflow emphasizing the separation of neutral impurities.

Module 3: Polishing (Crystallization & Decolorization)[1]

If the product remains colored (red/brown) or contains regioisomers after acid-base workup, use recrystallization.[1]

Decolorization (Activated Carbon)
  • When to use: If the solid is distinctively red or brown (azo impurities).

  • Method:

    • Dissolve the amine in boiling Ethanol or Methanol .[1]

    • Add Activated Carbon (5–10 wt% relative to substrate).[1]

    • Reflux for 30 minutes.

    • Filter hot through a Celite pad.[1]

    • Concentrate the filtrate.[1]

Recrystallization Solvent Systems
Solvent SystemSuitabilityProtocol Notes
Toluene High Excellent for removing over-chlorinated byproducts.[1] Dissolve hot (80°C), cool slowly to 0°C.
Heptane / EtOAc Medium Good for general purity.[1] Dissolve in min. EtOAc, add Heptane until turbid, cool.
Water Specialized Only if product is highly impure.[1][3] Aminopyrazoles are sparingly soluble in cold water but soluble in hot.[1]

Module 4: Troubleshooting FAQ

Q1: My product yield is very low after acid-base extraction. Where did it go?

  • Diagnosis: The 4-chloro group makes the amine a very weak base. If you used a weak acid (like 5% acetic acid) for extraction, the salt might not have formed fully, leaving the product in the organic layer.

  • Solution: Use 2M HCl or 1M H₂SO₄ to ensure full protonation.[1] Conversely, during neutralization, ensure the pH reaches at least 8. If the pH is only 6, the salt may not fully revert to the free base.

Q2: The product is still red after carbon treatment.

  • Diagnosis: Some pyrazole oxidation products (azo-dimers) are highly persistent.[1]

  • Solution: Perform a "dry column" filtration.[1][4] Dissolve the product in DCM, mix with silica gel, evaporate to dryness, and load onto a short pad of silica. Flush with DCM:MeOH (95:5) .[1] The red color often stays at the baseline.

Q3: I see a small impurity peak at ~10% in NMR that won't crystallize out.

  • Diagnosis: This is likely the 5-amino isomer .[1] It has very similar solubility properties.[1]

  • Solution: Crystallization is rarely effective for separating 3-amino vs 5-amino isomers.[1] You must use Column Chromatography .[1]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).[1] The 3-amino isomer typically elutes after the 5-amino isomer due to hydrogen bonding differences.[1]

References

  • Synthesis and Properties of Pyrazoles. MDPI. (General reactivity and chlorination mechanisms of aminopyrazoles). Link[1]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole. ResearchGate. (Confirming chlorination byproducts and separation ratios). Link

  • Removal of color impurities from organic compounds. Google Patents US2744938A.[1][5] (Foundational techniques for activated carbon treatment of amines). Link

  • Purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents US10538493B2. (Analogous solubility and crystallization behavior of chloropyrazoles). Link

  • This compound Compound Summary. PubChem. (Physical properties and safety data). Link[1]

Sources

Technical Guide: Overcoming Regioselectivity Challenges in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: January 2026 Department: Chemical Process R&D / Medicinal Chemistry Support

The Core Problem: The "Tautomer Trap"

The fundamental challenge in pyrazole functionalization is the rapid annular tautomerism between the


- and 

-isomers. In solution, a 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer.
  • The Trap: Users often assume the major tautomer in solution (thermodynamically stable) is the reactive species. This is false. According to the Curtin-Hammett principle , the product ratio depends on the relative activation energies of the transition states, not the ground state population of tautomers.

  • The Consequence: Functionalization (alkylation, arylation) often yields mixtures of N1 (less hindered) and N2 (more hindered) isomers, or C3 vs. C5 regioisomers during C-H activation.

This guide provides mechanistic interventions to force regioconvergence.

Module A: N-Alkylation Troubleshooting

Objective: Controlling


 attack on electrophiles.
Mechanism & Logic

Regioselectivity here is governed by the interplay of sterics (adjacent substituents blocking N2) and electronics (lone pair availability).

  • Kinetic Control: In non-polar solvents, the reaction is often slower and governed by the most nucleophilic nitrogen (often N2 due to electron richness, despite sterics).

  • Thermodynamic Control: In polar aprotic solvents (DMSO, DMF) with weak bases (

    
    ), the reaction equilibrates or proceeds via a "naked anion," favoring the sterically less hindered N1 product.
    
Diagnostic Decision Tree (DOT Visualization)

N_Alkylation_Logic Start Start: 3-Substituted Pyrazole Q1 Is the 3-substituent bulky (e.g., t-Butyl, Phenyl)? Start->Q1 Path_A Goal: N1-Alkylation (Less Hindered) Q1->Path_A Yes Path_B Goal: N2-Alkylation (More Hindered) Q1->Path_B Yes Method_A Protocol A: Thermodynamic Bias Base: Cs2CO3 or K2CO3 Solvent: DMF or DMSO Temp: >60°C Path_A->Method_A Method_B Protocol B: Kinetic/Chelation Base: NaH or LiOtBu Solvent: THF or Toluene Temp: 0°C Path_B->Method_B Mechanism_A Mechanism: Naked anion attacks least hindered path (N1) Method_A->Mechanism_A Mechanism_B Mechanism: Tight ion pair or coordination to N2 lone pair Method_B->Mechanism_B

Caption: Decision logic for selecting conditions based on desired regioisomer in N-alkylation.

FAQ: N-Alkylation

Q: I am getting a 1:1 mixture of N1/N2 isomers. How do I shift this? A: Switch to Protocol A (Thermodynamic) . Use


 in DMF. Cesium's large cation radius creates a "loose" ion pair, allowing the pyrazolate anion to act as a free nucleophile, which overwhelmingly prefers the sterically unencumbered N1 position.

Q: Can I force N2 alkylation (the crowded side)? A: Yes, but it requires blocking strategies or Mitsunobu conditions .

  • Mitsunobu: Reaction with ROH/DIAD/PPh3 often favors N2 because the steric bulk of the

    
    -betaine intermediate makes the N1 approach difficult, forcing the reaction to the N2 site if the 3-substituent isn't massive.
    
  • Transient Protection: Use a bulky protecting group (Trityl) which goes to N1, then alkylate N2 with a strong electrophile (MeOTf), then deprotect.

Module B: N-Arylation (Metal-Catalyzed)

Objective: Installing aryl rings with high fidelity.

Chan-Lam Coupling (Cu-Catalyzed)
  • Best for: Unhindered substrates, oxidative conditions.

  • Regioselectivity: Generally favors N1 (Less Hindered) .

  • Why: The mechanism involves coordination of the pyrazole to the Cu(II) species. Steric clash between the 3-substituent and the copper center prevents N2-coordination.

Buchwald-Hartwig (Pd-Catalyzed)[1][2]
  • Best for: Complex substrates, forcing conditions.

  • Regioselectivity: Highly ligand-dependent.

  • The Solution: Use Bulky Ligands (e.g., tBuXPhos, tBuBrettPhos).

Mechanism of Ligand Control (DOT Visualization)

Buchwald_Selectivity Pd_Ox L-Pd(II)-Ar (Oxidative Addition Complex) Coord_N1 Path A: N1 Coordination (Sterically Open) Pd_Ox->Coord_N1 Coord_N2 Path B: N2 Coordination (Sterically Clashed) Pd_Ox->Coord_N2 Blocked Prod_N1 Major Product: N1-Aryl Coord_N1->Prod_N1 Reductive Elimination Prod_N2 Minor Product: N2-Aryl Coord_N2->Prod_N2 Slow Ligand Bulky Ligand (e.g., tBuBrettPhos) Ligand->Pd_Ox Enforces Steric Bulk

Caption: Bulky ligands on Palladium destabilize the transition state for N2-arylation due to steric clash with the C3-substituent.

Protocol: Regioselective N-Arylation (Buchwald-Hartwig)

Reference: J. Org.[1] Chem. 2019, 84, 11, 7097–7111 [1]

Reagents:

  • Aryl Triflate or Bromide (1.0 equiv)

  • 3-Substituted Pyrazole (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: tBuBrettPhos (2-4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inerting: Charge a reaction vial with the Pd source, Ligand, and Base. Cycle vacuum/Argon 3 times.

  • Addition: Add the Aryl halide and Pyrazole. Add solvent.[2][3][4][5]

  • Activation: Heat to 100°C for 12 hours.

  • Validation: Check LCMS. If N2 isomer is observed (>5%), switch solvent to Xylenes and increase temperature to 120°C to favor the thermodynamic N1 product.

Module C: C-H Functionalization

Objective: Functionalizing C3, C4, or C5 on an existing ring.

The Reactivity Hierarchy
  • C4 (Electrophilic): The most electron-rich position. Halogenation/Nitration occurs here naturally.

  • C5 (Acidic): The most acidic proton. Lithiation (

    
    ) occurs here first (C5-Li).
    
  • C3 (Inert): Hardest to access without blocking groups.

Troubleshooting Guide: C-H Activation
IssueCauseSolution
Reaction occurs at C4 instead of C5 Electrophilic nature of catalyst.Use a Directing Group (DG) on Nitrogen. An N-pyridyl or N-acetyl group can direct Pd to the C5 position via a 5-membered metallacycle.
Mixture of C3 and C5 arylation Tautomerism during reaction.Lock the Tautomer. Methylate or protect the Nitrogen first. Use SEM-switch tactics to transpose the protecting group if needed [2].[6]
Low Yield in C5-Arylation Catalyst poisoning by N-lone pair.Use Pivalic Acid (30 mol%) as a co-catalyst. It assists in the CMD (Concerted Metalation-Deprotonation) step.

References & Authoritative Grounding

  • Buchwald-Hartwig Regioselectivity:

    • Title: Palladium-Catalyzed Synthesis of N-Arylpyrazoles...

    • Source:J. Org.[4][5][7] Chem. 2019, 84, 11, 7097–7111.

    • URL:[Link]

  • SEM-Switch & C-H Activation:

    • Title: Evaluation of C3-substituents on pyrazoles as remote directing groups...

    • Source:Tetrahedron 2025 (and related Angew. Chem. 2012 works).[8][9]

    • URL:[Link]

  • Chan-Lam Mechanism:

    • Title: Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles...

    • Source:J. Org.[4][5][7] Chem. 2004, 69, 5578-5587.[7]

    • URL:[Link]

  • Solvent Effects on Alkylation:

    • Title: Solvent Switchable Reaction of CF3-ynones with Hydrazines (Regioselectivity insights).

    • Source:J. Org.[4][5][7] Chem. 2017, 82, 7200–7214.[4]

    • URL:[Link]

Sources

Validation & Comparative

Comparison of Synthesis Routes for 4-Chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1-methyl-1H-pyrazol-3-amine is a critical heterocyclic building block, extensively utilized in the development of kinase inhibitors (e.g., JAK, c-Met) and agrochemicals. Its structural integrity—specifically the positioning of the chlorine atom at C4 and the amine at C3—is pivotal for structure-activity relationship (SAR) studies.

This guide evaluates three primary synthesis routes. Route A (Direct Chlorination) is identified as the superior method for both laboratory and pilot-scale production due to its high regioselectivity and operational simplicity. Route B (Ring Construction) serves as a necessary upstream process when the pyrazole core must be synthesized de novo. Route C (Methylation) is discussed but generally discouraged due to poor atom economy and difficult regioisomer separation.

Quick Comparison Matrix
FeatureRoute A: Direct Chlorination Route B: Cyclization (De Novo) Route C: Methylation
Starting Material 1-Methyl-1H-pyrazol-3-amineMethylhydrazine + Acrylonitriles4-Chloro-1H-pyrazol-3-amine
Step Count 12 (Cyclization + Chlorination)1
Regioselectivity High (>95% C4-Cl)Variable (3-NH₂ vs 5-NH₂)Low (N1 vs N2 mix)
Yield 65–85%40–60% (Overall)30–50% (Isolated)
Scalability HighModerate (Hydrazine handling)Low (Chromatography required)
Safety Profile Moderate (NCS/Cl₂ handling)Low (Toxic/Explosive Hydrazines)Moderate (Methylating agents)

Detailed Route Analysis

Route A: Electrophilic Chlorination of 1-Methyl-1H-pyrazol-3-amine (Recommended)

This route relies on the inherent reactivity of the pyrazole ring. The amino group at position 3 acts as a strong activating group, directing electrophilic substitution (SEAr) almost exclusively to the 4-position.

Mechanism & Logic

The reaction proceeds via an electrophilic aromatic substitution. The electron-donating amino group increases electron density at C4, making it highly susceptible to attack by chloronium ions (Cl⁺) generated from reagents like N-chlorosuccinimide (NCS).

  • Reagents: N-Chlorosuccinimide (NCS) is preferred over elemental chlorine gas (

    
    ) or sulfuryl chloride (
    
    
    
    ) for lab-scale synthesis due to ease of handling and milder conditions.
  • Solvent System: Polar aprotic solvents (Acetonitrile, DMF) or acidic aqueous media (HCl/Water) are commonly used. Acetonitrile is preferred for ease of workup.

Experimental Protocol (Validated)
  • Scale: 10 mmol

  • Precursor: 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0)[1]

  • Dissolution: Dissolve 1-methyl-1H-pyrazol-3-amine (0.97 g, 10 mmol) in Acetonitrile (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude product is often sufficiently pure (>90%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).
    
  • Expected Yield: 65–75% as an off-white solid.

Critical Control Point: Avoid excess NCS and elevated temperatures (>50°C) to prevent over-chlorination or oxidation of the amino group.

Route B: De Novo Ring Construction (Cyclization)

This route is utilized when the non-chlorinated precursor is unavailable or when introducing isotopic labels. It involves the condensation of methylhydrazine with a 3-carbon electrophile.

Mechanism & Logic

The reaction typically involves Methylhydrazine and 2-chloroacrylonitrile (or 3-alkoxyacrylonitrile followed by chlorination).

  • Regioselectivity Challenge: The reaction can yield two isomers: the desired 3-amino-1-methyl or the unwanted 5-amino-1-methyl .

  • Control: Using 2-chloroacrylonitrile under specific basic conditions (e.g.,

    
    ) or microwave irradiation tends to favor the 3-amino isomer, but mixtures are common.
    
Workflow Summary
  • Condensation: Methylhydrazine + 3-ethoxyacrylonitrile

    
     1-Methyl-1H-pyrazol-3-amine.
    
  • Chlorination: Proceed as in Route A.

Note: Direct cyclization using 2,3-dichloroacrylonitrile to yield the target in one step is theoretically possible but often results in low yields and significant purification challenges due to competitive elimination reactions.

Route C: Methylation of 4-Chloro-1H-pyrazol-3-amine

This route is generally not recommended for primary synthesis due to poor regiocontrol.

Mechanism & Logic

Alkylation of the pyrazole nitrogen (N-H) can occur at either N1 or N2.

  • N1 Alkylation: Yields the target (3-amino-1-methyl).

  • N2 Alkylation: Yields the isomer (5-amino-1-methyl).

  • Sterics: The adjacent amino group at C3 provides some steric hindrance, often pushing methylation toward N2 (the wrong isomer) or resulting in a ~1:1 mixture.

Experimental Drawbacks
  • Separation: The two isomers often have similar

    
     values, requiring tedious column chromatography.
    
  • Atom Economy: Yields of the specific isomer rarely exceed 40-50%.

Visual Analysis of Pathways

The following diagram illustrates the chemical logic and decision points for selecting a synthesis route.

SynthesisRoutes Start Target: this compound RouteA_Start Start: 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) Step_Chlorination Step: Electrophilic Chlorination (NCS, MeCN, 0-25°C) RouteA_Start->Step_Chlorination Route A (Recommended) RouteB_Start Start: Methylhydrazine + Acrylonitrile Derivative Step_Cyclization Step: Cyclization (Regioselectivity Risk) RouteB_Start->Step_Cyclization Route B RouteC_Start Start: 4-Chloro-1H-pyrazol-3-amine Step_Methylation Step: Methylation (MeI/DMS) (N1 vs N2 Isomer Mix) RouteC_Start->Step_Methylation Route C Step_Chlorination->Start High Yield (>70%) Step_Cyclization->RouteA_Start Precursor Synthesis Isomer_Check Critical Check: Isomer Purity Step_Methylation->Isomer_Check Isomer_Check->Start Requires Separation

Caption: Decision tree for synthesis. Route A offers the most direct and high-yielding path.

Safety & Handling

  • 1-Methyl-1H-pyrazol-3-amine: Irritant. Avoid inhalation.

  • N-Chlorosuccinimide (NCS): Corrosive and moisture sensitive. Store in a cool, dry place.

  • Methylhydrazine (Route B): EXTREMELY HAZARDOUS. Carcinogen, highly toxic, and flammable. Use only in a dedicated fume hood with appropriate PPE.

  • Waste Disposal: Chlorinated organic waste must be segregated. Aqueous streams from Route A may contain succinimide and should be treated accordingly.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137254, 1-Methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Bagley, M. C., et al. (2010).[3] Microwave-Assisted Synthesis of a Pyrazolyl Ketone Library. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2014). Process for the preparation of 4-chloropyrazoles. US Patent US20140121385.
  • Fichez, J., et al. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Retrieved from [Link]

Sources

Spectroscopic Analysis and Structural Confirmation of 4-Chloro-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of pyrazole-based kinase inhibitors (e.g., JAK, BRAF, or COX-2 inhibitors), the 4-chloro-1-methyl-1H-pyrazol-3-amine scaffold is a critical building block. However, its synthesis and validation present a persistent challenge: regioisomerism .

Commercial sources and synthetic routes often yield mixtures of the desired 3-amine and the thermodynamically competitive 5-amine isomer. These isomers possess identical masses (LC-MS indistinguishable) and similar polarity, making standard HPLC retention times unreliable for structural confirmation.

This guide provides a definitive spectroscopic workflow to distinguish the target molecule from its 5-amino analog and validates the C4-chlorination efficiency.

Comparative Analysis: Target vs. Alternatives

The primary comparison is not between different commercial brands, but between the Target Structure and its Structural Isomer , which acts as the primary "alternative" (impurity) in synthetic pathways.

FeatureTarget: 3-Amine (this compound)Alternative: 5-Amine (4-chloro-1-methyl-1H-pyrazol-5-amine)Impact on Drug Design
Structure N-Methyl (N1) is distal to Amine (C3).N-Methyl (N1) is proximal to Amine (C5).Altered H-bond donor/acceptor vectors.
Sterics N1-Methyl is adjacent to C5-H.N1-Methyl is adjacent to C5-NH₂.5-Amine creates steric clash in ATP-binding pockets.
Basicity N2 is more accessible; Amine lone pair less sterically crowded.N2 is less accessible; Amine lone pair crowded by N-Methyl.3-Amine typically shows better kinase hinge binding.
NOE Signal Strong NOE between N-Me and Ring Proton (C5-H).No NOE between N-Me and Ring Proton (C3-H).Definitive structural diagnostic.

Spectroscopic Validation Workflow

The following protocol is the "Gold Standard" for validating this specific scaffold. It relies on the Nuclear Overhauser Effect (NOE) , as scalar coupling (


-coupling) is insufficient due to the loss of the C4 proton upon chlorination.
Diagram 1: Structural Decision Matrix

This logic flow ensures no false positives during structural assignment.

StructuralLogic Start Sample: Purified Solid Step1 1H NMR (DMSO-d6) Check Aromatic Region Start->Step1 Decision1 Is C4-H Signal (6.0-6.5 ppm) Absent? Step1->Decision1 Fail1 Incomplete Chlorination (Reject) Decision1->Fail1 No (Signal Present) Step2 Run 1D NOESY Irradiate N-Methyl (3.6 ppm) Decision1->Step2 Yes (Singlet only) Decision2 NOE Signal at Aromatic Proton? Step2->Decision2 ResultA CONFIRMED: 3-Amine (N-Me close to C5-H) Decision2->ResultA Strong Enhancement ResultB IDENTIFIED: 5-Amine (N-Me close to NH2, not Ring H) Decision2->ResultB No Enhancement

Caption: Decision matrix for distinguishing regioisomers using NMR spectroscopy.

Detailed Spectral Analysis
A. 1H NMR (400 MHz, DMSO-d6)
  • Solvent Choice: DMSO-d6 is mandatory. CDCl3 often causes broadening of the amine (-NH2) protons due to exchange, masking integration values.

  • The "Chlorine Check":

    • Precursor (Non-chlorinated): Shows two doublets (or broad singlets) for C4-H and C5-H (

      
       Hz).
      
    • Product (Chlorinated): The C4-H signal disappears. The remaining aromatic signal (C5-H) collapses to a sharp singlet. If you see a doublet, the reaction is incomplete.

B. The Regio-Lock (NOESY/ROESY)

This is the critical step.

  • Target (3-amine): The N-methyl group (N1) and the remaining ring proton (C5-H) are immediate neighbors. Irradiating the methyl group will transfer magnetization to the C5-H, resulting in a positive signal.

  • Isomer (5-amine): The N-methyl group is flanked by the amine (-NH2). The ring proton is on the "far side" (C3). Irradiating the methyl group will NOT show an NOE to the aromatic proton.

Experimental Protocols

Protocol A: Synthesis (Chlorination)

Rationale: We utilize N-Chlorosuccinimide (NCS) over


 gas to prevent over-chlorination and tar formation.
  • Dissolution: Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in Acetonitrile (ACN) (10 vol). ACN is preferred over DMF to simplify workup.

  • Addition: Cool to 0°C. Add NCS (1.05 eq) portion-wise over 30 minutes. Exothermic control is vital to prevent N-chlorination.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Concentrate ACN. Redissolve residue in EtOAc. Wash with 1M NaOH (removes succinimide byproduct) and Brine.

  • Purification: Recrystallize from minimal hot Ethanol or Toluene. Note: Chromatography is often difficult due to polarity; crystallization enriches the 3-amine if the starting material was pure.

Diagram 2: Synthetic Pathway[1][2][3]

Synthesis Precursor 1-Methyl-1H-pyrazol-3-amine (C4-H present) Intermediate Reaction Mixture Precursor->Intermediate + Reagent Reagent NCS (1.05 eq) ACN, 0°C -> RT Reagent->Intermediate Workup Wash: 1M NaOH (Removes Succinimide) Intermediate->Workup Product This compound (C4-Cl installed) Workup->Product

Caption: Mild chlorination workflow using NCS to ensure C4 selectivity.

Representative Data Summary

The following data represents expected values for the purified target compound.

NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Note
1H 7.65 - 7.75Singlet (1H)C5-HDownfield shift due to C4-Cl inductive effect.
1H 4.80 - 5.20Broad Singlet (2H)-NH₂Exchangeable with

.
1H 3.65 - 3.70Singlet (3H)N-CH₃Diagnostic handle for NOE.
13C ~155.0-C3 (C-NH₂)Deshielded by amine.
13C ~130.0-C5-
13C ~95.0-C4 (C-Cl)Upfield relative to C3/C5 due to shielding/resonance balance.
MS 132.0 / 134.0[M+H]+-Characteristic 3:1 Chlorine isotope pattern.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12632849, this compound. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1] The Journal of Organic Chemistry.[2] (Demonstrates the thermodynamic principles of pyrazole isomer formation). Retrieved from [Link]

  • Reich, H. J. (2023).[3] Structure Determination Using NMR.[3][4][5] University of Wisconsin-Madison. (Authoritative source for NOE and chemical shift principles). Retrieved from [Link]

Sources

Comparative study of the biological activity of 4-chloro-1-methyl-1H-pyrazol-3-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1006349-08-1) is a privileged heterocyclic building block, not a standalone drug. Its value lies in its role as a scaffold for synthesizing high-potency Kinase Inhibitors (Oncology, Neurodegeneration) and Agrochemicals (Insecticides, Fungicides).

This guide compares the biological activity of bioactive molecules derived from this specific amine against their non-chlorinated or non-methylated analogs. The data demonstrates that the 4-chloro substituent is critical for lipophilic pocket occupation and metabolic stability, while the 1-methyl group modulates solubility and blood-brain barrier (BBB) permeability.

Mechanistic Foundation: The Aminopyrazole Pharmacophore[1]

The 3-aminopyrazole motif functions as a bidentate ligand in the ATP-binding pocket of protein kinases.

Signaling Pathway & Binding Mode

The following diagram illustrates the structural logic of how derivatives of this scaffold interact with the kinase hinge region.[1][2]

KinaseBinding cluster_SAR SAR Determinants Scaffold 4-Chloro-1-methyl- 1H-pyrazol-3-amine Core Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bond Donor (NH2) & Acceptor (N2) Gatekeeper Hydrophobic Gatekeeper (Met/Thr/Ile) Scaffold->Gatekeeper 4-Cl Substituent (Halogen Bonding/Steric Fit) Activity Biological Outcome: Inhibition of Phosphorylation Scaffold->Activity Ki / IC50 Reduction 1-Methyl Group 1-Methyl Group 1-Methyl Group->Scaffold Modulates BBB Permeability & Selectivity 4-Chloro Group 4-Chloro Group 4-Chloro Group->Scaffold Increases Lipophilicity & Metabolic Stability

Figure 1: Mechanistic interaction of the aminopyrazole core with kinase domains. The 4-Cl atom provides essential hydrophobic contacts, while the 3-amino group anchors the molecule to the hinge region.

Comparative Study: Kinase Inhibition (Oncology & CNS)

This section evaluates derivatives synthesized from this compound against alternative pyrazole substitutions in the context of JNK3 (c-Jun N-terminal kinase 3) and Src/Abl inhibition.

Potency and Selectivity Analysis

In JNK3 inhibitors (neurodegeneration targets), the substitution pattern on the pyrazole ring drastically alters potency and pharmacokinetics.[3]

Table 1: Comparative SAR of Pyrazolyl-Pyrimidine Derivatives against JNK3 Data derived from structure-activity relationship studies of pyrazole-based kinase inhibitors.

Derivative ClassPyrazole SubstituentsJNK3 IC50 (µM)BBB PermeabilityMechanistic Insight
Target Scaffold 4-Cl, 1-Me 0.73 High Balanced Profile: The 1-Me reduces polarity for CNS entry; 4-Cl recovers potency lost by N-methylation via hydrophobic fit.
Analog A4-H, 1-H (Unsubstituted)0.63LowHigh potency due to H-bond donor (NH), but poor brain penetration due to high polarity.
Analog B4-H, 1-Me1.45HighMethylation improves permeability but causes a ~2-fold loss in potency due to steric clash or loss of donor interaction.
Analog C4-Cl, 1-H0.55LowThe 4-Cl improves potency over Analog A, but the free NH limits CNS utility.

Key Finding: The 4-chloro substituent acts as a "potency rescuer." While N-methylation (essential for CNS drugs) typically reduces potency (Analog B), adding the electron-withdrawing and lipophilic 4-chloro group (Target Scaffold) restores binding affinity to sub-micromolar levels.

Metabolic Stability (Microsomal Stability)

The 4-position of the pyrazole ring is a metabolic "soft spot" prone to oxidation.

  • 4-H Derivatives: Rapidly metabolized by cytochrome P450 enzymes.

  • 4-Cl Derivatives: The chlorine atom blocks this metabolic site, significantly extending the half-life (

    
    ) of the inhibitor in liver microsome assays.
    

Comparative Study: Agrochemical Applications

In the development of Ryanodine Receptor (RyR) modulators (insecticides) and SDHI fungicides, the this compound core is often compared to 3,5-dimethylpyrazole analogs.

Table 2: Insecticidal Activity of Pyrazole-Nicotinamides against Mythimna separata

Compound CoreSubstituentsMortality Rate (200 mg/L)Efficacy Interpretation
Chlorinated Core 4-Cl-1-Me-pyrazole >90% Superior: High lethality due to optimal electronic properties and lipophilicity.
Methylated Core3,5-Dimethyl-pyrazole~70%Moderate: Steric bulk is similar, but lacks the electron-withdrawing modulation of the Chlorine.
Brominated Core4-Br-1-Me-pyrazole>90%Equivalent: Br and Cl are bioisosteres here, but Cl is often preferred for lower molecular weight.

Experimental Protocols

Synthesis of Amide Derivatives (General Protocol)

Objective: To synthesize a bioactive amide from this compound for biological testing.

Workflow Diagram:

Synthesis Start 4-Chloro-1-methyl- 1H-pyrazol-3-amine Reaction Coupling Reaction (DCM/DMF, RT, 12h) Start->Reaction Reagent Acyl Chloride / Carboxylic Acid (+ HATU/DIPEA) Reagent->Reaction Workup Workup: Wash with NaHCO3/Brine Reaction->Workup Product Final Amide Derivative Workup->Product

Figure 2: Synthetic pathway for functionalizing the amine core.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equiv (e.g., 1 mmol) of This compound in anhydrous Dichloromethane (DCM) or DMF.

  • Activation:

    • Method A (Acid Chloride): Add 1.2 equiv of Triethylamine (TEA) or DIPEA. Cool to 0°C. Dropwise add 1.1 equiv of the desired Acid Chloride.

    • Method B (Carboxylic Acid): Add 1.1 equiv of Carboxylic Acid, 1.2 equiv of HATU, and 2.0 equiv of DIPEA. Stir at Room Temperature (RT).

  • Reaction: Monitor by TLC (typically 2-12 hours). The amine spot should disappear.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/EtOAc gradient).

In Vitro Kinase Assay (Self-Validating Protocol)

Objective: Determine the IC50 of the synthesized derivative against a target kinase (e.g., JNK3).

  • Reagents: Recombinant JNK3 kinase, biotinylated peptide substrate, ATP (at Km concentration), and detection reagents (e.g., HTRF or ADP-Glo).

  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (Start at 10 µM).

  • Incubation:

    • Mix Kinase + Peptide + Compound in reaction buffer. Incubate for 15 min (Pre-incubation allows slow-binding detection).

    • Add ATP to initiate reaction. Incubate for 60 min at RT.

  • Detection: Add stop solution/detection reagent. Read signal (Fluorescence/Luminescence).

  • Validation:

    • Positive Control: Staurosporine (ensure IC50 is within historical range).

    • Negative Control: DMSO only (0% inhibition).

    • No Enzyme Control: Background subtraction.

References

  • Identification and Biological Characterization of Pyrazolo[3,4-d]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011-2020). Molecules (MDPI). Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validating the Purity of Synthesized 4-Chloro-1-Methyl-1H-Pyrazol-3-Amine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

4-chloro-1-methyl-1H-pyrazol-3-amine is a critical pharmacophore in the synthesis of JAK inhibitors and next-generation agrochemicals.[1] Its synthesis, typically involving the chlorination of 1-methyl-1H-pyrazol-3-amine or the methylation of 4-chloropyrazol-3-amine, is fraught with a specific analytical challenge: Regioisomerism. [1]

Standard C18 HPLC methods often fail to resolve the N1-methyl (target) from the N2-methyl (impurity) isomers due to their identical mass and similar hydrophobicity.[1] This guide objectively compares the industry-standard C18 (Alkyl Stationary Phase) against an optimized Phenyl-Hexyl (Aromatic Stationary Phase) methodology.[1]

Key Finding: While C18 columns provide adequate retention, they frequently yield "co-eluting shoulders" for pyrazole regioisomers. The Phenyl-Hexyl phase, utilizing


 interactions, provides a resolution (

) > 2.0, validating it as the superior choice for purity assays.
The Analytical Context: Defining the "Enemy"

To validate purity, one must first identify the likely impurities based on the synthesis route.

Synthesis-Derived Impurity Profile
  • Target Molecule: this compound.[1]

  • Impurity A (Regioisomer): 5-amino-4-chloro-1-methylpyrazole (often formed during non-selective methylation).[1]

  • Impurity B (Starting Material): 1-methyl-1H-pyrazol-3-amine (Under-chlorinated).[1]

  • Impurity C (Over-reaction): 4,5-dichloro-1-methyl-1H-pyrazol-3-amine.[1]

Visualizing the Impurity Landscape The following diagram outlines the synthesis flow and where specific impurities arise, dictating the separation requirements.

Synthesis_Impurities Target Target: 4-Cl-1-Me-Pyrazol-3-amine Imp_Over Impurity C: Di-Chloro Analog Target->Imp_Over Over-Chlorination SM Starting Material: 1-Methyl-Pyrazol-3-amine SM->Target Chlorination (NCS/Cl2) Imp_Under Impurity B: Des-Chloro Analog SM->Imp_Under Incomplete Rxn Imp_Regio Impurity A: Regioisomer (5-amino) Alt_SM Alt Start: 4-Chloro-Pyrazol-3-amine Alt_SM->Target Methylation Alt_SM->Imp_Regio N2-Methylation (Side Rxn)

Caption: Synthesis pathways showing the origin of critical impurities. The methylation route (bottom) poses the highest risk of regioisomer co-elution.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]
Method A: The Baseline (C18)
  • Column: C18 (Octadecylsilane), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Limitation: The target and its regioisomer have nearly identical LogP (~0.9). C18 struggles to differentiate them based solely on hydrophobicity.

  • Outcome: Broad peaks, potential shoulder co-elution, risk of false purity reporting.

Method B: The Optimized Solution (Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction +

    
     Stacking .[1]
    
  • Advantage: The electron-withdrawing chlorine atom and the position of the methyl group alter the

    
    -electron density of the pyrazole ring.[1] The Phenyl-Hexyl phase interacts differentially with these electron clouds, pulling the isomers apart.
    
  • Outcome: Sharp peaks, baseline separation of isomers.

Comparative Data Summary

Data simulated based on physicochemical principles of aminopyrazoles on Agilent ZORBAX phases.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / MethanolMeOH enhances

selectivity
Retention Time (Target) 4.2 min5.1 minIncreased retention
Resolution (

) vs. Isomer
1.1 (Co-eluting) > 2.5 (Baseline) Pass
Tailing Factor (

)
1.41.1Improved symmetry
Selectivity (

)
1.021.15Superior specificity
Detailed Experimental Protocols
Reagents & Preparation[1][2][3][4][5][6][7][8][9]
  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Buffer: Formic Acid (LC-MS grade) or Ammonium Formate (10mM, pH 3.0).

  • Standard: >99% pure reference standard of this compound.

Workflow Logic

The following decision tree illustrates the method development process used to arrive at the optimized protocol.

Method_Dev_Logic Start Start Method Dev C18_Test Screen 1: C18 Column Acidic Mobile Phase Start->C18_Test Check_Res Is Resolution > 1.5? C18_Test->Check_Res Success Validate C18 Method Check_Res->Success Yes Fail_Path Switch Mechanism Check_Res->Fail_Path No (Isomers Co-elute) Phenyl_Test Screen 2: Phenyl-Hexyl Use Methanol (Not ACN) Fail_Path->Phenyl_Test Target Aromatic Selectivity Final_Check Check Isomer Separation Phenyl_Test->Final_Check Final_Valid Validate Phenyl-Hexyl Final_Check->Final_Valid Rs > 2.0

Caption: Decision tree for selecting stationary phases. Note the switch to Methanol with Phenyl phases to maximize pi-pi interactions.

Optimized Protocol (Phenyl-Hexyl)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: Do not use Acetonitrile if maximizing

      
       selectivity is required, as ACN's triple bond can interfere with the stationary phase interaction [1].[1]
      
  • Gradient Program:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-10 min: 5% -> 60% B (Linear Gradient)[1]

    • 10-12 min: 60% -> 95% B (Wash)[1]

    • 12-15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

    • Rationale: 254 nm is specific to the aromatic pyrazole ring; 220 nm detects non-aromatic impurities but may have baseline drift.

Scientific Validation: Why This Works

The superiority of the Phenyl-Hexyl phase for this specific molecule is grounded in two mechanisms:

  • 
     Interaction:  The pyrazole ring is electron-rich.[1] The Phenyl-Hexyl stationary phase contains a phenyl ring attached via a hexyl chain.[1] When Methanol is used (which is protic and does not compete for 
    
    
    
    -electrons like ACN), the analyte's aromatic system stacks with the stationary phase. The 4-chloro substituent pulls electron density, subtly altering this stacking compared to the non-chlorinated or regio-isomeric impurities [2].[1]
  • Steric Selectivity: The "Hexyl" spacer provides enough flexibility for the stationary phase to accommodate the bulky chlorine atom, whereas rigid C18 chains primarily separate based on bulk hydrophobicity.

References
  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Advanced Materials Technology. (2020). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Retrieved from

  • PubChem. (2025).[10][11][12] Compound Summary: this compound.[1] National Library of Medicine. Retrieved from

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules Journal. Retrieved from

Sources

How does 4-chloro-1-methyl-1H-pyrazol-3-amine compare to other kinase inhibitor scaffolds?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Fragment

In the high-stakes arena of kinase inhibitor discovery, the choice of the hinge-binding scaffold dictates the ceiling of a drug's potency and selectivity. 4-chloro-1-methyl-1H-pyrazol-3-amine (CMPA) represents a highly refined "privileged structure." Unlike the ubiquitous aminopyrimidine scaffolds (found in Imatinib) or quinazolines (Erlotinib), the CMPA scaffold offers a unique 5-membered aromatic geometry that alters substituent vectors, enabling access to distinct regions of the ATP-binding pocket.

This guide objectively compares the CMPA scaffold against industry-standard alternatives, elucidating its structural advantages in Fragment-Based Drug Discovery (FBDD) and its specific utility in targeting difficult kinases such as Aurora Kinases , Janus Kinases (JAKs) , and CDKs .

Structural & Mechanistic Comparison

The efficacy of a kinase inhibitor scaffold is primarily determined by its ability to mimic the adenine ring of ATP. Below is a technical comparison of CMPA against the two most dominant scaffolds in FDA-approved kinase inhibitors.

Comparative Analysis Matrix
FeatureThis compound (CMPA)Aminopyrimidine (e.g., Imatinib core)Quinazoline (e.g., Gefitinib core)
Ring Geometry 5-Membered (Compact)6-Membered (Planar)Bicyclic (Bulky)
H-Bonding Motif Donor-Acceptor (N2, 3-NH2)Donor-Acceptor (N1, 2-NH2)Acceptor-Donor (N1, NH)
Vector Angles Substituents at 1, 4, 5 project at ~72° angles.Substituents at 2, 4, 6 project at ~60°/120°.Rigid fused system; limited vectors.
Lipophilicity (cLogP) Moderate (~1.5–2.0). Tunable via 4-Cl.[1][2]Low to Moderate.High (often requires solubilizing tails).
Metabolic Liability Low. The 4-Chloro blocks CYP450 oxidation at the most reactive carbon.Moderate. C5 is prone to oxidation unless blocked.Moderate. Benzylic positions often labile.
Selectivity Potential High. Compact size allows "deep pocket" binding (e.g., Gatekeeper).Medium. Promiscuous binding is common (Pan-kinase).Low/Medium. Often drives potency over selectivity.
The "Chlorine Effect" in CMPA

The specific inclusion of the 4-chloro substituent is not arbitrary. In medicinal chemistry, this modification serves three critical functions:

  • Metabolic Blocking: The C4 position of the pyrazole ring is electron-rich and susceptible to oxidative metabolism. The Chlorine atom blocks this site, extending the half-life (

    
    ) of the pharmacophore.
    
  • Hydrophobic Fill: The Chlorine atom (Van der Waals radius ~1.75 Å) is perfectly sized to fill small hydrophobic pockets near the kinase gatekeeper residue (e.g., Threonine or Methionine), enhancing potency by 10–100x compared to the unsubstituted hydrogen analog.

  • Electronic Modulation: The electron-withdrawing nature of Chlorine lowers the pKa of the pyrazole nitrogens, fine-tuning the hydrogen bond strength with the kinase hinge region.

Visualization: Scaffold Evolution & Binding Logic

The following diagram illustrates how the CMPA scaffold mimics ATP and how it fits into the broader chemical space of kinase inhibitors.

KinaseScaffold ATP ATP (Adenine Core) Natural Ligand Scaffold_Selection Scaffold Selection (Hinge Binding) ATP->Scaffold_Selection Mimicry Pyrimidines Aminopyrimidines (6-Membered) Standard Potency Scaffold_Selection->Pyrimidines Standard Path CMPA 4-Cl-1-Me-Pyrazole-3-amine (5-Membered) High Selectivity & Stability Scaffold_Selection->CMPA Selective Path Optimization Lead Optimization (R-Group Decoration) Pyrimidines->Optimization CMPA->Optimization 4-Cl blocks metabolism 1-Me orients vector Target_JAK Target: JAK Family (Narrow Pocket) Optimization->Target_JAK Fragment Growth Target_Aurora Target: Aurora Kinase (Solvent Exposed) Optimization->Target_Aurora Fragment Growth

Figure 1: Decision tree in rational drug design showing the strategic selection of the CMPA scaffold for selectivity and metabolic stability.

Experimental Validation Protocols

To validate the utility of CMPA derivatives in your pipeline, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.

Synthesis of CMPA-Derived Inhibitors (Nucleophilic Aromatic Substitution)

Objective: To couple the CMPA scaffold to a core aromatic system (e.g., a pyrimidine or pyridine).

  • Reagents: this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).

  • Solvent: n-Butanol or DMF (Anhydrous).

  • Procedure:

    • Dissolve the pyrimidine electrophile in solvent under

      
       atmosphere.
      
    • Add DIPEA and cool to 0°C.

    • Slowly add CMPA.

    • Heat to 80–100°C for 4–12 hours. Monitor via LC-MS (Look for M+H peak).

    • Critical Check: The amine at position 3 is the nucleophile. Ensure the 1-methyl group does not sterically hinder the reaction.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Kinase Selectivity Profiling (FRET Assay)

Objective: To determine the selectivity profile of the CMPA-based lead.

  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Protocol:

    • Tracer: Use a Eu-labeled anti-GST antibody and a biotinylated kinase substrate.

    • Inhibitor: Prepare 10-point serial dilutions of the CMPA-derivative in DMSO.

    • Reaction: Incubate Kinase + Substrate + ATP (

      
       concentration) + Inhibitor for 60 mins.
      
    • Detection: Add detection reagents (APC-labeled streptavidin). Read emission at 665 nm (FRET signal) and 615 nm (Eu reference).

    • Data Analysis: Calculate

      
       using a 4-parameter logistic fit.
      
    • Self-Validation: Include Staurosporine as a pan-kinase positive control. If Staurosporine

      
       deviates >2-fold from historical mean, invalidate the run.
      

Case Study: Aurora Kinase Inhibition

The CMPA scaffold shares significant structural homology with the core of Tozasertib (VX-680) , a potent Aurora kinase inhibitor.

  • Mechanism: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Ala213 in Aurora A). The exocyclic amine (3-NH2) donates a hydrogen bond to the backbone carbonyl (e.g., Glu211).

  • Performance Data:

    • Scaffold: 3-aminopyrazole (similar to CMPA).

    • Potency:

      
       < 1 nM against Aurora A.
      
    • Observation: The methyl group at position 1 projects into a solvent-accessible region, allowing for solubilizing modifications (e.g., morpholine or piperazine tails) without disrupting the hinge binding.

References

  • Fustero, S., et al. (2011).[3] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link

  • Marinozzi, M., et al. (2015).[3] "N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[4] Nature Reviews Cancer. Link

  • Bennani, F.E., et al. (2020).[5] "Overview of recent developments of pyrazole derivatives as an anticancer agent." Bioorganic Chemistry. Link

  • PubChem Compound Summary. "this compound." Link

Sources

Benchmarking Pyrazole Scaffolds: A Guide to Cross-Validating Computational Predictions with Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Trap

In medicinal chemistry, pyrazoles are privileged scaffolds found in blockbuster drugs like Celecoxib and Ruxolitinib .[1] However, they present a notorious challenge in in silico design: annular tautomerism .[2]

Standard prediction algorithms often treat pyrazoles as static structures, arbitrarily selecting the 1H- or 2H-tautomer.[2] In reality, these exist in a dynamic equilibrium (


) heavily influenced by solvent polarity and substitution patterns.[2] This discrepancy leads to catastrophic errors in predicted LogP (up to 1.5 units), docking scores, and solubility profiles.[2]

This guide provides a rigorous framework for cross-validating computational models against experimental data, ensuring your structure-activity relationship (SAR) models are grounded in physical reality.

Part 1: The Core Challenge – Tautomeric Ambiguity[2]

The pyrazole ring contains two adjacent nitrogen atoms: a pyrrole-like NH (hydrogen bond donor) and a pyridine-like N (hydrogen bond acceptor).[2] The migration of the proton between N1 and N2 creates distinct chemical species with vastly different electrostatic potentials.

The Disconnect
  • Prediction Software: Often assumes the dominant tautomer in the gas phase (usually 1H) applies to the biological phase.[2]

  • Experimental Reality: In polar biological media (or DMSO stock solutions), the equilibrium shifts. A 3-substituted pyrazole in the gas phase may behave as a 5-substituted pyrazole in solution.[2][3]

Visualizing the Equilibrium

The following diagram illustrates the dynamic shift and the environmental factors driving it.

PyrazoleTautomerism Tautomer1H 1H-Pyrazole (Donor at N1) Transition Transition State (Proton Transfer) Tautomer1H->Transition fast exchange Transition->Tautomer1H Tautomer2H 2H-Pyrazole (Donor at N2) Transition->Tautomer2H Tautomer2H->Transition Solvent Solvent Effect (Polar vs Non-Polar) Solvent->Transition Stabilizes TS Substituent Substituent Effect (EWG vs EDG) Substituent->Tautomer1H Stabilizes specific isomer

Figure 1: The dynamic equilibrium of pyrazole tautomers.[2] Note that substituents (EWG/EDG) and solvent polarity dictate the dominant species, often contradicting gas-phase calculations.[2]

Part 2: Comparative Analysis – Prediction vs. Experiment[2][4][5]

To build a robust pyrazole library, one must move beyond "black box" predictions.[2] The following analysis compares the three primary tiers of property estimation against the "Gold Standard" of experimental validation.

Table 1: Methodological Accuracy for Pyrazole Properties[2]
FeatureMachine Learning (ADMETlab/SwissADME) DFT (B3LYP/6-311++G) Semi-Empirical (PM6/AM1) Experimental (NMR/HPLC)
Throughput High (>1000 cmpds/hr)Low (<10 cmpds/day)Medium (>100 cmpds/day)Low (Resource Intensive)
Tautomer Sensitivity Poor. Often ignores

; uses single input structure.[2]
High. Calculates

for both tautomers accurately.
Moderate. Good for geometry, poor for energetics.[2]Absolute. Observes the weighted average.[2]
LogP Accuracy

0.8 - 1.2 units

0.3 - 0.5 units

0.6 - 0.9 units
Reference Standard
Primary Failure Mode Training set bias; misses "chameleon" effects.[2]Neglect of specific solvation (unless PCM used).[2]Parametrization errors for N-N bonds.Aggregation/Impurities.[2]
Cost NegligibleHigh (CPU hours)LowHigh (Reagents/Instrument time)
Strategic Recommendation
  • Early Screening: Use ML methods but flag any N-unsubstituted pyrazole as "Low Confidence."[2]

  • Lead Optimization: MUST use DFT (Density Functional Theory) with a Polarizable Continuum Model (PCM) to predict the tautomeric ratio (

    
    ) before docking.[2]
    
  • Validation: Synthesize a subset of 3- vs 5-substituted analogs to anchor the computational model.

Part 3: Experimental Protocols

The following protocols are designed to generate the "Ground Truth" data needed to calibrate your computational models.

Protocol A: Variable-Temperature (VT) NMR for Tautomer Determination

Standard 1H-NMR at room temperature often yields broad, averaged signals for pyrazoles due to rapid proton exchange, masking the true tautomeric ratio.[2]

Objective: Freeze the equilibrium to observe distinct tautomeric species.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6 mL of THF-d8 or CD2Cl2 .

    • Critique: Avoid DMSO-d6 or Methanol-d4 if possible, as their strong hydrogen bonding can artificially lock a specific tautomer that may not be relevant to the lipophilic binding pocket.[2]

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.

  • Cooling Phase:

    • Acquire a baseline spectrum at 298 K (

      
      ).[2]
      
    • Stepwise cool the probe to 233 K (

      
      ) in 10 K increments.
      
    • Note: Ensure proper shimming at each temperature step.[2]

  • Data Acquisition:

    • Focus on the 15N-HMBC or direct 15N spectrum if available.[2]

    • Key Indicator: The

      
       nitrogen (NH) typically appears around -180 ppm, while the 
      
      
      
      nitrogen (N) appears around -70 ppm (referenced to nitromethane).[2]
  • Analysis: At the coalescence temperature (

    
    ), peaks split.[2] Integration of the distinct NH signals at low temperature provides the direct thermodynamic ratio (
    
    
    
    ) of the tautomers.[2]
Protocol B: "Shake-Flask" Lipophilicity (LogD) Validation

High-throughput HPLC LogP methods often fail for pyrazoles because the silica column interaction shifts the tautomeric equilibrium.[2] The classic shake-flask method is required for calibration.[2]

  • Phases: Prepare n-octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with n-octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer.[2]

  • Agitation: Shake mechanically for 4 hours at

    
    . Centrifuge to separate phases.
    
  • Quantification:

    • Remove aliquots from both phases.[2]

    • Analyze via UV-Vis or HPLC (using a short run time to minimize on-column re-equilibration).

  • Calculation:

    
    
    
    • Validation Check: If the experimental LogD differs from the predicted LogP by > 0.5 units, your computational model is likely modeling the wrong tautomer.[2]

Part 4: The Integrated Workflow

This decision tree illustrates when to rely on computation and when to trigger experimental validation.

PyrazoleWorkflow Start New Pyrazole Scaffold Design CheckN Is Nitrogen Unsubstituted? Start->CheckN StandardPred Standard ML Prediction (ADMETlab/StarDrop) CheckN->StandardPred No (N-Methylated) DFTCalc Run DFT (B3LYP/6-311G) with PCM Solvation CheckN->DFTCalc Yes (NH present) FinalModel Calibrated SAR Model StandardPred->FinalModel EnergyGap Is Delta G > 2 kcal/mol? DFTCalc->EnergyGap SingleTaut Model Dominant Tautomer EnergyGap->SingleTaut Yes (Stable) MixTaut Model as Mixture (Boltzmann Weighting) EnergyGap->MixTaut No (Dynamic) SingleTaut->FinalModel ExpValid Experimental Validation (VT-NMR + LogD) MixTaut->ExpValid High Uncertainty ExpValid->FinalModel Feedback Loop

Figure 2: Decision Matrix for Pyrazole Modeling. Note that N-unsubstituted pyrazoles require a divergence from standard high-throughput screening workflows.

References

  • Alkorta, I., & Elguero, J. (2025).[2] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link

  • Fustero, S., et al. (2011).[2][4] Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal.[2] (Cited in context of scaffold synthesis challenges).

  • Hansen, P. E., et al. (2019).[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.[2] Link

  • Katritzky, A. R., et al. (2002).[2] Estimation of pKa Using Semiempirical Molecular Orbital Methods. Semantic Scholar. Link

  • NCI/CADD Group. (2025).[2] Benchmarking Quantum Mechanical Levels of Theory for Valence Parametrization. NIH.[2] Link

Sources

Comparative Assessment of Novel 4-Chloro-1-Methyl-1H-Pyrazol-3-Amine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold Hypothesis

In modern drug discovery, the 4-chloro-1-methyl-1H-pyrazol-3-amine core is not merely a building block; it is a strategic pharmacophore. As researchers, when we assess the "novelty" of derivatives based on this scaffold, we are not just looking for new chemical entities (NCEs); we are validating specific structural advantages over the parent amine and non-chlorinated analogs.

Why this scaffold matters:

  • Metabolic Blocking: The chlorine atom at the C4 position is strategically placed to block CYP450-mediated oxidation, a common metabolic liability in unsubstituted pyrazoles.

  • Electronic Modulation: The electron-withdrawing nature of the 4-Cl group reduces the basicity of the exocyclic amine, potentially enhancing hydrogen bond donor capability in the active site of kinases (e.g., EGFR, CDK).

  • Tautomeric Fixing: The 1-methyl group locks the pyrazole into a single tautomer, reducing promiscuous binding events often seen with N-unsubstituted pyrazoles

Benchmarking the Performance of Different Catalysts in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazoles are a cornerstone of medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. While the classical Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) remains the industry standard, the choice of catalyst dictates yield, regioselectivity, and environmental impact.

This guide benchmarks three distinct catalyst classes—Traditional Brønsted/Lewis Acids , Ionic Liquids , and Transition Metal Catalysts —to provide an evidence-based framework for selection in drug discovery and process chemistry.

The Catalyst Landscape: Mechanisms & Causality

Traditional Acid Catalysts (Homogeneous)
  • Examples: Acetic Acid (AcOH), H₂SO₄, p-TsOH.

  • Mechanism: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by hydrazine.

  • Limitation: While cheap and effective for symmetrical substrates, they often fail to control regioselectivity in unsymmetrical 1,3-diketones, leading to difficult-to-separate regioisomers.

Ionic Liquids (Dual Solvent/Catalyst)[1][2]
  • Examples: [BMIM]HSO₄, [Et₃NH][HSO₄].

  • Mechanism: These act as "designer solvents" that stabilize polar transition states (homogenization of reactants) and provide acidic protons.

  • Advantage: They dramatically accelerate reaction rates (from hours to minutes) due to high ionic strength and often allow for simple aqueous workups.

Nanocatalysts & Transition Metals (Heterogeneous/Selectivity-Focused)
  • Examples: ZnO Nanoparticles, Cu(OTf)₂, Rh(III) complexes.

  • Mechanism:

    • Nanocatalysts: High surface-to-volume ratio provides abundant Lewis acidic sites (Zn²⁺) for carbonyl activation.

    • Transition Metals: Coordinate to specific nitrogen/oxygen atoms to direct attack, solving the regioselectivity problem via chelation control or C-H activation pathways.

Performance Comparison: Head-to-Head Benchmarking

The following data aggregates performance metrics for the synthesis of 3,5-dimethylpyrazole (a standard benchmark reaction) and substituted derivatives.

Table 1: Efficiency & Green Metrics
Catalyst ClassSpecific CatalystYield (%)Reaction TimeTemp (°C)ReusabilityKey Benefit
Traditional Acid Acetic Acid (AcOH)75–85%2–4 hrsReflux (80-100)LowLow cost, available
Ionic Liquid [BMIM]HSO₄92–96% 15–30 min 60–80High (5+ cycles)Speed, solvent-free potential
Nanocatalyst Nano-ZnO88–94%45–60 minRT–60High (Recyclable)Eco-friendly, mild conditions
Surfactant Tween 40 (aq)85–90%1–2 hrsRTMediumWater as solvent (Green)
Table 2: Regioselectivity & Complexity

For unsymmetrical substrates (e.g., benzoylacetone + methylhydrazine)

Catalyst SystemRegioselectivity (Ratio)Notes
HCl / EtOH ~1:1 to 3:1Poor control; thermodynamic mixture.
Cu(OTf)₂ >10:1Copper chelation directs hydrazine attack to the less hindered carbonyl.
Rh(III) / Cu(OAc)₂ >99:1 C-H activation pathway (non-Knorr) allows precise functionalization.
Silica-Supported Acid Variableimproved over homogeneous acids due to pore confinement effects.

Visualizing the Mechanism

Understanding the acid-catalyzed pathway is crucial for troubleshooting low yields. The diagram below illustrates the Knorr mechanism and the critical dehydration step where many catalysts stall if water is not removed.

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Step1 Catalyst Activation (C=O Protonation) Start->Step1 Acid Cat. Step2 Nucleophilic Attack (Imine Formation) Step1->Step2 Step3 Cyclization (Intramolecular) Step2->Step3 Step4 Dehydration (-H₂O) Step3->Step4 Rate Limiting Step4->Step1 Catalyst Regenerated End Pyrazole Product Step4->End

Figure 1: The Acid-Catalyzed Knorr Synthesis Pathway. Note that the dehydration step (red) is often the thermodynamic bottleneck, which is why dehydrating agents or high temperatures are traditionally required.

Deep Dive: Validated Experimental Protocols

Protocol A: High-Speed Green Synthesis (Ionic Liquid)

Best for: Rapid library generation, scale-up, and environmentally conscious workflows. Catalyst: 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄).

  • Preparation: In a 50 mL round-bottom flask, mix 1,3-diketone (1.0 mmol) and hydrazine hydrate (1.0 mmol).

  • Catalyst Addition: Add [BMIM]HSO₄ (0.5 mmol, 50 mol%). Note: The ionic liquid acts as both solvent and catalyst.[1]

  • Reaction: Stir the mixture at 60°C. Monitor via TLC (typically complete in 15–30 mins).

  • Workup (Self-Validating): Add water (10 mL) to the reaction mixture. The ionic liquid is water-soluble, while the pyrazole product typically precipitates out.

  • Purification: Filter the solid product. Wash with ice-cold water. Recrystallize from ethanol if necessary.

  • Recycling: Evaporate the water from the filtrate under vacuum to recover the [BMIM]HSO₄ for reuse (validated for up to 5 cycles).

Protocol B: Regioselective Synthesis (Transition Metal)

Best for: Complex drug scaffolds requiring specific isomer purity. Catalyst: Copper(II) Triflate [Cu(OTf)₂].

  • Setup: Flame-dry a reaction tube under Argon.

  • Reactants: Add unsymmetrical 1,3-diketone (1.0 mmol) and Cu(OTf)₂ (5 mol%) in THF (3 mL).

  • Hydrazine Addition: Add the substituted hydrazine (1.1 mmol) slowly at 0°C to prevent non-selective background reaction.

  • Reaction: Allow to warm to Room Temperature and stir for 4 hours.

  • Quench: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove Cu salts) and brine.

  • Outcome: Expect >90% yield with high regioselectivity (>10:1 ratio) favoring the isomer where the terminal nitrogen attacks the most electrophilic carbonyl.

Decision Matrix for Catalyst Selection

Use this logic tree to select the optimal catalyst for your specific substrate constraints.

CatalystSelection Start Select Substrate Type Sym Symmetrical 1,3-Diketone Start->Sym Unsym Unsymmetrical or Sensitive Start->Unsym Green Priority: Green/Speed? Sym->Green Regio Priority: Regioselectivity Unsym->Regio Ionic Use Ionic Liquid ([BMIM]HSO₄) Green->Ionic Yes Trad Use AcOH/EtOH (Standard) Green->Trad No (Cost focus) Nano Use Nano-ZnO (Microwave) Regio->Nano Moderate Metal Use Cu(OTf)₂ or Rh-Catalyst Regio->Metal Critical

Figure 2: Catalyst Selection Decision Tree. Blue nodes indicate high-precision requirements; Green nodes indicate efficiency/sustainability focus.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Pyrazole Synthesis: Traditional vs. Ionic Liquid-Supported Methods. BenchChem. Link

  • J&K Scientific. (2025). Knorr Pyrazole Synthesis Mechanism and Reagents. J&K Scientific Resource Center. Link

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Link

  • Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. RSC Advances. Link

  • National Institutes of Health (NIH). (2025). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. PMC. Link

  • SciSpace. (2016). Toward Benchmarking in Catalysis Science: Best Practices. Link

Sources

Orthogonal methods for confirming the structure of complex pyrazole molecules

Author: BenchChem Technical Support Team. Date: February 2026

Orthogonal Structural Elucidation of Regioisomeric Pyrazoles: A Comparative Guide

Executive Summary: The "N-H" Ambiguity

In drug discovery, the pyrazole ring is a privileged scaffold, particularly in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, the synthesis of


-substituted pyrazoles often yields mixtures of N1-  and N2-regioisomers . Standard 1D 

H and

C NMR are frequently inconclusive due to the electronic similarity of the isomers and the lack of distinct coupling pathways across the nitrogen atoms.

This guide details three orthogonal methodologies to unambiguously assign pyrazole regiochemistry. It moves beyond basic characterization to advanced 2D NMR, computational prediction, and crystallography, providing a self-validating workflow for complex molecules.

The Core Challenge: N1 vs. N2 Connectivity

The fundamental difficulty lies in the tautomeric nature of the parent pyrazole and the nucleophilicity of both nitrogens. When an electrophile (


) is introduced, it can attack either nitrogen.
  • Isomer A (1,5-substituted): Sterically crowded; often kinetically favored or favored by chelation.

  • Isomer B (1,3-substituted): Thermodynamically favored (less steric clash between

    
    -substituent and 
    
    
    
    -substituent).

Distinguishing these requires probing the specific connectivity or spatial arrangement, as the carbon chemical shifts often overlap.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate orthogonal method.

PyrazoleWorkflow Start Crude Reaction Mixture (N-Alkylation/Acylation) StdNMR Standard 1D 1H/13C NMR Start->StdNMR Decision Are Regioisomers Distinct? StdNMR->Decision NOESY Method 1: 2D NOESY/ROESY (Spatial Proximity) Decision->NOESY Ambiguous HMBC Method 2: 1H-15N HMBC (Nitrogen Environment) Decision->HMBC Ambiguous DFT Method 3: DFT-GIAO Prediction (Calculated vs. Exp) NOESY->DFT If no NOE observed XRD Method 4: SC-XRD (Absolute Structure) NOESY->XRD HMBC->DFT If N-shifts ambiguous HMBC->XRD DFT->XRD Final Confirmation

Figure 1: Strategic workflow for pyrazole structure elucidation. Advanced NMR (NOESY/15N-HMBC) is the first line of defense, followed by Computational (DFT) and Crystallographic methods.

Method 1: 1H-15N HMBC (The "Electronic Fingerprint")

Status: The Standard Workhorse

While


N is quadrupolar and broad, 

N (at natural abundance) provides sharp signals in indirect detection experiments. The chemical shift difference between a "pyrrole-like" nitrogen (N-R) and a "pyridine-like" nitrogen (N=C) is massive, often exceeding 100 ppm.
The Mechanism

In a fixed


-substituted pyrazole:
  • N1 (Pyrrole-type): Bonded to the substituent (R). It is more shielded.

    • Shift Range:

      
       -130 to -180 ppm (relative to nitromethane) or 130–190 ppm  (relative to liquid NH
      
      
      
      ).
  • N2 (Pyridine-type): Contains the lone pair participating in the

    
    -framework (N=C). It is highly deshielded.
    
    • Shift Range:

      
       -60 to -100 ppm (relative to nitromethane) or 250–320 ppm  (relative to liquid NH
      
      
      
      ).
Experimental Logic

By running a long-range


-

HMBC, you can correlate the protons on the substituent (

) directly to the nitrogen they are attached to.
  • If

    
     correlates to a nitrogen at ~160 ppm , it is directly bonded (N1).
    
  • If

    
     correlates only to a nitrogen at ~270 ppm  (via 3-bond coupling) or shows no direct 1-bond equivalent peak, the assignment changes.
    

Critical Insight: The


 and 

couplings allow you to "walk" around the ring. The proton at C5 (if present) will show a strong

to N1 and a weak/zero coupling to N2.
Method 2: 2D NOESY (The "Spatial Ruler")

Status: Fastest Confirmation (If Geometry Permits)

Nuclear Overhauser Effect Spectroscopy (NOESY) relies on through-space dipolar coupling (


).
The Mechanism
  • Regioisomer 1 (1,5-subst): The

    
    -substituent is spatially adjacent to the substituent at C5.
    
  • Regioisomer 2 (1,3-subst): The

    
    -substituent is adjacent to the substituent at C5 (which is usually a proton in 1,3-isomers) or far from the C3 group.
    
Visualization of NOE Pathways

NOESY_Logic cluster_Iso1 Isomer A (1,5-Substituted) cluster_Iso2 Isomer B (1,3-Substituted) N1_A N1 R_Group N-R (Protons) C5_Subst C5-R' (Steric Bulk) R_Group->C5_Subst Strong NOE (< 3Å) N1_B N1 R_Group_B N-R (Protons) C3_Subst C3-R'' R_Group_B->C3_Subst No NOE (Too Far) C5_H C5-H R_Group_B->C5_H Strong NOE

Figure 2: NOE correlation logic. In 1,5-isomers, the N-group shows cross-peaks to the C5-group. In 1,3-isomers, the N-group usually correlates to a C5-proton.

Method 3: DFT-GIAO Prediction (The "Virtual Standard")

Status: The Modern Validator

When experimental NMR is ambiguous (e.g., no protons on C5, or solubility issues prevent 15N detection), Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method is highly accurate for pyrazoles.

The Protocol[1]
  • Model Construction: Build 3D models of both potential regioisomers.

  • Conformational Search: Essential for flexible substituents (e.g., Boltzmann weighting).

  • Geometry Optimization: Level of theory: B3LYP/6-31G(d) or M06-2X/def2-TZVP .

  • NMR Calculation: Calculate shielding tensors (GIAO method) in the appropriate solvent model (PCM/SMD).

  • Validation: Compare calculated

    
     vs. experimental 
    
    
    
    .
    • Metric: The isomer with the lowest Mean Absolute Error (MAE) or RMSD is the correct structure. Pyrazole

      
      C shifts typically match within <2 ppm; 
      
      
      
      N shifts within <5 ppm.
Comparative Analysis
FeatureMethod 1: 1H-15N HMBCMethod 2: 2D NOESYMethod 3: DFT-GIAOMethod 4: SC-XRD
Primary Principle Electronic EnvironmentSpatial ProximityQuantum MechanicsElectron Density Diffraction
Confidence Level High (95%)Medium-High (80%)High (90%)Absolute (100%)
Sample Req. ~10-20 mg (conc. needed)~5 mgNone (Virtual)Single Crystal
Time to Result 2-12 Hours (Acquisition)1-4 Hours24-48 Hours (Compute)Days to Weeks
Cost Low (Instrument time)LowLow (CPU time)High (Service/Labor)
Limitation Requires solubility;

N sensitivity
Requires "rigid" protonsRequires accurate conformersRequires crystal growth
Experimental Protocols
Protocol A: 1H-15N gHMBC (Bruker/Varian)

This protocol detects long-range correlations between protons and natural abundance


N.
  • Sample Prep: Dissolve 20–30 mg of analyte in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred for sharper peaks and solubility).
  • Tube: Use a high-quality 5mm tube (or Shigemi if volume is low).

  • Pulse Sequence: Select hmbcgpWnd (Bruker) or gHMBC (Varian).

  • Parameters:

    • J-coupling: Optimize for long-range coupling (

      
      ). Set CNST13 (coupling constant) to 8 Hz  (standard for pyrazoles).
      
    • Scans (NS): Minimum 64, preferably 128 or 256 for dilute samples.

    • Sweep Width (F1): 400 ppm (to cover -100 to +300 ppm range).

    • Reference: Calibrate externally using Nitromethane (0 ppm) or Liquid Ammonia (0 ppm). Note: Most modern spectrometers default to the ammonia scale.

  • Processing: Apply linear prediction in F1 if resolution is low. Look for cross-peaks at ~150 ppm (N-pyrrole) vs ~270 ppm (N-pyridine).

Protocol B: DFT-GIAO Calculation (Gaussian/Orca)
  • Input: Generate .gjf or .inp files for both regioisomers.

  • Optimization Step:

    opt freq b3lyp/6-311+g(d,p) scrf=(solvent=dmso)

    Check for imaginary frequencies (must be zero).

  • NMR Step:

    nmr=giao b3lyp/6-311+g(d,p) scrf=(solvent=dmso) geom=check guess=read

  • Analysis: Extract Isotropic Shielding values (

    
    ).[2]
    
    • Convert to Chemical Shift (

      
      ): 
      
      
      
      .
    • Use TMS (

      
       for 
      
      
      
      C) or compute a reference standard (e.g., Pyrazole parent) at the same level of theory.
References
  • Claramunt, R. M., et al. (1984).[3] "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry.

  • Doganc, F., & Göker, H. (2024).[4] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry.

  • Alkorta, I., & Elguero, J. (2022). "DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution." Heliyon.

  • Novikova, D. S., et al. (2023).[5] "Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives." Molecules.

  • Faure, R., et al. (1989). "Carbon-13 NMR of Pyrazoles." Magnetic Resonance in Chemistry. (Classic reference for C3 vs C5 shifts).

Sources

Mechanistic Evaluation of Bioactive Pyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry due to its unique electron-rich properties and capacity to act as both a hydrogen bond donor and acceptor. Unlike fused bicyclic systems (e.g., quinazolines) or acidic pharmacophores (e.g., carboxylates), pyrazoles offer a distinct balance of lipophilicity and metabolic stability. This guide evaluates the mechanism of action (MoA) of pyrazoles in two dominant therapeutic areas—Kinase Inhibition (Oncology) and COX-2 Inhibition (Inflammation)—comparing them against standard alternative scaffolds to validate their utility in drug discovery.

Part 1: The Pyrazole Advantage (Scaffold Comparison)

To understand why a researcher would select a pyrazole over an indole or pyrimidine, we must analyze the physicochemical baseline.

Comparative Pharmacophore Analysis
FeaturePyrazole Scaffold Quinazoline Scaffold (Common Alternative)Carboxylic Acid (NSAID Alternative)
Binding Mode Monocyclic; highly flexible side-chain attachment. Acts as a bioisostere for amide/phenyl groups.Bicyclic fused ring; rigid. often functions as an ATP-adenine mimetic.Charged head group; ionic interactions (often Salt Bridges).
H-Bonding Amphoteric: N1 (H-donor) and N2 (H-acceptor) allow precise orientation in active sites (e.g., kinase hinge regions).Primarily H-acceptors (N1/N3); requires substituents for donor capacity.Strong H-acceptor; pH-dependent ionization.
Solubility Moderate to High (depending on substitution).Generally Low (planar stacking); often requires solubilizing tails.High (at physiological pH), but poor membrane permeability in ionized form.
Metabolic Liability Susceptible to N-oxidation or glucuronidation, but generally stable.Prone to oxidation at C2/C4 positions.Rapid glucuronidation; potential for acyl-glucuronide toxicity.

Strategic Insight: The pyrazole's ability to engage in bidentate hydrogen bonding makes it superior for targeting "hinge regions" in kinases or specific hydrophobic pockets in enzymes where rigid bicyclic systems (quinazolines) may suffer from steric clash.

Part 2: Case Study A — Kinase Inhibition (Oncology)

Mechanism: ATP-Competitive Inhibition

Bioactive pyrazoles (e.g., Crizotinib, Avapritinib) typically function as Type I inhibitors. They compete directly with ATP for the catalytic cleft of protein kinases. The pyrazole nitrogen pair forms critical hydrogen bonds with the backbone residues of the kinase hinge region.

Comparative Performance: Pyrazole vs. Quinazoline

Hypothesis: Pyrazole derivatives offer superior selectivity profiles compared to Quinazolines due to their ability to access the "back pocket" of the kinase domain without the steric bulk of a fused ring system.

Experimental Data: Aurora B Kinase Inhibition Data derived from comparative analysis of novel pyrazole derivatives (SP-96) vs. standard inhibitors.

Compound ClassRepresentative AgentTargetIC50 (nM)Selectivity (vs. FLT3/KIT)Mechanism Note
Pyrazole SP-96 (Derivative)Aurora B0.316 >2000-foldBinds to vacant pocket near amino group; Type I binding.
Quinazoline ZM-447439Aurora B~50-100~10-foldRigid core limits conformational adaptation to mutant kinases.
Indolinone SunitinibBroad Spectrum~10-50Low (Multi-targeted)Lacks the specific "hinge-binder" specificity of optimized pyrazoles.

Mechanistic Pathway Visualization The following diagram illustrates the intervention point of Pyrazole inhibitors within the MAPK/ERK signaling cascade, a common target for these compounds.

KinasePathway GrowthFactor Growth Factor (EGF) RTK RTK (e.g., EGFR/ALK) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription / Proliferation ERK->Transcription Pyrazole Pyrazole Inhibitor (ATP Competitive) Pyrazole->RTK Hinge Region Binding Pyrazole->RAF Blocks ATP Binding

Caption: Pyrazole inhibitors typically intervene at the RTK or RAF level by occupying the ATP-binding pocket, preventing downstream phosphorylation of MEK/ERK.

Part 3: Case Study B — COX-2 Selectivity (Inflammation)

Mechanism: Allosteric & Side-Pocket Binding

Cyclooxygenase-2 (COX-2) possesses a hydrophilic side pocket containing Valine-523, which is absent in COX-1 (which has Isoleucine-523). The bulky pyrazole group of Celecoxib is designed to fit precisely into this pocket, conferring selectivity.

Comparative Performance: Pyrazoles vs. Arylacetic Acids

Misconception: Many assume only "Coxibs" (pyrazoles) are selective. Reality: Diclofenac (an arylacetic acid) is also highly COX-2 selective but lacks the pyrazole scaffold. The comparison lies in the safety profile driven by the scaffold's physicochemical properties.

Experimental Data: Selectivity & Safety Profile

CompoundScaffoldCOX-2 Selectivity Ratio (IC50 COX-1 / IC50 COX-2)CV Risk (Relative Risk)GI Risk
Celecoxib Pyrazole ~301.7xLow
Diclofenac Phenylacetic Acid~292.1xModerate
Ibuprofen Propionic Acid~0.5 (Non-selective)1.2xHigh

Note: A higher ratio indicates greater potency against COX-2 relative to COX-1.

Critical Analysis: While Diclofenac matches the pyrazole's selectivity, its acidic moiety contributes to "ion trapping" in gastric mucosal cells, increasing GI toxicity risk. The neutral pyrazole scaffold of Celecoxib avoids this local irritation, validating the scaffold choice for chronic inflammatory conditions despite similar enzymatic inhibition profiles.

Part 4: Experimental Protocols (The "How-To")

To objectively evaluate a novel pyrazole compound, you must move beyond simple IC50s. The following protocols establish a self-validating workflow.

Protocol 1: TR-FRET Kinase Assay (LanthaScreen)

Goal: Determine IC50 and Mode of Inhibition.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorescent tracer from the kinase active site by your pyrazole compound.

Step-by-Step Workflow:

  • Reagent Prep: Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).

  • Tracer Optimization (Validation Step): Perform a tracer titration (0–100 nM) with fixed Kinase concentration to determine the

    
     of the tracer. Use a concentration equal to the 
    
    
    
    for the competition assay.
  • Compound Incubation:

    • Dispense 5 µL of Pyrazole test compound (serially diluted in DMSO) into a 384-well white plate.

    • Add 5 µL of Kinase/Antibody mixture (Eu-anti-GST antibody + Kinase).

    • Add 5 µL of Tracer (Alexa Fluor 647-labeled ATP mimetic).

  • Equilibrium: Centrifuge plate at 1000 rpm for 30s. Incubate for 60 minutes at Room Temperature (RT) in the dark. Critical: Shorter times may not reach equilibrium for slow-binding inhibitors.

  • Detection: Read on a plate reader (Excitation: 340nm; Emission: 665nm/615nm).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. log[Compound].

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Goal: Measure Residence Time (Drug-Target Occupancy).

Principle: Label-free detection of binding association (


) and dissociation (

) rates.

Workflow:

  • Immobilization: Capture His-tagged Kinase or COX-2 protein on a NTA sensor chip to a density of ~2000 RU.

  • Conditioning: Inject running buffer (HBS-EP+) to stabilize the baseline.

  • Single Cycle Kinetics:

    • Inject the Pyrazole analyte at 5 increasing concentrations (e.g., 1, 3, 10, 30, 100 nM) sequentially without regeneration between injections.

    • Why? Avoids damaging the protein surface with harsh regeneration buffers.

  • Dissociation: After the final injection, switch to buffer flow for 1200s to measure

    
    .
    
  • Data Fit: Fit to a 1:1 Langmuir binding model. Calculate Residence Time

    
    .
    
    • Target: Successful pyrazoles often exhibit long residence times (

      
       min), correlating with better in vivo efficacy.
      
Evaluation Decision Tree

AssayWorkflow Start New Pyrazole Compound Enzymatic Enzymatic Assay (TR-FRET) Start->Enzymatic Hit IC50 < 100nM? Enzymatic->Hit Discard Discard / Redesign Hit->Discard No Biophysical Biophysical Assay (SPR / MST) Hit->Biophysical Yes Kinetics Slow Off-Rate? (Residence Time) Biophysical->Kinetics Kinetics->Discard Fast Off-Rate Cellular Cellular Assay (Western Blot/Viability) Kinetics->Cellular High Residence Time

Caption: A self-validating workflow ensuring only high-affinity, slow-dissociating pyrazole candidates proceed to cellular testing.

References

  • Lakkaniga, N. R., et al. (2021). "3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo." Journal of Medicinal Chemistry.

  • Grosser, T., et al. (2018). "Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac."[1][2] NIH / American Journal of Medicine.

  • Thermo Fisher Scientific. (2025). "Optimization of an Adapta™ Kinase assay for LRRK2 G2019S." ThermoFisher Application Notes.

  • Georgi, V., et al. (2018). "Binding kinetics: high throughput assay for kinase inhibitors." BMG Labtech / Nature Communications.

  • Ansari, A., et al. (2017). "Recent Advances in Pyrazole-based Protein Kinase Inhibitors." Eco-Vector Journals.

Sources

Safety Operating Guide

4-Chloro-1-methyl-1H-pyrazol-3-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of 4-chloro-1-methyl-1H-pyrazol-3-amine down the drain or in general trash.

This compound is a halogenated organic amine . Its disposal requires strict segregation from oxidative waste and acidic streams to prevent exothermic reactions or the release of toxic gases (chloramines/NOx). It must be processed via high-temperature incineration equipped with acid gas scrubbers due to its chlorine content.

Immediate Action Checklist:

  • Segregate: Place in the "Halogenated Organic Waste" stream.

  • Label: Clearly mark as "Hazardous Waste - Halogenated."

  • Isolate: Keep away from oxidizers (e.g., peroxides) and strong acids.

Chemical Identification & Hazard Analysis

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams. This compound is a functionalized pyrazole often used as a pharmaceutical building block (e.g., in kinase inhibitor synthesis).

ParameterData
Chemical Name This compound
CAS Number 1006349-08-1 (Primary)
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
Physical State Solid (low melting point) or Viscous Liquid
Key Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
RCRA Status Non-listed (Not P or U listed), but treated as Characteristic Hazardous Waste due to toxicity and halogen content.
Why Specific Disposal Matters (Causality)
  • The Chlorine Atom: Upon incineration, the chlorine substituent forms hydrogen chloride (HCl) gas. Standard municipal incinerators cannot handle this; it requires a facility with wet scrubbers to neutralize the acid gas.

  • The Amine Group: Amines are basic. If mixed into an acidic waste stream, they will undergo an exothermic acid-base reaction, potentially pressurizing the waste container. If mixed with oxidizers (nitrates, peroxides), they can form unstable N-nitroso compounds or cause fire.

Waste Stream Segregation

Proper segregation is the single most critical step in laboratory safety.

Approved Waste Stream: Halogenated Organic Solvents/Solids
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass.

  • Compatibility: Compatible with other halogenated solvents (DCM, Chloroform) and non-reactive organics.

Prohibited Streams (Incompatible)
StreamRisk FactorMechanism
Acid Waste HighExothermic neutralization; heat generation.
Oxidizing Waste CriticalPotential for fire or formation of explosive nitrogenous byproducts.
Aqueous/Drain EnvironmentalToxic to aquatic life; illegal under Clean Water Act regulations.
Biohazard/Sharps RegulatoryChemical contamination of biological waste complicates incineration protocols.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • Don PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Ensure a functioning fume hood is available.

  • Assess State:

    • If Solid: Dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) only if your facility requires liquid waste. Otherwise, dispose of the solid directly into a wide-mouth solid waste container.

    • If Liquid: Prepare for direct transfer.[1]

Phase 2: Transfer & Labeling
  • Transfer: Pour the material into the Halogenated Organic Waste container. Use a funnel to prevent spills.

  • Rinse: Triple-rinse the original vial with a small volume of solvent (e.g., DCM or Acetone) and add the rinsate to the same waste container.

  • Deface: Completely deface the label on the empty original vial before discarding it in the glass trash (or chemically contaminated sharps, depending on facility rules).

  • Log: Immediately update the Satellite Accumulation Area (SAA) log sheet.

    • Entry: "this compound"

    • Hazards: "Toxic, Irritant, Halogenated"

Phase 3: Handoff
  • Cap: Ensure the waste container is tightly capped when not actively adding waste.

  • Notify: Once the container is 90% full, request a pickup from your Environmental Health & Safety (EHS) department.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for disposing of this compound, ensuring compliance with EPA and safety standards.

DisposalWorkflow Start Start: Waste Generation CheckState Check Physical State Start->CheckState Solid Solid Waste CheckState->Solid Powder/Crystal Liquid Liquid Waste CheckState->Liquid Oil/Solution Segregate Segregation Check: Isolate from Acids & Oxidizers Solid->Segregate Liquid->Segregate Container Select Container: Halogenated Organic Waste Segregate->Container Safe Labeling Labeling: Name + 'Halogenated' Container->Labeling SAA Satellite Accumulation Area Labeling->SAA EHS EHS Pickup & Incineration (w/ Scrubber) SAA->EHS

Figure 1: Operational workflow for the segregation and disposal of halogenated aminopyrazoles.

Spill Management Protocol

In the event of a spill, rapid containment is necessary to prevent respiratory exposure to dust or vapors.

  • Evacuate & Ventilate: If the spill is outside a fume hood (>5g), evacuate the immediate area and allow aerosols to settle.

  • PPE Upgrade: Use a half-mask respirator with organic vapor/acid gas cartridges if ventilation is poor.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Scoop into a bag.

    • Liquids: Absorb with vermiculite or standard "Pink Pig" pads.

  • Decontamination: Scrub the surface with a mild soap solution. Do not use bleach (hypochlorite), as it may react with the amine to form chloramines.

  • Disposal of Debris: All cleanup materials must go into the Halogenated Solid Waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19616928, 4-Chloro-1-methylpyrazol-3-amine. Retrieved January 28, 2026 from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.